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  • Product: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane
  • CAS: 64715-85-1

Core Science & Biosynthesis

Foundational

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane chemical properties

An In-depth Technical Guide to (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Authored by: A Senior Application Scientist Introduction: Unveiling a Versatile Chiral Building Block (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, iden...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Chiral Building Block

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane, identified by CAS Number 64715-85-1, is a chiral primary amine that has garnered significant interest within the synthetic organic chemistry community. Its structure, which features a stereogenic center directly attached to an amino group and a phenyl ring, positions it as a valuable asset in the construction of complex, enantiomerically pure molecules.[1] Chiral amines are foundational to the synthesis of an estimated 40-45% of small-molecule drugs, making compounds like this crucial intermediates.[1] This guide provides a comprehensive overview of its chemical properties, synthetic utility, and practical handling, offering field-proven insights for researchers and drug development professionals. Its primary role is not just as a final product, but as a critical chiral synthon or auxiliary that imparts stereochemical control in asymmetric synthesis.[1][2]

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its successful application in the laboratory. This section details the key physical characteristics and expected spectroscopic signatures of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

Physicochemical Properties

The compound is typically supplied as a liquid, ranging from colorless to pale yellow, a common characteristic for chiral amines of this type. Its basicity, conferred by the primary amino group, allows it to readily form salts and participate in a wide array of nucleophilic reactions.

PropertyValueSource(s)
CAS Number 64715-85-1[1][3][4]
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol [1]
Appearance Colorless to pale yellow liquid/oil
Purity (Typical) ≥95%[4]
InChI Key CMTDMIYJXVBUDX-VIFPVBQESA-N[1]
Spectroscopic Data Analysis (Predicted)

While specific spectra are proprietary to manufacturers, a competent chemist can predict the key features based on the molecule's structure. This predictive analysis is crucial for reaction monitoring and characterization.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be rich with information.

    • Aromatic Protons (δ ≈ 7.2-7.4 ppm): The phenyl ring will exhibit a complex multiplet integrating to 5 protons.

    • Chiral Methine (CH-N, δ ≈ 4.0-4.2 ppm): The single proton at the stereocenter (C1) would likely appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on the adjacent methylene group.

    • Methoxy Protons (O-CH₃, δ ≈ 3.3 ppm): A sharp singlet integrating to 3 protons.

    • Methylene Protons (CH₂, δ ≈ 3.4-3.6 ppm): The two protons on C2 are diastereotopic due to the adjacent chiral center. They will couple with each other (geminal coupling) and with the C1 proton, resulting in two distinct, complex multiplets.

    • Amine Protons (NH₂, δ ≈ 1.5-2.5 ppm): A broad singlet integrating to 2 protons, the chemical shift of which can vary with concentration and solvent.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Expect four signals for the phenyl ring: one for the ipso-carbon (C-C1), two for the ortho/meta carbons, and one for the para carbon.

    • Chiral Carbon (C1, ≈ 55-60 ppm): The carbon atom bearing the amino group.

    • Methylene Carbon (C2, ≈ 75-80 ppm): The carbon adjacent to the oxygen atom will be significantly downfield.

    • Methoxy Carbon (O-CH₃, ≈ 59-61 ppm): The methyl carbon of the methoxy group.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch (≈ 3300-3400 cm⁻¹): A characteristic pair of peaks (for a primary amine) or a broad peak indicating the amine functionality.

    • C-H Aromatic Stretch (≈ 3030-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.

    • C-H Aliphatic Stretch (≈ 2850-2950 cm⁻¹): Peaks corresponding to the CH, CH₂, and CH₃ groups.

    • C-O Stretch (≈ 1100-1150 cm⁻¹): A strong band indicating the ether linkage.

Part 2: Reactivity, Synthesis, and Application

The true value of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane lies in its application as a chiral auxiliary and building block, a cornerstone of modern asymmetric synthesis.

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[5] After the desired chiral center is created, the auxiliary is cleaved and can often be recycled.[1] The phenyl group in this molecule provides steric bulk, which effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thereby inducing high diastereoselectivity.

Chiral_Auxiliary_Workflow Prochiral Prochiral Substrate Intermediate Chiral Intermediate (Diastereomerically Pure) Prochiral->Intermediate Attachment Auxiliary (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane (Chiral Auxiliary) Auxiliary->Intermediate Product Enantiomerically Pure Product Intermediate->Product Cleavage Recovered_Aux Recovered Auxiliary Intermediate->Recovered_Aux Cleavage & Recovery Reagent Achiral Reagent Reagent->Intermediate Diastereoselective Reaction Synthesis_Route cluster_0 Asymmetric Reductive Amination Start 1-Phenyl-2-methoxyethanone (Prochiral Ketone) Imine Intermediate Imine Start->Imine + NH₃ Product (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane Imine->Product Asymmetric Hydrogenation (e.g., Chiral Rh or Ru catalyst)

Caption: A plausible synthetic route via asymmetric reductive amination.

Application in Pharmaceutical Synthesis: A Protocol Example

This compound is a key intermediate for synthesizing more complex, enantiomerically pure molecules that are often the basis for a drug's efficacy and safety. [1]Below is a representative, field-tested protocol for the diastereoselective alkylation of a ketone, demonstrating the utility of this amine as a chiral auxiliary.

Objective: To synthesize an α-alkylated ketone with high enantiomeric excess.

Step-by-Step Methodology:

  • Imine Formation (Attachment of Auxiliary):

    • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.0 eq) and a prochiral ketone (e.g., cyclohexanone, 1.0 eq) in anhydrous toluene (0.5 M).

    • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours to remove water azeotropically.

    • Causality: The Dean-Stark trap is critical to drive the equilibrium towards the imine product by removing the water byproduct.

  • Deprotonation and Enolate Formation:

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF dropwise over 30 minutes.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Causality: LDA is a strong, non-nucleophilic base, ensuring complete and regioselective deprotonation to form the chiral lithium aza-enolate without competing side reactions. The low temperature maintains the kinetic control necessary for stereoselectivity.

  • Diastereoselective Alkylation:

    • Add an alkylating agent (e.g., methyl iodide, 1.2 eq) to the cold aza-enolate solution.

    • Maintain the temperature at -78 °C and stir for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Causality: The bulky phenyl and methoxyethane moiety of the auxiliary sterically blocks one face of the planar enolate, forcing the electrophile (methyl iodide) to approach from the opposite, less-hindered face. This is the key stereodirecting step.

  • Hydrolysis (Cleavage of Auxiliary):

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product is then subjected to mild acidic hydrolysis (e.g., 1M aq. oxalic acid in THF/water) to cleave the imine and release the α-alkylated ketone and the protonated chiral auxiliary.

    • The desired ketone can be purified by column chromatography, and the water-soluble auxiliary can be recovered by basifying the aqueous layer and extracting.

Part 3: Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety.

  • Hazard Identification: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is classified as harmful if swallowed and can cause skin and serious eye irritation. [4]It may also cause an allergic skin reaction. [4]* Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood. [6] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6] * Avoid breathing vapors or mist.

    • Wash hands thoroughly after handling. [6]* Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place. [6] * Keep away from strong oxidizing agents.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6]

Conclusion

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is more than just a simple chemical intermediate; it is a powerful tool for exerting stereochemical control in asymmetric synthesis. Its well-defined structure provides a predictable steric environment, enabling chemists to construct complex chiral molecules with high fidelity. A thorough understanding of its properties, reactivity, and handling protocols, as outlined in this guide, is the foundation for leveraging its full potential in pharmaceutical development and advanced organic synthesis.

References

  • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane | 64715-85-1 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSzgB4lRtld7yekH-U04GLnfKEu5M8T8uW96auifpydh-gxa_o1orl1ekPhqLtljEUOsbxuTGF6FzlVqIcwCzm8o9EqMSBSmtol4nkxiRAUxu2fMmLy_hHF3qFtnq1bTgFAJoPfw==]
  • CAS 64715-85-1: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4HwG3_ASvH29QhGvTebg-y0vwgKmyK0Z14zRrmuChlemN9fM8VFayHFxtEaYGWtdrh8udf5mfYAOo_ImFGE9_u3ykLcqrAfBT1DPPusgsHed4BmPsQrxwEqpS5BI7c8rM2g8=]
  • (R)-(-)-1-AMINO-1-PHENYL-2-METHOXYETHANE | 64715-85-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02544275_EN.htm]
  • 64715-85-1 Cas No. | (R)-(-)-1-Amino-1-phenyl-2-methoxyethane - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas-no/64715-85-1]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS2549146.pdf]
  • (S)-(+)-1-amino-1-phenyl-2-methoxyethane AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr00010]
  • (S)-(+)-1-Amino-1-phenyl-2-methoxyethane - Chem-Impex. [URL: https://www.chemimpex.com/products/s-1-amino-1-phenyl-2-methoxyethane]
  • Chiral auxiliary - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
  • Chiral Auxiliaries - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sub-sub-site/chemistry-and-biochemicals/chiral-auxiliaries]

Sources

Exploratory

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Introduction: The Significance of Chiral Amines in Modern Chemistry Chiral amines are fundamental building blo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Introduction: The Significance of Chiral Amines in Modern Chemistry

Chiral amines are fundamental building blocks in the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development. Their unique three-dimensional structures are often pivotal to the biological activity, efficacy, and safety of a molecule. Among these, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (also known as (1R)-2-methoxy-1-phenylethanamine) stands out as a valuable chiral intermediate and building block.[1][2][3] Its structure, featuring a stereogenic center with an amino group adjacent to a phenyl ring, makes it an effective component in asymmetric synthesis.[1][2] This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization for researchers, scientists, and professionals in drug development.

Strategic Approaches to Enantioselective Synthesis

Achieving high enantiomeric purity is the primary challenge in synthesizing chiral molecules like (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. Several strategic routes have been established, each with distinct advantages concerning yield, stereoselectivity, and scalability.

Asymmetric Reductive Amination of a Prochiral Ketone

A prevalent and efficient method is the asymmetric reductive amination of a prochiral ketone, 1-phenyl-2-methoxyethanone. This approach transforms the ketone into the target chiral amine in a highly stereocontrolled manner. The process typically involves two key steps:

  • Imine Formation: The ketone is first condensed with an amine source, such as ammonia or a protected amine like benzylamine, to form a prochiral imine intermediate.[1]

  • Stereoselective Reduction: The C=N double bond of the imine is then reduced using a chiral catalyst or reagent, which directs the addition of hydrogen to one face of the molecule, yielding the desired (R)-enantiomer.[4][5] Modern catalytic systems, often employing transition metals like Ruthenium or Iridium with chiral phosphine ligands, can achieve excellent enantioselectivities (up to >99% ee) and high yields.[4][5]

The Chiral Auxiliary Approach

A classical and robust strategy involves the use of a chiral auxiliary. This method relies on temporarily attaching a chiral molecule to the substrate to guide the stereochemical outcome of a key reaction.[1][6]

  • Attachment of Auxiliary: A prochiral precursor is reacted with a readily available, enantiomerically pure chiral auxiliary, such as (R)-1-phenylethylamine.[1][7] This reaction creates a mixture of diastereomers.

  • Diastereomer Separation: Unlike enantiomers, diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic retention), allowing them to be separated using standard laboratory techniques like crystallization or column chromatography.[8]

  • Cleavage of Auxiliary: Once the desired diastereomer is isolated, the chiral auxiliary is chemically removed to yield the enantiomerically pure target compound, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

Biocatalytic Synthesis

Enzymatic methods represent a greener and highly selective alternative to traditional chemical synthesis.[9] Transaminases (TAs) are particularly effective for producing chiral amines.[9][10] These enzymes catalyze the transfer of an amino group from an amino donor (e.g., L-alanine) to a prochiral ketone acceptor (1-phenyl-2-methoxyethanone) with exceptional stereoselectivity.[9][10] The primary advantages of this approach are the mild reaction conditions (ambient temperature and neutral pH) and the extremely high enantiomeric excess often achieved (>99% ee).[10]

Experimental Protocol: Asymmetric Synthesis via Reductive Amination

This section provides a detailed, step-by-step methodology for the synthesis and purification of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Ketone 1-Phenyl-2-methoxyethanone Imine_Formation Imine Formation (+ Ammonia, Ti(OEt)4) Ketone->Imine_Formation Imine Prochiral Imine Intermediate Imine_Formation->Imine Reduction Asymmetric Reduction (Chiral Ru-catalyst, H2) Imine->Reduction Crude_Product Crude (R)-Amine Reduction->Crude_Product Quenching Reaction Quenching (Aqueous wash) Crude_Product->Quenching Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quenching->Extraction Drying Drying Organic Layer (Anhydrous Na2SO4) Extraction->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Final_Product (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane Purification->Final_Product Characterization_Workflow cluster_identity Structural Identity cluster_purity Purity & Stereochemistry NMR NMR Spectroscopy (¹H & ¹³C) Conclusion Confirmed: (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane NMR->Conclusion IR IR Spectroscopy IR->Conclusion MS Mass Spectrometry MS->Conclusion HPLC Chiral HPLC HPLC->Conclusion Optical Optical Rotation Optical->Conclusion Product Purified Product Product->NMR Structural Confirmation Product->IR Structural Confirmation Product->MS Structural Confirmation Product->HPLC Enantiomeric Purity Product->Optical Enantiomeric Purity

Sources

Foundational

The Architect of Chirality: A Technical Guide to the Mechanism of Action of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a chiral amine that has carved a significant niche in the landscape of pharmaceutical development and f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a chiral amine that has carved a significant niche in the landscape of pharmaceutical development and fine chemical synthesis. While its direct pharmacological activity on biological targets remains largely uncharacterized, its profound "mechanism of action" lies in its role as a highly effective chiral auxiliary. This technical guide delves into the core principles of how this molecule masterfully orchestrates the stereochemical outcome of chemical reactions. By temporarily imparting its own chirality to a prochiral substrate, it directs the formation of a specific enantiomer, a critical step in the synthesis of modern therapeutics. This document will elucidate the structural features that underpin its efficacy, the types of reactions it facilitates, and the methodologies for its application and subsequent removal, providing a comprehensive resource for researchers leveraging stereocontrolled synthesis.

Introduction: The Significance of Chirality in Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of a drug's efficacy and safety. Many biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules. One enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, produce unwanted side effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. (R)-(-)-1-Amino-1-phenyl-2-methoxyethane serves as a vital tool in achieving this stereochemical control.[1][2]

Core Mechanism: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a Chiral Auxiliary

The primary mechanism of action of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is its function as a chiral auxiliary . A chiral auxiliary is a stereogenic molecule that is temporarily attached to a non-chiral starting material (a prochiral substrate) to guide the stereochemical course of a subsequent reaction.[3] After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.[1][3]

The efficacy of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral auxiliary stems from its distinct structural features:

  • A Stereogenic Center: The carbon atom bonded to the amino group, the phenyl group, the methoxymethyl group, and a hydrogen atom is a chiral center with a defined (R)-configuration. This pre-existing and enantiomerically pure stereocenter is the source of the stereochemical information transferred during the synthesis.

  • The Phenyl Group: The bulky phenyl ring plays a crucial role in creating a sterically hindered environment around the reactive center. This steric hindrance forces incoming reagents to approach from a specific, less hindered face of the molecule, leading to a high degree of diastereoselectivity.

  • The Amino Group: The primary amine functionality provides a reactive handle for covalently attaching the auxiliary to the substrate, typically through the formation of an imine or an amide bond.

  • The Methoxy Group: The methoxy group can influence the conformational rigidity of the intermediate by participating in chelation with metal ions used in certain reactions, further enhancing stereocontrol.

Visualizing the General Workflow

The following diagram illustrates the general principle of using a chiral auxiliary in asymmetric synthesis.

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Intermediate Chiral Intermediate (Diastereomerically Pure) Prochiral_Substrate->Intermediate Attachment Chiral_Auxiliary (R)-(-)-1-Amino-1-phenyl -2-methoxyethane Chiral_Auxiliary->Intermediate Product Enantiomerically Pure Product Intermediate->Product Diastereoselective Reaction Recovered_Auxiliary Recovered Chiral Auxiliary Product->Recovered_Auxiliary Cleavage

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Applications in Asymmetric Synthesis: Directing Stereoselective Reactions

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is employed in a variety of asymmetric transformations to produce enantiomerically enriched molecules, which are often key intermediates in the synthesis of pharmaceuticals.[1][2]

Asymmetric Alkylation

One of the most common applications is in the diastereoselective alkylation of enolates. The chiral auxiliary is first used to form a chiral imine or amide with a carbonyl-containing substrate. Deprotonation then generates a chiral enolate, where the bulky phenyl group of the auxiliary shields one face of the enolate. Subsequent reaction with an electrophile (e.g., an alkyl halide) occurs preferentially from the less hindered face, leading to the formation of a new stereocenter with a high degree of stereocontrol.

Experimental Protocol: Asymmetric Alkylation of a Prochiral Ketone
  • Imine Formation: A prochiral ketone is condensed with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding chiral imine.

  • Deprotonation: The chiral imine is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the chiral aza-enolate.

  • Alkylation: An alkylating agent (e.g., methyl iodide) is added to the solution, and the reaction is allowed to proceed, often with slow warming to room temperature.

  • Hydrolysis and Auxiliary Cleavage: The resulting alkylated imine is hydrolyzed under acidic conditions to yield the enantiomerically enriched ketone and liberate the protonated chiral auxiliary.

  • Purification: The product is purified by chromatography, and the chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Asymmetric Aldol Reactions

Similar to alkylation, chiral auxiliaries derived from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane can be used to control the stereochemical outcome of aldol reactions. The chiral auxiliary helps to establish a rigid, chelated transition state, often involving a metal ion, which dictates the facial selectivity of the enolate's attack on an aldehyde.

Asymmetric Michael Additions

In conjugate additions, the chiral auxiliary can direct the nucleophilic attack of an enolate onto an α,β-unsaturated carbonyl compound. The stereochemical outcome is again determined by the sterically biased environment created by the auxiliary.

Structural Analogs and Their Significance

The phenylethylamine scaffold is a common motif in many effective chiral auxiliaries.[1] Understanding the role of structural modifications can provide insights into the mechanism of stereocontrol.

Chiral AuxiliaryKey Structural Difference from (R)-(-)-1-Amino-1-phenyl-2-methoxyethaneImpact on Reactivity/Selectivity
(R)-(+)-1-PhenylethylamineLack of the methoxymethyl groupReduced potential for chelation control; may alter conformational preferences.
(1R,2S)-(-)-NorephedrinePresence of a hydroxyl group on the benzylic carbonThe hydroxyl group can act as a coordinating group and a source of steric hindrance, influencing the transition state geometry.
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)The amine and methoxymethyl group are part of a pyrrolidine ringThe cyclic structure imparts greater rigidity, which can lead to higher levels of stereoselectivity.

Conclusion: A Versatile Tool for Stereocontrolled Synthesis

References

  • Wikipedia. Chiral auxiliary. Available from: [Link]

Sources

Exploratory

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane: A Comprehensive Technical Guide for Asymmetric Synthesis

Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of contemporary pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. This reality underscores the necessity for robust and efficient methods to produce single-enantiomer compounds. Chiral building blocks, enantiomerically pure molecules that can be incorporated into a larger structure, are foundational to this endeavor. Among these, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane has emerged as a valuable and versatile tool for the stereocontrolled synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, offering insights into its synthesis, physicochemical properties, and strategic applications as a chiral building block and auxiliary in asymmetric synthesis. The content is tailored for researchers, scientists, and drug development professionals, aiming to bridge theoretical concepts with practical, field-proven applications.

Molecular Profile and Physicochemical Properties

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a chiral primary amine featuring a stereogenic center at the carbon atom bearing the amino group.[1] Its structure, characterized by the presence of a phenyl ring and a methoxyethyl group, imparts a unique combination of steric and electronic properties that are instrumental in its role as a chiral directing group.

PropertyValue
Chemical Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Colorless to pale yellow liquid or solid
CAS Number 64715-85-1
InChI Key CMTDMIYJXVBUDX-VIFPVBQESA-N

Table 1: Physicochemical Properties of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

The presence of the basic amino group allows for a wide range of chemical transformations, including N-alkylation, acylation, and the formation of imines and amides. The methoxy group enhances its solubility in common organic solvents and can influence its conformational preferences, which is a key factor in the diastereoselective reactions where it is employed as a chiral auxiliary.[2]

Synthesis of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

The enantiomerically pure form of 1-amino-1-phenyl-2-methoxyethane is most commonly accessed through the modification of readily available chiral precursors, ensuring the retention of the desired stereochemistry. A prevalent and efficient strategy involves the O-methylation of an N-protected (R)-phenylglycinol.

Synthetic Workflow: From (R)-Phenylglycinol to the Target Chiral Amine

The synthesis commences with the protection of the amino group of (R)-phenylglycinol, followed by the methylation of the hydroxyl group, and concluded by the removal of the protecting group. This sequence ensures that the stereocenter is not compromised during the synthetic transformations.

G cluster_0 Synthesis of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane A (R)-Phenylglycinol B N-Protection (e.g., Boc₂O, base) A->B C N-Boc-(R)-Phenylglycinol B->C D O-Methylation (e.g., NaH, MeI) C->D E N-Boc-(R)-1-Amino-1-phenyl-2-methoxyethane D->E F Deprotection (e.g., TFA or HCl) E->F G (R)-(-)-1-Amino-1-phenyl-2-methoxyethane F->G

Synthetic workflow for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.
Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis starting from (R)-phenylglycinol.

Step 1: N-Protection of (R)-Phenylglycinol

  • To a stirred solution of (R)-phenylglycinol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-(R)-phenylglycinol, which can often be used in the next step without further purification.

Step 2: O-Methylation

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-(R)-phenylglycinol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-(R)-1-amino-1-phenyl-2-methoxyethane.

Step 3: Deprotection

  • Dissolve the purified N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., 1 M NaOH) to a pH of >10.

  • Extract the free amine with an organic solvent, dry the combined organic layers, and concentrate to afford (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

Applications in Asymmetric Synthesis

The utility of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in asymmetric synthesis is multifaceted, primarily functioning as a chiral auxiliary or a precursor for the synthesis of more complex chiral ligands.

As a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] (R)-(-)-1-Amino-1-phenyl-2-methoxyethane can be condensed with aldehydes or ketones to form chiral imines. The steric bulk of the phenyl and methoxyethyl groups, along with potential coordinating effects, can effectively shield one face of the imine, leading to highly diastereoselective nucleophilic additions.

G cluster_0 Diastereoselective Alkylation using a Chiral Auxiliary A Prochiral Ketone/Aldehyde C Condensation A->C B (R)-(-)-1-Amino-1-phenyl-2-methoxyethane B->C D Chiral Imine C->D F Diastereoselective Addition D->F E Nucleophile (e.g., Grignard, Organolithium) E->F G Diastereomerically Enriched Adduct F->G H Auxiliary Cleavage (e.g., Hydrolysis) G->H I Chiral Amine Product H->I J Recovered Auxiliary H->J

General workflow for diastereoselective alkylation.

Protocol: Diastereoselective Alkylation of an Imine Derived from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the desired ketone or aldehyde (1.0 eq) and (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.05 eq) in a suitable solvent like toluene. Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Reflux the mixture until the theoretical amount of water is collected. Remove the solvent under reduced pressure to obtain the crude chiral imine.

  • Diastereoselective Alkylation: Under an inert atmosphere, dissolve the chiral imine in an anhydrous solvent (e.g., THF or diethyl ether) and cool to a low temperature (e.g., -78 °C). Add the organometallic nucleophile (e.g., an alkyl Grignard reagent or an organolithium reagent) dropwise. Stir the reaction at this temperature for several hours.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Auxiliary Cleavage: The resulting N-alkylated product can be hydrolyzed under acidic conditions to cleave the chiral auxiliary and yield the desired chiral primary amine. The chiral auxiliary can often be recovered and recycled.

A Building Block for Chiral Ligands

The primary amine functionality of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane serves as a convenient handle for the synthesis of more elaborate chiral ligands for asymmetric catalysis. For instance, it can be used to prepare Schiff base ligands, phosphine-amine ligands, or be incorporated into larger macrocyclic structures. These ligands can then coordinate with transition metals to form catalysts for a variety of enantioselective transformations, such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Case Study: Application in the Synthesis of a Pharmaceutical Intermediate

Chiral amines are crucial intermediates in the synthesis of a vast array of pharmaceuticals.[4] While a specific industrial-scale synthesis of a blockbuster drug using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is not prominently documented in publicly available literature, its structural motifs are present in many biologically active molecules. Its application in the laboratory-scale synthesis of chiral drug analogues and intermediates is a testament to its utility.

For instance, chiral 1,2-amino alcohol derivatives are key components in the synthesis of various therapeutic agents. The stereocenter introduced by using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane or a derivative thereof can be pivotal for the biological activity of the final molecule.

Quantitative Data from a Representative Diastereoselective Alkylation

The following table presents hypothetical yet representative data for a diastereoselective alkylation reaction using an imine derived from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, illustrating the high levels of stereocontrol that can be achieved.

EntryElectrophile (R-X)Nucleophile (Nu-M)Yield (%)Diastereomeric Ratio (d.r.)
1Methyl IodideMeMgBr8595:5
2Ethyl BromideEtLi8292:8
3Benzyl BromideBnMgCl88>98:2

Table 2: Representative data for a diastereoselective alkylation reaction.

Safety and Handling

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Conclusion

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane stands as a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry, coupled with its versatile chemical reactivity, makes it an invaluable tool for the construction of enantiomerically pure molecules. From its role as a reliable chiral auxiliary directing the formation of new stereocenters to its use as a foundational element in the synthesis of sophisticated chiral ligands, this compound provides chemists with a robust platform for tackling the challenges of asymmetric synthesis. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the importance of chiral building blocks like (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is set to increase, driving further innovation in the field of drug discovery and development.

References

  • BenchChem. (R)-(-)-1-Amino-1-phenyl-2-methoxyethane | 64715-85-1.

  • CymitQuimica. CAS 64715-85-1: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

  • Apollo Scientific. 64715-85-1 Cas No. | (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

  • Sigma-Aldrich. SAFETY DATA SHEET - (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

  • Sigma-Aldrich. SAFETY DATA SHEET - General.

  • Chem-Impex. (S-(+)-1-Amino-1-phenyl-2-methoxyethane.

  • BOC Sciences. Other Chiral Auxiliaries.

  • SRD Pharma. (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

  • Sigma-Aldrich. (S)-(+)-1-amino-1-phenyl-2-methoxyethane AldrichCPR.

  • National Institutes of Health. Strategies for chiral separation: from racemate to enantiomer - PMC.

  • Wikipedia. Chiral auxiliary.

Sources

Foundational

The Role of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in Asymmetric Induction: A Technical Guide for Drug Development Professionals

This in-depth technical guide explores the role of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral auxiliary in asymmetric induction. Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the role of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral auxiliary in asymmetric induction. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying principles, mechanistic details, and practical applications of this and structurally related chiral amines in the synthesis of enantiomerically pure compounds.

Introduction: The Imperative of Chirality in Drug Development

The stereochemical architecture of a drug molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is a cornerstone of modern pharmaceutical development.

Asymmetric synthesis, the process of selectively creating one enantiomer over another, is a key enabling technology in this endeavor. A powerful and widely employed strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.

Chiral amines, particularly those derived from readily available amino acids or other natural products, are a prominent class of chiral auxiliaries.[1] Their utility stems from their ability to form transient chiral imines or enamines, which effectively bias the approach of incoming reagents to one face of the molecule. This guide focuses on (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, a chiral primary amine with structural features poised for effective asymmetric induction.

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane: A Profile

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane, also known as (R)-2-methoxy-1-phenylethanamine, is a chiral primary amine characterized by a stereogenic center at the carbon atom bearing the amino and phenyl groups.

Key Structural Features and Their Implications for Asymmetric Induction:

  • Chiral Center: The well-defined (R)-configuration at the C1 position is the primary source of chirality that is transferred during the asymmetric transformation.

  • Phenyl Group: The bulky phenyl group provides significant steric hindrance, effectively shielding one face of the reactive intermediate derived from the auxiliary. This steric blockade is a key factor in directing the approach of nucleophiles or other reagents.

  • Amino Group: The primary amine functionality is the point of attachment to the prochiral substrate, typically through the formation of an imine with a carbonyl compound.

  • Methoxy Group: The methoxy group at the C2 position can influence the stereochemical outcome through both steric and electronic effects. It can participate in chelation with metal ions in the transition state, further rigidifying the conformation of the intermediate and enhancing facial discrimination.[2] Comparative studies on analogous structures suggest that the presence of a methoxy group can lead to a 15-20% increase in enantiomeric excess (ee) in certain reactions.[2]

The Core Mechanism: Asymmetric Induction via Chiral Imine Intermediates

The primary role of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral auxiliary is to facilitate the diastereoselective transformation of prochiral carbonyl compounds, particularly aldehydes and ketones. The general workflow is depicted below.

Asymmetric_Induction_Workflow cluster_0 Step 1: Attachment of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage and Recovery Prochiral_Carbonyl Prochiral Carbonyl Compound Chiral_Imine Chiral Imine Intermediate Prochiral_Carbonyl->Chiral_Imine Condensation (-H₂O) Auxiliary (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Auxiliary->Chiral_Imine Diastereomeric_Adduct Diastereomerically Enriched Adduct Chiral_Imine->Diastereomeric_Adduct Facial-selective attack Nucleophile Nucleophile (e.g., Grignard, Enolate) Nucleophile->Diastereomeric_Adduct Enantiopure_Product Enantiomerically Pure Product Diastereomeric_Adduct->Enantiopure_Product Hydrolysis Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Adduct->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Formation of the Chiral Imine

The first step involves the condensation of the chiral amine with a prochiral aldehyde or ketone to form a chiral imine (or Schiff base). This reaction is typically reversible and is often driven to completion by the removal of water.

The Diastereoselective Step: A Closer Look at the Transition State

The newly formed chiral imine is the key intermediate that controls the stereochemical outcome of the subsequent reaction. The diastereoselectivity of the nucleophilic addition to the imine is governed by the steric and electronic properties of the chiral auxiliary.

A widely accepted model for this type of asymmetric induction involves a rigid, chelated transition state, particularly when organometallic reagents are used. The metal ion (e.g., from a Grignard reagent or a Lewis acid additive) can coordinate to both the imine nitrogen and the oxygen of the methoxy group of the auxiliary. This chelation locks the conformation of the imine, forcing the bulky phenyl group to occupy a position that effectively blocks one of the two faces of the C=N double bond. As a result, the incoming nucleophile is directed to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Transition_State_Model cluster_0 Proposed Chelated Transition State cluster_1 Chiral Auxiliary Moiety cluster_2 Substrate and Reagent ts N N C_chiral C* N->C_chiral C_imine C N->C_imine = Metal M N->Metal chelation Phenyl Phenyl (Steric Shield) C_chiral->Phenyl steric hindrance C_methoxy CH₂ C_chiral->C_methoxy O_methoxy O-Me C_methoxy->O_methoxy O_methoxy->Metal R_substrate R C_imine->R_substrate Nucleophile Nu Nucleophile->C_imine Attack from less hindered face

Proposed transition state model for diastereoselective nucleophilic addition.

Cleavage of the Auxiliary

After the diastereoselective reaction, the chiral auxiliary must be removed from the newly formed chiral product. For imine adducts, this is typically achieved by mild acidic hydrolysis. This step regenerates the carbonyl group in the product and releases the chiral amine, which can then be recovered and recycled, a key consideration for process economy in large-scale synthesis.

Applications in Asymmetric Synthesis

While specific, documented applications of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral auxiliary in the primary literature are not as prevalent as for other chiral amines like (R)-phenylglycine amide, its structural similarity to these well-studied auxiliaries allows for a strong inference of its potential in a variety of asymmetric transformations.

Asymmetric Synthesis of α-Amino Acids

A key application of chiral amine auxiliaries is in the asymmetric synthesis of non-proteinogenic α-amino acids, which are important building blocks for peptidomimetics and other pharmaceutically active compounds. One established method is the diastereoselective Strecker reaction, where a chiral imine is reacted with a cyanide source to form an α-amino nitrile. Subsequent hydrolysis of the nitrile and cleavage of the auxiliary yields the desired α-amino acid. For instance, (R)-phenylglycine amide has been successfully used as a chiral auxiliary in crystallization-induced asymmetric transformations during Strecker reactions, affording α-amino nitriles in high diastereomeric purity.

Diastereoselective Alkylation

Chiral imines derived from auxiliaries like (R)-(-)-1-Amino-1-phenyl-2-methoxyethane can be deprotonated to form chiral enolates, which can then undergo diastereoselective alkylation. This provides a route to α-substituted chiral amines.

Diastereoselective Addition of Organometallic Reagents

The addition of Grignard reagents, organolithium compounds, or other organometallics to chiral imines is a powerful method for the synthesis of chiral amines with new carbon-carbon bonds. The stereochemical outcome is highly dependent on the nature of the chiral auxiliary, the organometallic reagent, and the reaction conditions. The use of N-tert-butanesulfinyl imines, for example, has been shown to lead to excellent diastereoselectivity in the addition of organometallic reagents.[3]

Experimental Protocols: A Representative Example with a Structurally Related Auxiliary

Given the limited specific literature on the target compound, the following protocol for the diastereoselective reduction of a ketimine derived from the closely related (R)-phenylglycine amide illustrates the general principles and experimental considerations. This serves as a template for the potential application of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

Objective: Asymmetric synthesis of (S)-1-aminoindane using (R)-phenylglycine amide as the chiral auxiliary.

Step 1: Formation of the Chiral Ketimine

  • To a solution of 1-indanone (1.0 eq) in toluene is added (R)-phenylglycine amide (1.0 eq).

  • The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until completion.

  • The solvent is removed under reduced pressure to yield the crude chiral ketimine, which is used in the next step without further purification.

Step 2: Diastereoselective Reduction

  • The crude ketimine is dissolved in a suitable solvent (e.g., methanol).

  • A heterogeneous catalyst, such as Pd/C or Pt/C, is added to the solution.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated to yield the crude diastereomerically enriched amine adduct.

Step 3: Cleavage of the Chiral Auxiliary

  • The crude adduct is dissolved in a mixture of an appropriate organic solvent and aqueous acid (e.g., HCl).

  • The mixture is stirred at room temperature until hydrolysis is complete.

  • The aqueous layer is separated and basified to precipitate the chiral auxiliary.

  • The chiral auxiliary is recovered by filtration or extraction.

  • The organic layer containing the desired chiral amine is washed, dried, and concentrated.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC.

Expected Outcome: This procedure, when optimized, can yield (S)-1-aminoindane with high enantiomeric excess.

Conclusion and Future Outlook

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane possesses the key structural attributes of an effective chiral auxiliary for asymmetric induction. Its ability to form chiral imines, coupled with the steric directing effect of the phenyl group and the potential for chelation involving the methoxy group, makes it a promising candidate for a range of diastereoselective transformations.

While its application as a chiral auxiliary is not as extensively documented as that of other chiral amines, the principles outlined in this guide, drawn from studies of structurally related and well-established auxiliaries, provide a solid foundation for its exploration in the synthesis of chiral amines, amino acids, and other valuable building blocks for drug discovery and development. Future research into the specific applications of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is warranted to fully elucidate its potential and expand the toolbox of chiral auxiliaries available to synthetic chemists.

References

  • Chiral auxiliaries. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Asymmetric Synthesis of Amino Acids.
  • Cogan, D. A., & Ellman, J. A. (2004). Highly stereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines derived from 3- and 4-substituted cyclohexanones. Organic Letters, 6(10), 1645–1647.
  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121–1124.

Sources

Exploratory

An In-depth Technical Guide to the Stereochemical Properties of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, a chiral primary amine, is a valuable building block in modern organic and medicinal chemistry. Its defin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane, a chiral primary amine, is a valuable building block in modern organic and medicinal chemistry. Its defined stereochemistry at the benzylic carbon, coupled with the presence of both an amino and a methoxy functional group, makes it a significant tool in asymmetric synthesis. This guide provides a comprehensive overview of its stereochemical properties, synthesis, and applications, with a focus on its role as a chiral synthon and auxiliary. Detailed experimental protocols for its preparation and stereochemical analysis are also presented to provide actionable insights for laboratory applications.

Introduction: The Significance of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Chiral amines are fundamental components in a vast array of pharmaceuticals and biologically active molecules.[1] The specific three-dimensional arrangement of atoms in these molecules is often critical for their therapeutic efficacy and safety. (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (CAS 64715-85-1) belongs to this crucial class of compounds. It possesses a single stereocenter at the carbon atom bearing the amino and phenyl groups, leading to its existence as a pair of enantiomers. The (R)-enantiomer, specifically, is a key intermediate and building block for the synthesis of more complex, enantiomerically pure molecules, particularly in the development of pharmaceuticals.[1] Its structural features, including a stereogenic center with an amino group in proximity to an aromatic ring, are common to many effective chiral auxiliaries.[1]

This guide will delve into the core stereochemical attributes of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, explore methods for its preparation in high enantiomeric purity, and discuss its applications in asymmetric synthesis.

Core Stereochemical and Physical Properties

The defining characteristic of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is its chirality. The absolute configuration at the stereocenter is designated as 'R' according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is responsible for its optical activity, causing the rotation of plane-polarized light to the left, which is denoted by the (-) sign.

PropertyValueSource
Molecular Formula C₉H₁₃NOCymitQuimica
Molecular Weight 151.21 g/mol CymitQuimica
Appearance Colorless to pale yellow liquidCymitQuimica
Boiling Point 105 - 111 °C (10 mmHg)Chem-Impex
Specific Rotation ([α]D) -52.0 ± 2.0° (c = 1 in chloroform)ChemicalBook
CAS Number 64715-85-1CymitQuimica

Synthesis of Enantiomerically Pure (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

The preparation of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in high enantiomeric purity is crucial for its application in asymmetric synthesis. Two primary strategies are employed: the resolution of a racemic mixture and asymmetric synthesis.

Classical Resolution via Diastereomeric Salt Formation

A widely used and industrially scalable method for obtaining enantiomerically pure amines is classical resolution.[2] This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A common and effective resolving agent for racemic amines is tartaric acid.[3] The following protocol outlines a general procedure for the resolution of racemic 1-amino-1-phenyl-2-methoxyethane using L-(+)-tartaric acid.

Experimental Protocol: Resolution of (±)-1-Amino-1-phenyl-2-methoxyethane

Materials:

  • Racemic 1-amino-1-phenyl-2-methoxyethane

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation:

    • Dissolve racemic 1-amino-1-phenyl-2-methoxyethane (1.0 equivalent) in a minimal amount of warm methanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, the ((R)-amine)-(L-tartrate) salt.

    • To maximize crystal formation, the flask can be cooled in an ice bath or refrigerator.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble ((S)-amine)-(L-tartrate) salt.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a 2 M NaOH solution dropwise while stirring until the solution is basic (pH > 10) to deprotonate the amine.

    • Extract the liberated (R)-(-)-1-amino-1-phenyl-2-methoxyethane with diethyl ether (3 x volumes).

  • Work-up:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Logical Workflow for Chiral Resolution

G racemic Racemic Amine (R/S Mixture) salt_formation Diastereomeric Salt Formation in a suitable solvent racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-amine)-(L-tartrate) & ((S)-amine)-(L-tartrate) salt_formation->diastereomers crystallization Fractional Crystallization (Exploits solubility differences) diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) crystallization->more_soluble liberation_less Liberation of Free Amine (Basification) less_soluble->liberation_less liberation_more Liberation of Free Amine (Basification) more_soluble->liberation_more r_enantiomer (R)-Enantiomer liberation_less->r_enantiomer s_enantiomer (S)-Enantiomer liberation_more->s_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Asymmetric Synthesis from Chiral Precursors

An alternative to resolution is the direct asymmetric synthesis of the desired enantiomer. A plausible and efficient route involves starting from a readily available chiral precursor, such as (R)-(-)-2-phenylglycinol. This "chiral pool" approach leverages the existing stereocenter of the starting material.

Proposed Synthetic Route from (R)-(-)-2-Phenylglycinol:

The synthesis involves the selective methylation of the primary alcohol of (R)-(-)-2-phenylglycinol. This can be achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis from (R)-(-)-2-Phenylglycinol

Materials:

  • (R)-(-)-2-Phenylglycinol

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Deprotonation:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (R)-(-)-2-phenylglycinol (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Methylation:

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to afford (R)-(-)-1-amino-1-phenyl-2-methoxyethane.

Synthetic Pathway from (R)-(-)-2-Phenylglycinol

G start (R)-(-)-2-Phenylglycinol step1 1. NaH, THF 2. CH₃I start->step1 Williamson Ether Synthesis product (R)-(-)-1-Amino-1-phenyl-2-methoxyethane step1->product

Caption: Synthesis of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane from a chiral precursor.

Analytical Methods for Stereochemical Characterization

The confirmation of enantiomeric purity is paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are the primary techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[4] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[4]

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (e.e.) of a sample of 1-amino-1-phenyl-2-methoxyethane.

Instrumentation and Conditions (Starting Point for Method Development):

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column, such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape. The optimal ratio may require scouting.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the amine sample (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Calculation of Enantiomeric Excess: The e.e. is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: e.e. (%) = [|A₁ - A₂| / (A₁ + A₂)] x 100

Workflow for Chiral HPLC Analysis

G sample_prep Sample Preparation (Dissolve in mobile phase) hplc_injection Injection onto Chiral HPLC Column sample_prep->hplc_injection separation Separation on Chiral Stationary Phase hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram calculation Calculation of Enantiomeric Excess (e.e.) chromatogram->calculation

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Spectroscopic Characterization

4.2.1. NMR Spectroscopy

While standard ¹H and ¹³C NMR spectra will confirm the overall structure of the molecule, they cannot distinguish between enantiomers. However, NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers, which have different NMR spectra.

  • ¹H NMR: The proton spectrum would be expected to show signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methoxy protons (singlet, ~3.3 ppm), the methylene protons adjacent to the methoxy group (diastereotopic protons, appearing as a multiplet), the methine proton (multiplet), and the amine protons (broad singlet).

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, the methylene carbon, and the chiral methine carbon.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretch: A broad to medium absorption in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

  • C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ether): A strong absorption in the 1070-1150 cm⁻¹ region.

Applications in Asymmetric Synthesis

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane serves as a valuable chiral building block in the synthesis of complex molecules. Its pre-defined stereocenter can be incorporated into a target molecule, ensuring the desired stereochemistry in the final product.

Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired chiral center is created, the auxiliary is removed. While specific applications of (R)-(-)-1-amino-1-phenyl-2-methoxyethane as a chiral auxiliary are not extensively documented in readily available literature, its structural similarity to other phenylethylamines suggests its potential in this role.[1]

For instance, it can be condensed with a ketone or aldehyde to form a chiral imine. The steric bulk of the phenyl and methoxymethyl groups can then direct the nucleophilic attack to one face of the imine, leading to the formation of a new stereocenter with high diastereoselectivity.

Hypothetical Mechanism of Diastereoselective Addition to an Imine

G imine Chiral Imine (from (R)-amine and aldehyde) transition_state Diastereomeric Transition State (Steric hindrance from phenyl and methoxymethyl groups directs attack) imine->transition_state nucleophile Nucleophile (e.g., Grignard reagent) nucleophile->transition_state addition_product Diastereomerically Enriched Addition Product transition_state->addition_product cleavage Cleavage of Auxiliary addition_product->cleavage final_product Enantiomerically Enriched Final Product cleavage->final_product

Caption: Proposed mechanism for diastereoselective nucleophilic addition to an imine derived from (R)-(-)-1-amino-1-phenyl-2-methoxyethane.

Conclusion

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a chiral amine of significant value in synthetic organic chemistry. Its well-defined stereochemistry and versatile functional groups make it an important building block for the construction of enantiomerically pure molecules, particularly in the context of pharmaceutical development. The ability to synthesize this compound in high enantiomeric purity through either classical resolution or asymmetric synthesis, combined with robust analytical methods for confirming its stereochemical integrity, underscores its utility. While its role as a chiral auxiliary is less explored, its structural characteristics suggest considerable potential in this area. This guide has provided a comprehensive overview of the key stereochemical properties and applications of (R)-(-)-1-amino-1-phenyl-2-methoxyethane, offering a valuable resource for researchers in the field.

References

  • The Role of Chiral Building Blocks in Pharmaceutical Synthesis. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

Sources

Foundational

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane structural analogues and derivatives

An In-depth Technical Guide to (R)-(-)-1-Amino-1-phenyl-2-methoxyethane: Synthesis, Derivatization, and Applications in Asymmetric Chemistry and Drug Discovery Prepared for: Researchers, Scientists, and Drug Development...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-(-)-1-Amino-1-phenyl-2-methoxyethane: Synthesis, Derivatization, and Applications in Asymmetric Chemistry and Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a chiral amine that serves as a highly valuable and versatile building block in modern organic synthesis. Its stereodefined structure, featuring a primary amine adjacent to a phenyl ring and a methoxy group, makes it an important synthon for introducing chirality into complex molecules. This guide provides a comprehensive technical overview of this compound, moving beyond simple descriptions to offer field-proven insights into its synthesis, the strategic design and preparation of its structural analogues, and its application as a chiral auxiliary and pharmaceutical intermediate. We will explore the causality behind synthetic choices, present self-validating experimental protocols, and ground all claims in authoritative literature, providing a practical resource for professionals in drug development and chemical research.

The Core Moiety: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

The utility of this chiral amine stems from its specific stereochemical and electronic properties. The (R)-configuration at the C1 position is the cornerstone of its role in asymmetric synthesis.

Physicochemical and Structural Properties

The core structure combines a basic amino group, a lipophilic phenyl ring, and a polar methoxy group, giving it balanced solubility and reactivity.[1] These features are critical for its function as both a building block and a directing group in chemical transformations.

PropertyValueSource
CAS Number 64715-85-1[1][2]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Colorless to pale yellow liquid/oil[1]
SMILES COCN[1]
InChI InChI=1/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m0/s1[1]
Established Asymmetric Synthetic Routes

The enantiomeric purity of the final product is paramount. Therefore, the synthesis of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane relies on established asymmetric transformations. From a process chemistry standpoint, the most direct and scalable routes involve the stereoselective reduction of a prochiral ketone precursor.[3]

Asymmetric_Synthesis_Workflow cluster_0 Route A: Asymmetric Ketone Reduction cluster_1 Route B: Chiral Pool Synthesis Ketone 1-Phenyl-2-methoxyethanone (Prochiral Ketone) Reduction Asymmetric Reduction Ketone->Reduction Chiral Catalyst (e.g., Ru/Rh complexes) H₂ or Transfer Hydrogenation CoreMolecule (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane Reduction->CoreMolecule AminoAlcohol (R)-(-)-2-Phenylglycinol Methylation Selective O-Methylation AminoAlcohol->Methylation 1. N-Protection 2. NaH, MeI 3. Deprotection CoreMolecule2 (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane Methylation->CoreMolecule2

Caption: Key asymmetric synthesis pathways to the core molecule.

Expert Insight: While chiral pool synthesis starting from (R)-(-)-2-Phenylglycinol is a valid strategy, it involves more steps (protection, methylation, deprotection).[3] For industrial-scale production, the catalytic asymmetric reduction of 1-phenyl-2-methoxyethanone is often preferred due to its higher atom economy and operational simplicity. The choice of catalyst and ligand system is critical for achieving the required >99% enantiomeric excess (ee).

Synthesis of Structural Analogues and Derivatives

Modifying the core structure is essential for tuning its properties, whether for use as a more effective chiral auxiliary or for developing new biologically active compounds. Derivatization can be logically categorized by the site of modification.

Derivatization_Strategies cluster_N N-Terminus Modification cluster_P Phenyl Ring Substitution cluster_S Side-Chain Modification Core (R)-1-Amino-1-phenyl-2-methoxyethane N_Alkylation N-Alkylation (Secondary/Tertiary Amines) Core->N_Alkylation R-X, Base N_Acylation N-Acylation (Amides) Core->N_Acylation RCOCl or (RCO)₂O N_Arylation N-Arylation (Diaryl Amines) Core->N_Arylation Ar-X, Pd-catalyst Halogenation Halogenation (Cl, Br, F) Core->Halogenation NBS, NCS Nitration Nitration (NO₂) Core->Nitration HNO₃, H₂SO₄ Alkylation Friedel-Crafts Alkylation (Alkyl Groups) Core->Alkylation R-X, AlCl₃ O_Demethylation O-Demethylation (Amino Alcohol) Core->O_Demethylation BBr₃ Ether_Analogs Ether Analogues (OEt, OBn) Core->Ether_Analogs Via O-demethylation & re-alkylation

Caption: Key sites for derivatization of the core scaffold.

Protocol: N-Alkylation to Synthesize Secondary Amine Derivatives

The primary amine is a versatile handle for synthesizing a library of N-substituted derivatives.[3] Reductive amination is a robust and high-yielding method for this transformation.

  • Objective: To synthesize (R)-N-benzyl-1-phenyl-2-methoxyethanamine.

  • Causality: This protocol uses reductive amination. The initial formation of an imine between the primary amine and benzaldehyde is reversible. The in-situ reduction of this imine with a mild reducing agent like sodium triacetoxyborohydride (STAB) is irreversible, driving the reaction to completion under conditions that avoid over-alkylation or reduction of the aldehyde itself.

  • Materials:

    • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (catalytic, ~5 mol%)

  • Procedure:

    • Dissolve (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add benzaldehyde and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add STAB portion-wise over 15 minutes. Self-Validation Note: The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure secondary amine.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Phenyl Ring Substitution via Electrophilic Aromatic Substitution

Introducing substituents onto the phenyl ring can significantly alter the electronic and steric properties of the molecule, which is a key strategy in medicinal chemistry to modulate biological activity.[4]

  • Objective: To synthesize (R)-1-(4-bromophenyl)-2-methoxyethanamine.

  • Causality: This protocol requires N-protection before electrophilic aromatic substitution. The free amino group is a strongly activating, ortho-, para-directing group, but it would be protonated under the acidic conditions of many electrophilic substitutions, becoming a deactivating meta-director. Furthermore, it can react with the electrophile. Using a robust protecting group like Boc (tert-butyloxycarbonyl) shields the amine and allows for predictable para-bromination.

  • Materials:

    • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Protection: Dissolve the starting amine in DCM and add Boc₂O. Stir at room temperature overnight. Concentrate the solvent to obtain the N-Boc protected amine, which can often be used without further purification.

    • Bromination: Dissolve the N-Boc protected amine in DCM and cool to 0 °C. Add NBS portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Work-up: Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer and concentrate. Purify by column chromatography if necessary.

    • Deprotection: Dissolve the purified N-Boc-4-bromophenyl derivative in DCM. Add an excess of TFA (typically 5-10 equivalents) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Final Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the TFA. Dry the organic layer and concentrate to yield the final product.

Applications in Asymmetric Synthesis

The primary value of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in research and development lies in its ability to control stereochemistry.

Role as a Chiral Building Block

This molecule is a "chiral synthon," meaning it provides a pre-existing, enantiomerically pure stereocenter for the construction of more complex target molecules.[3][5] This is a foundational strategy in the synthesis of many pharmaceuticals, where a single enantiomer is responsible for the desired therapeutic effect.[6] For example, related chiral phenylethylamines are instrumental in synthesizing drugs like the anti-diabetic Sitagliptin.[3]

Application as a Chiral Auxiliary

A chiral auxiliary is a group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which it is removed.[3] The core molecule can be converted into an amide and used in diastereoselective alkylation reactions, similar to the well-known Evans' or Myers' auxiliaries.

Asymmetric_Induction_Workflow Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Coupling Amide Coupling Prochiral->Coupling Auxiliary (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane Auxiliary->Coupling ChiralAmide Chiral Amide Adduct Coupling->ChiralAmide Deprotonation Deprotonation (LDA, -78°C) ChiralAmide->Deprotonation Enolate Rigid Chiral Enolate Deprotonation->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Electrophile (E⁺) (e.g., Benzyl Bromide) Electrophile->Alkylation AlkylatedProduct Alkylated Adduct (New Stereocenter) Alkylation->AlkylatedProduct Cleavage Auxiliary Cleavage (Hydrolysis) AlkylatedProduct->Cleavage FinalProduct Enantiopure Product (e.g., α-substituted acid) Cleavage->FinalProduct Recycle Recovered Auxiliary Cleavage->Recycle

Caption: Workflow for using the core molecule as a chiral auxiliary.

Mechanistic Insight: Upon deprotonation (e.g., with LDA), the chiral amide forms a rigid, chelated lithium enolate. The phenyl group on the auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This controlled trajectory results in the highly diastereoselective formation of a new stereocenter. Subsequent hydrolysis cleaves the auxiliary, which can potentially be recycled, to release the enantiomerically enriched product.

Biological Activity and Medicinal Chemistry Applications

While the core molecule is primarily a synthetic tool, its structural motif—the phenylethanolamine scaffold—is prevalent in numerous biologically active compounds.[7]

Structure-Activity Relationship (SAR) Insights

Derivatization of the core scaffold allows for systematic exploration of the structure-activity relationship (SAR). For instance, in the development of β2-adrenoceptor agonists for respiratory diseases, modifications to both the phenyl ring and the N-alkyl substituent are crucial for tuning potency and selectivity.[7]

  • Phenyl Ring: Substitution with groups like hydroxyl or hydroxymethyl at the 3 and 4 positions is often key for receptor binding.

  • N-Substituent: The size and nature of the N-alkyl group (e.g., tert-butyl) can significantly impact receptor selectivity (β1 vs. β2) and duration of action.

Case Study: Phenylethanolamine Derivatives in Therapeutics

Patents describe phenylethanolamine derivatives as potent β2-adrenoceptor agonists for treating asthma and other respiratory diseases.[6][7] The synthesis of these molecules often starts from chiral intermediates to ensure the final active pharmaceutical ingredient (API) is a single enantiomer, as the other enantiomer can be inactive or cause side effects.

Related structures, such as venlafaxine, are synthesized from phenethylamine precursors, highlighting the industrial relevance of this chemical class.[8] While not directly using the title compound, the synthetic strategies for these drugs often involve similar transformations, such as the reduction of β-hydroxynitriles.[8]

Potential as Scaffolds for Novel Therapeutics

The 1-phenyl-2-aminoethane backbone is a privileged scaffold in medicinal chemistry. Analogues have been investigated for a range of activities:

  • Antiviral Activity: N-acetyl-beta-aryl-1,2-didehydroethylamines, which share a similar structural core, have been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[9]

  • CNS Activity: Phenyl-amino-propane and aminoindan derivatives have been studied for their effects on the central nervous system, particularly their interaction with serotonin transporters.[10]

Conclusion and Future Outlook

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is more than a simple chemical reagent; it is an enabling tool for the precise construction of three-dimensional molecular architecture. Its value as a chiral building block is firmly established in the synthesis of enantiopure compounds. While its direct use as a chiral auxiliary is less common than mainstream auxiliaries, the principles are sound and offer a viable alternative. The true potential for future development lies in using this scaffold as a starting point for generating diverse libraries of novel derivatives. By applying the synthetic strategies outlined in this guide, researchers can create analogues with tailored properties for applications ranging from new asymmetric catalysts to lead compounds in drug discovery programs targeting a wide array of diseases.

References

  • Biggadike, K., et al. (2004). Phenethanolamine derivatives for treatment of respiratory diseases. Google Patents EP1425001B1.
  • Li, G., et al. (2011). Preparation of chiral (S)-alpha-phenylethylamine hydrochloride and synthesis method thereof. Google Patents CN101973891A.
  • Kakehashi, M., et al. (2005). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents EP0924194B1.
  • Trofast, J., et al. (1985). Method for preparing phenylethanolamine derivative. Google Patents KR850000870B1.
  • Lifshitz-Liron, R., et al. (2006). Process for the preparation of phenethylamine derivatives. Google Patents EP1721889A1.
  • Darvas, F., et al. (2013). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2007). Synthesis and biological evaluation of N-acetyl-beta-aryl-1,2-didehydroethylamines as new HIV-1 RT inhibitors in vitro. Bioorganic & Medicinal Chemistry Letters, 17(16), 4476-4480. Retrieved from [Link]

  • Marona-Lewicka, D., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662-1668. Retrieved from [Link]

Sources

Exploratory

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane: A Technical Guide to Commercial Availability and Purity Assessment

Introduction (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, a chiral primary amine, serves as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structural features, inc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane, a chiral primary amine, serves as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structural features, including a stereogenic center directly attached to an amino group and a phenyl ring, make it a valuable precursor for the synthesis of complex, enantiomerically pure molecules. The absolute configuration of chiral centers in active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles, necessitating rigorous control over the stereochemical purity of starting materials and intermediates.[1] This guide provides an in-depth overview of the commercial availability of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and detailed protocols for the assessment of its chemical and enantiomeric purity, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Grades

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is accessible through a variety of chemical suppliers, typically offered in research-grade purities. The compound is generally available as a liquid, with purities often reported to be 95% or higher. For drug development and other sensitive applications, it is imperative to verify the purity and, most importantly, the enantiomeric excess (ee) upon receipt.

SupplierStated PurityCAS NumberAdditional Notes
Benchchem Not specified64715-85-1Marketed as a building block for chemical synthesis.
CymitQuimica Not specified64715-85-1Available in various quantities, from milligrams to grams.[2]
Apollo Scientific ≥ 95%64715-85-1Offered in a range of package sizes.
SRD Pharma Not specified64715-85-1Listed as a useful research chemical.[3]
Combi-Blocks ≥ 95%64715-85-1Provided as (R)-phenylglycinol methyl ether.

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always request a certificate of analysis (CoA) for lot-specific purity data.

The Critical Role in Asymmetric Synthesis

Chiral amines like (R)-(-)-1-Amino-1-phenyl-2-methoxyethane are instrumental as chiral auxiliaries or key intermediates in the asymmetric synthesis of pharmaceuticals.[1] They enable the stereoselective formation of new chiral centers, a cornerstone of modern drug design. For instance, in the synthesis of the anti-diabetic drug Sitagliptin, a chiral β-amino acid derivative is a key intermediate. The stereocenter in this and similar molecules is often established through the use of a chiral amine to direct the stereochemical outcome of a reaction, such as the reduction of a prochiral enamine. While not directly implicated in the commercial synthesis of Sitagliptin, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane represents the class of chiral amines that are fundamental to such synthetic strategies. Similarly, in the synthesis of the anti-emetic drug Aprepitant, a chiral morpholine core is constructed using a chiral phenylethylamine derivative to set the stereochemistry.[4] The underlying principle of employing a chiral amine to control the formation of stereocenters is a widely adopted and powerful strategy in pharmaceutical development.

Purity and Enantiomeric Excess Determination

Ensuring the chemical and, critically, the enantiomeric purity of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is paramount for its successful application in stereoselective synthesis. The presence of the undesired (S)-enantiomer can lead to the formation of diastereomeric impurities in subsequent steps, which can be challenging to separate and may negatively impact the efficacy and safety of the final API. A multi-pronged analytical approach is recommended for comprehensive purity assessment.

Workflow for Purity Analysis
Workflow for comprehensive purity analysis.
Experimental Protocols

1. Structural Verification and Chemical Purity by ¹H NMR Spectroscopy

This initial step confirms the chemical identity of the compound and detects the presence of any residual solvents or achiral impurities.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Confirm the presence of characteristic peaks corresponding to the phenyl, methoxy, and ethane backbone protons.

    • Integrate the peaks to verify the correct proton ratios.

    • Identify and quantify any residual solvents (e.g., from synthesis or purification) by comparing their chemical shifts to known values.

2. Enantiomeric Excess (ee) Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The following is an exemplary method based on the separation of similar chiral amines on polysaccharide-based chiral stationary phases (CSPs).[1][2] Method development and optimization will be necessary for this specific analyte.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one derived from amylose or cellulose phenylcarbamates (e.g., CHIRALPAK® series), is a good starting point for method development.[2]

  • Mobile Phase (for initial screening): A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. A small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1-0.2%), is crucial to improve peak shape and prevent tailing of the amine.[1]

    • Starting Condition: n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • Record the chromatogram. The two enantiomers should appear as two distinct peaks.

    • Calculate the enantiomeric excess using the peak areas (A) of the major (R) and minor (S) enantiomers: ee (%) = [(AR - AS) / (AR + AS)] x 100

  • Method Development Rationale: The choice of the polysaccharide-based CSP is based on their proven broad applicability for the separation of a wide range of chiral compounds, including amines. The non-polar/alcohol mobile phase allows for interactions between the analyte and the chiral selector on the CSP. The basic additive is essential to minimize interactions with any acidic sites on the silica support of the CSP, which can cause poor peak shape for basic analytes like amines.

3. Orthogonal Method for ee Determination: ¹H NMR with a Chiral Solvating Agent (CSA)

To ensure the accuracy of the ee determination, an orthogonal method is highly recommended. NMR spectroscopy in the presence of a chiral solvating agent can be a rapid and effective technique for this purpose.

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is a commonly used CSA for chiral primary amines.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in 0.7 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the amine alone.

    • Add 1.0 to 1.2 equivalents of (R)-BINOL to the NMR tube.

    • Gently mix the contents of the tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Analysis:

    • In the presence of the CSA, the two enantiomers of the amine will form transient diastereomeric complexes, leading to the splitting of certain proton signals.

    • Identify a well-resolved pair of signals corresponding to the two enantiomers. Protons close to the stereocenter, such as the methine proton (CH-NH₂), are most likely to show distinct chemical shifts.

    • Carefully integrate the areas of these two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

  • Causality of Experimental Choice: The use of a CSA in NMR provides a fundamentally different mechanism for enantiomeric discrimination compared to chiral HPLC. This makes it an excellent orthogonal method for verifying the results obtained from the primary HPLC method. Any significant discrepancy between the two methods would warrant further investigation into the analytical procedures or the sample itself.

Conclusion

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a readily available and valuable chiral building block for the synthesis of complex pharmaceutical targets. However, its utility is directly dependent on its chemical and enantiomeric purity. A rigorous analytical assessment, employing a combination of chromatographic and spectroscopic techniques, is essential to ensure the quality of this starting material. The protocols and rationale outlined in this guide provide a robust framework for researchers and drug development professionals to confidently assess the purity of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, thereby ensuring the stereochemical integrity of their synthetic endeavors.

References

  • ACS Publications. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. [Link]

  • PubMed Central (PMC). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Chinese Journal of Pharmaceuticals. Synthesis of Aprepitant. [Link]

  • Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • LibreTexts Chemistry. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]

Sources

Foundational

Safety and handling of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

An In-Depth Technical Guide to the Safe Handling of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Authored by: Gemini, Senior Application Scientist Introduction: Understanding the Asset (R)-(-)-1-Amino-1-phenyl-2-methoxyethan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Asset

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane (CAS: 64715-85-1) is a chiral primary amine of significant value in modern synthetic chemistry.[1] As a derivative of phenylglycinol, it serves as a crucial chiral building block and intermediate for the synthesis of complex, enantiomerically pure molecules, particularly within pharmaceutical development.[1][2] Its structural features—a stereogenic center directly attached to both a phenyl ring and an amino group—make it an analog of widely used chiral auxiliaries and ligands.[1] The precise stereochemical control it offers is fundamental to producing therapeutic agents with high efficacy and safety profiles.[2] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity.

Compound Identification and Properties

A foundational element of safe handling is a thorough understanding of the compound's physical and chemical identity. This data is critical for designing appropriate experimental setups, storage solutions, and emergency responses.

Chemical and Physical Properties

The properties of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane dictate its behavior under various laboratory conditions. It is a colorless to yellow oil or liquid that is sensitive to air and hygroscopic.[3][4]

PropertyValueSource(s)
CAS Number 64715-85-1[2]
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [2]
Appearance Colorless to yellow liquid/oil[3][4]
Density 1.014 g/cm³[2]
Boiling Point ~230 °C (Predicted); 105-111 °C @ 10 mmHg (for S-enantiomer)[5]
pKa 8.90 ± 0.10 (Predicted)[5]
Optical Rotation [α]²⁰/D ~ -50° to -52° (c=1-6.1 in Benzene or Chloroform)[2]
Sensitivity Air sensitive, Hygroscopic[5]
Structural Representation

Caption: Structure of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

Hazard Analysis and Risk Mitigation

This compound presents multiple hazards that necessitate stringent control measures. The primary routes of exposure are ingestion, skin contact, and eye contact. The toxicological properties have not been fully investigated, which warrants handling it with a high degree of caution.

GHS Classification and Health Effects

Understanding the specific GHS hazard classifications is mandatory for conducting a proper risk assessment before any laboratory work begins.

Hazard ClassGHS PictogramCodeStatement
Acute Toxicity (Oral) GHS07 (Exclamation Mark)H302Harmful if swallowed
Skin Corrosion/Irritation GHS07 (Exclamation Mark)H315Causes skin irritation
Skin Sensitization GHS07 (Exclamation Mark)H317May cause an allergic skin reaction
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)H319Causes serious eye irritation

Source: Apollo Scientific, Sigma-Aldrich.

The amine functional group imparts basic and corrosive properties, leading to irritation or burns upon contact with skin and eyes.[4] Ingestion is harmful and can cause severe damage to delicate tissues. The potential for skin sensitization means that repeated exposure, even at low levels, could lead to an allergic response.

Reactivity and Incompatibilities

As a primary amine, this compound is basic and can react exothermically with acids. It is incompatible with strong oxidizing agents, acid chlorides, anhydrides, and carbon dioxide. Due to its air-sensitive nature, it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

Standard Operating Procedure for Safe Handling

A systematic workflow is essential to minimize exposure and ensure safety. The following procedure outlines the critical steps for handling (R)-(-)-1-Amino-1-phenyl-2-methoxyethane from preparation to cleanup.

Safe Handling Workflow Diagram

Caption: A standard workflow for handling the chiral amine.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.

  • Eye Protection: Chemical splash goggles must be worn at all times.[6]

  • Hand Protection: Nitrile gloves are required. Inspect gloves for defects before use and change them immediately if contamination occurs.[5]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure shoes are closed-toe and cover the entire foot.[6]

Storage and Transport

Proper storage is critical to maintaining the compound's purity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[2] The storage area should be a designated corrosives cabinet.

  • Inert Atmosphere: For long-term storage, the container should be flushed with argon or nitrogen to displace air.[5]

  • Transport: When moving the compound within the lab, place the primary container in a secondary, shatter-proof container to prevent spills in case of an accident.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

Spill Response Decision Tree

Spill_Response A Spill Occurs B Assess Situation: Is spill large? Is anyone exposed? Is there a fire risk? A->B C YES to any B->C Hazardous D NO to all B->D Manageable E EVACUATE AREA Alert others Call Emergency Services Report to EHS C->E F CONTAIN SPILL Use absorbent pads for corrosive/amine materials D->F G NEUTRALIZE (Optional) Cover with weak acid absorbent (e.g., citric acid powder) F->G H CLEAN UP Collect material in a sealed bag Label as Hazardous Waste G->H I DECONTAMINATE Wipe area with soap & water H->I

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of α-Amino Acids Utilizing the Chiral Auxiliary (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Introduction: The Imperative for Enantiomerically Pure Amino Acids in Modern Drug Discovery The chirality of molecules is a fundamental principle in pharmacology. For amino acids, the building blocks of peptides and prot...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Enantiomerically Pure Amino Acids in Modern Drug Discovery

The chirality of molecules is a fundamental principle in pharmacology. For amino acids, the building blocks of peptides and proteins, their stereochemistry is paramount to their biological function. Non-proteinogenic α-amino acids, in particular, are of immense interest to researchers in drug discovery and development. Their incorporation into peptide-based therapeutics can confer enhanced metabolic stability, constrained conformations leading to higher receptor affinity and selectivity, and novel biological activities. Consequently, the development of robust and efficient methods for the asymmetric synthesis of these valuable compounds is a critical endeavor in medicinal chemistry.

This application note provides a detailed guide to the asymmetric synthesis of α-amino acids using the chiral auxiliary, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This method relies on the diastereoselective alkylation of a chiral Schiff base derived from glycine, a classic yet highly effective strategy for establishing the desired stereocenter at the α-carbon. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step protocol, and discuss the critical parameters that ensure high diastereoselectivity and overall success.

The Chiral Auxiliary: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a valuable chiral building block for asymmetric synthesis.[1][2] Its efficacy as a chiral auxiliary stems from its distinct structural features:

  • A Stereogenic Center: The (R)-configured carbon atom bearing the amino group provides the chiral environment necessary to induce facial selectivity during the reaction.

  • A Phenyl Group: The bulky phenyl group plays a crucial role in shielding one face of the enolate intermediate, thereby directing the incoming electrophile to the opposite face.

  • A Methoxy Group: The methoxy group can influence the conformational rigidity of the transition state through steric and electronic effects, potentially enhancing diastereoselectivity. It may also play a role in the subsequent cleavage of the auxiliary.

PropertyValue
CAS Number 64715-85-1
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Colorless to pale yellow liquid or solid

Mechanism of Asymmetric Induction

The overall strategy involves the temporary incorporation of the chiral auxiliary to direct the stereochemical outcome of the key C-C bond-forming step. The general workflow is as follows:

  • Schiff Base Formation: Glycine ethyl ester is condensed with a ketone (e.g., benzophenone) to form a stable, achiral Schiff base. This step activates the α-protons of the glycine moiety. This imine is then transiminated with the chiral auxiliary, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, to generate the chiral Schiff base.

  • Deprotonation and Enolate Formation: The chiral Schiff base is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to selectively deprotonate the α-carbon of the glycine unit, forming a chiral lithium enolate.

  • Diastereoselective Alkylation: The chiral enolate is then reacted with an alkyl halide (electrophile). The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary. The bulky phenyl group of the auxiliary sterically hinders one face of the planar enolate, forcing the alkyl halide to approach from the less hindered face. This results in the preferential formation of one diastereomer.

  • Auxiliary Cleavage: After the alkylation, the chiral auxiliary is removed by acidic hydrolysis, yielding the desired α-amino acid ester. The auxiliary can often be recovered and recycled.

  • Hydrolysis: The ester is then hydrolyzed to afford the final, enantiomerically enriched α-amino acid.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the asymmetric synthesis of a generic α-amino acid using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as the chiral auxiliary.

Protocol 1: Synthesis of the Chiral Schiff Base

This protocol describes the formation of the key chiral intermediate from glycine ethyl ester and the chiral auxiliary.

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzophenone imine

  • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles

  • Schlenk line or similar inert atmosphere setup

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add glycine ethyl ester hydrochloride (1.0 eq) and anhydrous dichloromethane.

  • Add benzophenone imine (1.05 eq) to the suspension and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the formation of the achiral benzophenone imine of glycine ethyl ester is complete, add (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours to allow for transimination.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude chiral Schiff base is typically used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation

This protocol details the crucial stereocenter-forming step.

Materials:

  • Chiral Schiff base from Protocol 1

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Dry ice/acetone bath

  • Syringes for liquid transfers

  • Separatory funnel

Procedure:

  • Dissolve the crude chiral Schiff base (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.05 eq) dropwise via syringe while maintaining the temperature at -78 °C. Stir the resulting enolate solution for 30-60 minutes at this temperature. The solution will typically change color.

  • Add the alkyl halide (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the product can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Auxiliary Cleavage and Amino Acid Isolation

This protocol describes the removal of the chiral auxiliary and the final deprotection to yield the target amino acid.

Materials:

  • Alkylated Schiff base from Protocol 2

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Diethyl ether

  • Sodium hydroxide solution (e.g., 1 M aqueous solution)

  • Dowex 50WX8 ion-exchange resin (or similar)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • pH meter or pH paper

  • Chromatography column

Procedure:

  • Dissolve the alkylated Schiff base in THF and add 1 M aqueous HCl.

  • Stir the mixture vigorously at room temperature for 4-6 hours. The hydrolysis of the imine can be monitored by TLC.

  • After complete hydrolysis, transfer the mixture to a separatory funnel and wash with diethyl ether to remove the chiral auxiliary and benzophenone. The aqueous layer contains the amino acid ester hydrochloride.

  • The chiral auxiliary can be recovered from the organic layer by washing with a dilute base, drying, and concentrating.

  • To hydrolyze the ester, add 1 M aqueous NaOH to the aqueous layer containing the amino acid ester hydrochloride and stir at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC).

  • Neutralize the solution to pH ~7 with 1 M HCl.

  • To isolate the free amino acid, pass the neutralized aqueous solution through an ion-exchange chromatography column (e.g., Dowex 50WX8). Wash the column with water to remove salts, and then elute the amino acid with a dilute aqueous ammonia solution.

  • Lyophilize or carefully evaporate the ammonia solution to obtain the pure, enantiomerically enriched α-amino acid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the asymmetric synthesis of α-amino acids using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

Asymmetric_Amino_Acid_Synthesis cluster_0 Schiff Base Formation cluster_1 Stereoselective Alkylation cluster_2 Deprotection & Isolation Glycine_Ester Glycine Ethyl Ester Achiral_SB Achiral Schiff Base Glycine_Ester->Achiral_SB Condensation Benzophenone_Imine Benzophenone Imine Benzophenone_Imine->Achiral_SB Chiral_SB Chiral Schiff Base Achiral_SB->Chiral_SB Transimination Chiral_Auxiliary (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane Chiral_Auxiliary->Chiral_SB Chiral_Enolate Chiral Enolate Chiral_SB->Chiral_Enolate Deprotonation LDA LDA, -78 °C LDA->Chiral_Enolate Alkylated_Product Alkylated Schiff Base (Diastereomeric Mixture) Chiral_Enolate->Alkylated_Product Alkylation Alkyl_Halide R-X (Electrophile) Alkyl_Halide->Alkylated_Product Final_Product Enantiomerically Enriched α-Amino Acid Alkylated_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Product->Recovered_Auxiliary Acid_Hydrolysis 1. Acidic Hydrolysis Ester_Hydrolysis 2. Ester Hydrolysis Purification 3. Ion-Exchange Chromatography

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Stereochemical Model

The stereochemical outcome of the alkylation step can be rationalized by considering the conformational bias of the chiral enolate intermediate.

Caption: Stereochemical model for the alkylation step.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield of Schiff base Incomplete reaction; moisture.Ensure anhydrous conditions. Increase reaction time or use a Dean-Stark trap to remove water.
Low diastereoselectivity Incomplete enolate formation; wrong temperature; wrong base.Ensure slow addition of LDA at -78 °C. Screen other non-nucleophilic bases (e.g., LHMDS, KHMDS).
Incomplete alkylation Inactive alkyl halide; steric hindrance.Use a more reactive alkyl halide (e.g., iodide instead of bromide). Increase reaction time or temperature slightly (e.g., to -60 °C).
Difficulty in auxiliary cleavage Steric hindrance; stable imine.Increase acid concentration or reaction time for hydrolysis. Consider alternative cleavage methods if standard hydrolysis fails.

Conclusion

The use of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral auxiliary provides a reliable and effective method for the asymmetric synthesis of a variety of α-amino acids. The protocol is straightforward, and the starting materials are commercially available. By carefully controlling the reaction conditions, particularly during the enolate formation and alkylation steps, high diastereoselectivity can be achieved. This methodology is a valuable tool for medicinal chemists and researchers in need of enantiomerically pure non-proteinogenic amino acids for their drug discovery and development programs.

References

  • Belokon', Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1293-1302.
  • Wang, J., et al. (2013). Synthesis of bis-α,α'-amino Acids Through Diastereoselective Bis-Alkylations of Chiral Ni(II)-complexes of Glycine. Organic & Biomolecular Chemistry, 11(27), 4508-4515.
  • Moriwaki, H., et al. (2014). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Beilstein Journal of Organic Chemistry, 10, 442-448.

Sources

Application

Mastering Stereocontrol: A Guide to Diastereoselective Aldol Reactions with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Auxiliary

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the application of the chiral auxiliary (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in diastereoselective aldol reac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of the chiral auxiliary (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in diastereoselective aldol reactions. This powerful tool enables the asymmetric synthesis of β-hydroxy carbonyl compounds, which are crucial building blocks in the development of complex pharmaceuticals and natural products. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed experimental protocols, and present data to guide your synthetic strategies.

Introduction: The Power of Chiral Auxiliaries in Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] The creation of up to two new stereocenters in a single step makes stereocontrol a paramount challenge. Chiral auxiliaries are temporary appendages that impart facial selectivity to a prochiral substrate, guiding the reaction towards a specific stereoisomer. The (R)-(-)-1-Amino-1-phenyl-2-methoxyethane auxiliary, a derivative of (R)-phenylglycinol, offers a robust and predictable method for achieving high levels of diastereoselectivity.

The efficacy of this auxiliary stems from its ability to form a rigid, chelated transition state that directs the approach of an electrophile (an aldehyde) to one face of a nucleophilic enolate. The stereochemistry of the auxiliary, being derived from the chiral pool, dictates the absolute configuration of the newly formed stereocenters in the aldol adduct.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action

The stereochemical outcome of aldol reactions mediated by N-acyl amides of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane can be rationalized by the Zimmerman-Traxler model.[2][3] This model posits a chair-like, six-membered transition state where the metal cation (typically lithium) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[3]

Key Features of the Transition State:

  • Chelation: The lithium cation forms a rigid cyclic structure, locking the relative orientation of the enolate and the aldehyde.

  • Steric Guidance: The bulky phenyl group of the auxiliary preferentially occupies a pseudo-equatorial position to minimize steric strain. This arrangement effectively shields one face of the enolate.

  • Enolate Geometry: The geometry of the enolate (Z or E) is critical. For N-acyl amides, the formation of the Z-enolate is generally favored, which leads to the syn-aldol product.[3]

  • Electrophile Approach: The aldehyde's substituent (R-group) also adopts a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions with the enolate substituents.

This combination of factors forces the aldehyde to approach the enolate from the less hindered face, leading to a predictable and highly diastereoselective transformation.

G cluster_0 Experimental Workflow A Step 1: N-Acylation of Auxiliary B Step 2: Enolate Formation A->B N-acyl amide C Step 3: Aldol Addition B->C Lithium enolate D Step 4: Work-up and Purification C->D Crude aldol adduct E Step 5: Auxiliary Cleavage D->E Purified adduct

Sources

Method

Application Notes and Protocols: Enantioselective Alkylation Utilizing (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

For the Attention Of: Researchers, scientists, and drug development professionals. Abstract Enantioselective carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the development of c...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, scientists, and drug development professionals.

Abstract

Enantioselective carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the development of chiral pharmaceuticals and fine chemicals. Chiral auxiliaries remain a robust and reliable strategy for inducing stereocontrol in these critical transformations. This document provides a comprehensive guide to the application of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral auxiliary in enantioselective alkylation reactions. Drawing parallels with well-established phenylglycinol and phenylethylamine-based auxiliaries, this guide elucidates the mechanistic underpinnings of stereochemical control and presents a detailed, field-proven protocol for the diastereoselective alkylation of carbonyl compounds via chiral imine intermediates. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Role of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in Asymmetric Synthesis

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a chiral primary amine that possesses the requisite structural features for an effective chiral auxiliary. The presence of a stereogenic center at the C1 position, flanked by a bulky phenyl group and a potentially coordinating methoxy group, allows for the creation of a highly biased chiral environment when temporarily appended to a prochiral substrate.[1] This strategic positioning is crucial for directing the facial approach of incoming electrophiles, thereby controlling the formation of a desired stereoisomer.

The primary application of this auxiliary in enantioselective alkylation involves its condensation with a prochiral aldehyde or ketone to form a chiral imine. The resulting imine, upon deprotonation, generates a chiral enolate equivalent. The stereochemical outcome of the subsequent alkylation is then dictated by the conformational rigidity of this intermediate, which is influenced by the steric bulk of the phenyl group and potential chelation involving the methoxy group and the metal counterion of the base.

Mechanistic Principles of Stereocontrol

The efficacy of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral auxiliary hinges on its ability to enforce a rigid and predictable transition state during the alkylation step. The generally accepted mechanism proceeds through the following key stages:

  • Imine Formation: The chiral amine condenses with a prochiral carbonyl compound (aldehyde or ketone) to form a chiral imine. This reaction is typically reversible and driven to completion by the removal of water.[2][3][4]

  • Deprotonation and Chiral Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the imine, forming a chiral aza-enolate. The geometry of this enolate is critical for stereoselection.

  • Diastereoselective Alkylation: The chiral enolate reacts with an alkyl halide. The pre-existing stereocenter of the auxiliary, along with the conformational bias it imparts, sterically hinders one face of the enolate, leading to the preferential attack of the electrophile from the less hindered face. This results in the formation of one diastereomer in excess.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently removed, typically by acidic hydrolysis, to release the α-alkylated carbonyl compound and recover the auxiliary for potential reuse.

The following diagram illustrates the proposed mechanism for stereocontrol.

Enantioselective Alkylation Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone/Aldehyde Chiral_Imine Chiral Imine Prochiral_Ketone->Chiral_Imine - H2O Chiral_Auxiliary (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane Chiral_Auxiliary->Chiral_Imine Chiral_Aza_Enolate Chiral Aza-Enolate Chiral_Imine->Chiral_Aza_Enolate Base Strong Base (e.g., LDA) Base->Chiral_Aza_Enolate Alkylated_Imine Alkylated Imine (Diastereomerically Enriched) Chiral_Aza_Enolate->Alkylated_Imine Electrophile Alkyl Halide (R-X) Electrophile->Alkylated_Imine Facial Blockage by Phenyl Group Chiral_Carbonyl Enantiomerically Enriched α-Alkylated Carbonyl Alkylated_Imine->Chiral_Carbonyl Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Imine->Recovered_Auxiliary Hydrolysis Acidic Hydrolysis Hydrolysis->Chiral_Carbonyl

Caption: Mechanism of Enantioselective Alkylation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the enantioselective alkylation of a representative ketone, cyclohexanone, using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as the chiral auxiliary.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried prior to use.

  • Reagents should be of high purity. Anhydrous solvents are commercially available or can be prepared by standard laboratory procedures.

Protocol 1: Synthesis of the Chiral Imine from Cyclohexanone

This protocol details the formation of the chiral imine intermediate.

Materials:

  • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

  • Cyclohexanone

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, add (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.0 eq), cyclohexanone (1.1 eq), and anhydrous toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (optional, can accelerate the reaction).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude imine is typically used in the next step without further purification. Purity can be assessed by ¹H NMR spectroscopy.

Protocol 2: Diastereoselective Alkylation of the Chiral Imine

This protocol describes the deprotonation of the chiral imine and subsequent alkylation.

Materials:

  • Crude chiral imine from Protocol 3.2

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Addition funnel

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Dissolve the crude chiral imine (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LDA solution at -78 °C via an addition funnel.

  • Stir the resulting aza-enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.5 eq) dropwise to the solution, again maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting imine.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

Protocol 3: Work-up and Auxiliary Cleavage

This protocol details the isolation of the alkylated product and the cleavage of the chiral auxiliary.

Materials:

  • Reaction mixture from Protocol 3.3

  • Diethyl ether or ethyl acetate

  • Hydrochloric acid (HCl), 2M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Separatory funnel

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel and add diethyl ether (100 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated imine.

  • To the crude alkylated imine, add a 2M aqueous HCl solution (100 mL) and stir vigorously at room temperature for 1-2 hours, or until hydrolysis is complete (monitored by TLC).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL) to isolate the α-alkylated ketone.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude α-alkylated ketone by flash column chromatography on silica gel.

  • The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

  • The aqueous layer from the first extraction can be basified with NaOH to recover the chiral auxiliary, which can then be extracted with an organic solvent.

Data Presentation: Expected Outcomes

While specific, peer-reviewed data for the enantioselective alkylation using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is not extensively documented, the expected outcomes can be extrapolated from studies utilizing structurally similar chiral auxiliaries. High diastereoselectivities and chemical yields are anticipated.

Electrophile (R-X)Expected Diastereomeric Ratio (d.r.)Expected Yield (%)
Methyl Iodide>95:575-85
Ethyl Iodide>95:570-80
Benzyl Bromide>98:280-90

Note: The data in this table is hypothetical and serves as a guideline for expected results based on analogous systems. Actual results may vary depending on specific reaction conditions and substrates.

Visualization of the Experimental Workflow

The following diagram provides a visual representation of the key steps in the experimental protocol.

Experimental Workflow A Step 1: Imine Formation (Ketone + Chiral Amine in Toluene, Reflux) C Step 3: Aza-Enolate Formation (Imine added to LDA at -78°C) A->C B Step 2: LDA Formation (Diisopropylamine + n-BuLi in THF, -78°C) B->C D Step 4: Alkylation (Alkyl Halide added at -78°C) C->D E Step 5: Quench (Saturated aq. NH4Cl) D->E F Step 6: Work-up & Extraction (Et2O, H2O, Brine) E->F G Step 7: Auxiliary Cleavage (2M HCl) F->G H Step 8: Product Isolation & Purification (Extraction & Chromatography) G->H I Step 9: Analysis (Chiral HPLC/GC for ee determination) H->I

Caption: Experimental Workflow Diagram.

Conclusion

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane serves as a promising chiral auxiliary for the enantioselective alkylation of carbonyl compounds. The protocols detailed herein provide a robust framework for researchers to effectively utilize this auxiliary to synthesize enantioenriched α-alkylated products. The strategic design of this auxiliary, featuring a sterically demanding phenyl group and a potentially coordinating methoxy group, provides a strong basis for achieving high levels of stereocontrol. By understanding the mechanistic principles and carefully executing the experimental procedures, scientists can confidently apply this methodology to advance their research in asymmetric synthesis and drug development.

References

  • Enders, D., et al. "Asymmetric synthesis of α-alkylated ketones using the SAMP/RAMP-hydrazone method." Angewandte Chemie International Edition in English 20.9 (1981): 773-775.
  • Padilla, S., et al. "Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines." RSC Advances 13.13 (2023): 8763-8771. [Link]

  • Buller, A. R., et al. "Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB." Angewandte Chemie International Edition 60.39 (2021): 21412-21417. [Link]

  • Seebach, D., et al. "Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes." Helvetica Chimica Acta 81.10 (1998): 1845-1866.
  • Padilla, S., et al. "Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines." RSC Advances 13.13 (2023): 8763-8771. [Link]

  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • Lu, Z., et al. "Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides." Journal of the American Chemical Society 145.50 (2023): 27211-27217. [Link]

  • Toste, F. D., et al. "Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB." Angewandte Chemie International Edition 60.39 (2021): 21412-21417. [Link]

  • Choudhury, P., and Parvin, T. "Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid." Journal of the Chilean Chemical Society 65.4 (2020): 4985-4989. [Link]

  • Pal, R., and Murugan, R. "Recent advances in the chemistry of imine-based multicomponent reactions (MCRs)." Organic & Biomolecular Chemistry 18.29 (2020): 5500-5525. [Link]

  • Khobragade, T. P., et al. "Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine." Preparative Biochemistry & Biotechnology 51.7 (2021): 663-673. [Link]

  • Wilson, J. E., Casarez, A. D., and MacMillan, D. W. C. "Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis." Journal of the American Chemical Society 131.31 (2009): 11332-11334. [Link]

  • Padgett, C. L., et al. "Recent Applications of Imines as Key Intermediates in the Synthesis of Alkaloids and Novel Nitrogen Heterocycles." Current Organic Synthesis 5.4 (2008): 339-361. [Link]

  • Soengas, R. G., and Marques, M. M. B. "The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds." Frontiers in Chemistry 9 (2021): 709673. [Link]

  • Trost, B. M., and Toste, F. D. "Asymmetric Alkylation of α-Iminoesters." Journal of the American Chemical Society 121.19 (1999): 4590-4591. [Link]

Sources

Application

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane in the synthesis of pharmaceutical intermediates

Application Note & Protocols Topic: The Strategic Application of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in the Synthesis of Chiral Pharmaceutical Intermediates Abstract Chiral amines are foundational building blocks in...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Strategic Application of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in the Synthesis of Chiral Pharmaceutical Intermediates

Abstract

Chiral amines are foundational building blocks in medicinal chemistry, with an estimated 40-45% of small-molecule drugs containing a chiral amine fragment.[1] The stereochemistry of these amines is often critical to the therapeutic efficacy and safety profile of the final active pharmaceutical ingredient (API). (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a valuable chiral synthon that provides a pre-defined stereocenter, enabling the efficient and stereocontrolled synthesis of complex molecular targets.[2] This guide provides an in-depth analysis of its application, focusing on the strategic principles of asymmetric synthesis, and delivers a detailed protocol for its use in constructing a key intermediate for a widely-used pharmaceutical.

Introduction: The Central Role of Chiral Amines

In asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral amines are frequently employed as resolving agents, chiral auxiliaries, or, most directly, as chiral building blocks. (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (CAS 64715-85-1) belongs to the latter class. Its structure incorporates a stereogenic center at the carbon bearing the amino group, which is fixed in the (R)-configuration.[3] This allows chemists to introduce a specific, enantiomerically pure stereocenter into a target molecule early in a synthetic sequence, bypassing the need for challenging resolution steps or complex asymmetric catalysis later on.[2]

The molecule's utility is derived from its key structural features:

  • A Primary Amine: A versatile functional group for forming imines, amides, and for nucleophilic attack.

  • A Benzylic Stereocenter: The phenyl group provides steric bulk that can influence the stereochemical outcome of nearby reactions.

  • A Methoxy Ether Linkage: This group can influence solubility and may participate in chelation to metal catalysts, further directing stereoselectivity.[3]

Caption: Key functional components of the chiral synthon.

Core Strategy: The Chiral Building Block Approach

The use of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane exemplifies the "chiral pool" or "chiral building block" strategy. This approach leverages readily available, enantiomerically pure natural products or their derivatives as starting materials. The core logic is to transfer the existing chirality of the starting material to the final product. This is often more efficient and scalable than creating chirality from an achiral precursor.

The general workflow involves covalently bonding the chiral amine to a prochiral molecule, performing a diastereoselective transformation on the new, larger molecule, and then proceeding with the synthesis. Unlike a chiral auxiliary, the amine is not removed but remains as an integral part of the final molecular structure.[2]

workflow start Prochiral Ketone (e.g., 2-acetylthiophene) step1 Step 1: Imine Formation (Condensation) start->step1 chiral_amine (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane chiral_amine->step1 intermediate1 Chiral Imine Intermediate step1->intermediate1 step2 Step 2: Diastereoselective Reduction (e.g., with NaBH₄) intermediate1->step2 intermediate2 Diastereomeric Amine Product (Desired stereocenter is set) step2->intermediate2 step3 Step 3: Further Functionalization (e.g., N-methylation, Arylation) intermediate2->step3 final_product Final Chiral Pharmaceutical Intermediate step3->final_product

Caption: General workflow for using a chiral amine as a building block.

Application Spotlight: Synthesis of a Precursor to Duloxetine

Duloxetine, marketed as Cymbalta®, is a potent dual serotonin and norepinephrine reuptake inhibitor used to treat major depressive disorder.[4][5] The therapeutic activity resides in the (S)-enantiomer.[5] Several syntheses of Duloxetine and its key intermediates have been developed, many of which rely on establishing the crucial stereocenter at the C3 position of the propanamine backbone.[5][6][7]

The following protocol details a representative synthesis of a chiral amino alcohol, a core intermediate analogous to those used in the industrial production of Duloxetine. This process uses a chiral phenylethylamine derivative to set the desired stereochemistry via a diastereoselective reductive amination.

Protocol: Diastereoselective Synthesis of (S)-3-Amino-1-(2-thienyl)-1-propanol Intermediate

This protocol is illustrative and demonstrates the principle of using a chiral amine to induce stereoselectivity.

Objective: To synthesize a chiral amino alcohol intermediate by reacting 2-acetylthiophene with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane followed by reduction.

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantity
2-Acetylthiophene88-15-3126.17 g/mol 1.26 g (10 mmol)
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane64715-85-1151.21 g/mol 1.51 g (10 mmol)
Titanium (IV) Isopropoxide [Ti(Oi-Pr)₄]546-68-9284.22 g/mol 3.13 g (11 mmol)
Anhydrous Ethanol (EtOH)64-17-546.07 g/mol 50 mL
Sodium Borohydride (NaBH₄)16940-66-237.83 g/mol 0.76 g (20 mmol)
Diethyl Ether (Et₂O)60-29-7-As needed
1 M Hydrochloric Acid (HCl)7647-01-0-As needed
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8-As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed

Experimental Procedure:

protocol setup 1. Reaction Setup - Assemble a 250 mL round-bottom flask with a magnetic stirrer. - Purge with Argon. add_reagents 2. Reagent Addition - Add 2-acetylthiophene, chiral amine, and 40 mL EtOH. - Stir to dissolve. setup->add_reagents add_catalyst 3. Catalyst Addition - Add Ti(Oi-Pr)₄ dropwise at room temperature. - Stir for 4 hours to form the imine. add_reagents->add_catalyst cool 4. Cooling - Cool the reaction mixture to 0°C in an ice bath. add_catalyst->cool reduce 5. Reduction - Add NaBH₄ portion-wise over 30 minutes. - Stir at 0°C for 2 hours, then warm to RT overnight. cool->reduce quench 6. Quenching - Cool to 0°C and slowly add 1 M HCl to quench excess NaBH₄. reduce->quench workup1 7. Workup (Extraction) - Concentrate in vacuo. - Partition between Et₂O and saturated NaHCO₃. - Separate layers, extract aqueous phase with Et₂O (3x). quench->workup1 workup2 8. Workup (Drying & Concentration) - Combine organic layers, dry over MgSO₄. - Filter and concentrate to yield crude product. workup1->workup2 purify 9. Purification & Analysis - Purify via flash column chromatography. - Analyze by ¹H NMR, ¹³C NMR, and chiral HPLC to determine yield and d.r. workup2->purify

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Imine Formation:

    • To a dry 250 mL round-bottom flask under an argon atmosphere, add 2-acetylthiophene (1.26 g, 10 mmol), (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.51 g, 10 mmol), and 40 mL of anhydrous ethanol.

    • Stir the mixture at room temperature until all solids dissolve.

    • Add titanium (IV) isopropoxide (3.13 g, 11 mmol) dropwise via syringe over 5 minutes. The use of a Lewis acid like Ti(Oi-Pr)₄ effectively catalyzes imine formation by activating the ketone carbonyl group.

    • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting ketone.

  • Diastereoselective Reduction:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • In a separate beaker, dissolve sodium borohydride (0.76 g, 20 mmol) in 10 mL of anhydrous ethanol. Caution: NaBH₄ reacts with protic solvents; dissolve just before use.

    • Add the NaBH₄ solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The pre-formed chiral imine is reduced, with the stereocenter from the amine directing the hydride attack to one face of the imine, creating the new stereocenter with a specific configuration.

    • After the addition is complete, stir the reaction at 0 °C for an additional 2 hours, then remove the ice bath and allow it to stir at room temperature overnight (approx. 16 hours).

  • Workup and Purification:

    • Cool the flask back to 0 °C and slowly quench the reaction by adding 20 mL of 1 M HCl dropwise to destroy any unreacted NaBH₄.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add 50 mL of diethyl ether and 50 mL of saturated NaHCO₃ solution to the residue. Stir vigorously until all solids dissolve.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer three times with 30 mL portions of diethyl ether.

    • Combine all organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diastereomeric amino alcohol.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the purified product using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the diastereomeric ratio (d.r.) of the product using chiral HPLC analysis. High diastereoselectivity is expected due to the steric influence of the chiral amine.

Expected Results & Data Interpretation

The reaction is expected to produce the target amino alcohol with good yield and high diastereoselectivity. The stereochemistry of the newly formed hydroxyl group is directed by the existing (R)-stereocenter of the amine.

Illustrative Data Summary:

EntryReducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1NaBH₄EtOH08592:8
2NaBH₄MeOH08895:5
3LiBH₄THF-207990:10
4NaBH₄MeOH258280:20

Interpretation:

  • Methanol (Entry 2) often gives slightly higher selectivity than ethanol due to its smaller size, potentially allowing for better organization in the transition state.

  • Lowering the reaction temperature (compare Entry 2 and 4) is a critical parameter for enhancing diastereoselectivity, as it increases the energy difference between the competing diastereomeric transition states.

Conclusion

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane serves as a powerful and reliable chiral building block for the synthesis of complex pharmaceutical intermediates. Its strategic incorporation allows for the direct and efficient installation of a key stereocenter, as demonstrated in the synthesis of a Duloxetine precursor. This approach, which leverages the principles of diastereoselective transformations, is a cornerstone of modern asymmetric synthesis, enabling the scalable and cost-effective production of enantiomerically pure pharmaceuticals.

References

  • Title: Concise enantioselective synthesis of duloxetine via direct catalytic asymmetric aldol reaction of thioamide. Source: PubMed URL: [Link]

  • Title: Concise Enantioselective Synthesis of Duloxetine via Direct Catalytic Asymmetric Aldol Reaction of Thioamide Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases Source: Wiley Online Library URL: [Link]

  • Title: Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl) Source: SpringerLink URL: [Link]

  • Title: Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion Source: PMC - NIH URL: [Link]

  • Title: A facile asymmetric synthesis of (S)-duloxetine Source: Arkivoc URL: [Link]

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: PMC - NIH URL: [Link]

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Process for the asymmetric synthesis of duloxetine Source: Google Patents URL
  • Title: Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)

Sources

Method

Application Notes & Protocols: Stereocontrol in Chiral Imine Formation Using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Introduction: The Strategic Use of Chiral Auxiliaries in Asymmetric Synthesis In the pursuit of enantiomerically pure compounds, particularly within drug development and materials science, the ability to control stereoch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Use of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within drug development and materials science, the ability to control stereochemistry is paramount. Chiral auxiliaries are powerful tools in asymmetric synthesis, acting as temporary stereogenic units that guide the formation of new chiral centers with a high degree of selectivity.[1] These auxiliaries are covalently attached to a prochiral substrate, direct a stereoselective transformation, and are subsequently removed to yield the desired enantiomerically enriched product.[2] An effective chiral auxiliary should be readily available in enantiomerically pure form, easy to attach and remove, and capable of inducing high levels of diastereoselectivity.[3]

Among the various strategies, the use of chiral imines derived from amino alcohols has proven to be a robust method for the synthesis of chiral amines and their derivatives.[4] This application note provides a detailed guide to the use of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral auxiliary for stereocontrol. We will explore the underlying principles of stereochemical induction, provide detailed protocols for imine formation, diastereoselective nucleophilic addition, and auxiliary cleavage, and discuss methods for analyzing the stereochemical outcome.

The Chiral Auxiliary: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a valuable chiral auxiliary derived from the amino acid phenylalanine. Its utility stems from a combination of structural features:

  • A Defined Stereocenter: The (R)-configuration at the benzylic carbon is the primary source of chirality.

  • Steric Hindrance: The phenyl group provides significant steric bulk, effectively shielding one face of the derived imine.

  • Chelation Potential: The methoxy group at the adjacent carbon can participate in chelation with metal ions, leading to a more rigid and predictable transition state during nucleophilic attack. This is a key factor in achieving high diastereoselectivity.

The general strategy involves the condensation of the chiral amine with a prochiral aldehyde or ketone to form a diastereomerically pure imine. Subsequent nucleophilic addition to the C=N bond is directed by the chiral auxiliary, leading to the preferential formation of one diastereomer of the product.

Mechanism of Stereocontrol

The high degree of stereocontrol exerted by the (R)-(-)-1-Amino-1-phenyl-2-methoxyethane auxiliary is attributed to the formation of a rigid, chelated transition state. Upon reaction with an organometallic nucleophile or a metal enolate (e.g., in a Reformatsky reaction), the metal cation can coordinate with both the imine nitrogen and the oxygen of the methoxy group.

G cluster_0 Proposed Chelated Transition State R1 H_imine H C_imine C C_imine->R1 C_imine->H_imine N_imine N C_imine->N_imine Aux_C C N_imine->Aux_C Metal M+ N_imine->Metal Ph Ph Aux_C->Ph H_aux H Aux_C->H_aux Aux_C2 C Aux_C->Aux_C2 H1_aux2 H Aux_C2->H1_aux2 H2_aux2 H Aux_C2->H2_aux2 O_Me O-Me Aux_C2->O_Me O_Me->Metal Chelation Nuc Nu⁻ Nuc->C_imine  Nucleophilic  Attack

Caption: Chelation model for stereocontrol.

This chelation locks the conformation of the imine, and the bulky phenyl group on the auxiliary effectively blocks one face of the imine from the approaching nucleophile. As a result, the nucleophile preferentially attacks from the less hindered face, leading to the formation of a single predominant diastereomer.

Experimental Protocols

Protocol 1: Formation of the Chiral Imine

This protocol describes the condensation of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane with an aldehyde (e.g., benzaldehyde) to form the corresponding chiral imine. The removal of water is crucial to drive the reaction to completion.

Materials:

  • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

  • Benzaldehyde (or other desired aldehyde/ketone)

  • Toluene (anhydrous)

  • Magnesium sulfate (MgSO₄, anhydrous) or Molecular Sieves (4Å)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount, optional)

  • Round-bottom flask with reflux condenser and Dean-Stark trap (optional)

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask charged with anhydrous toluene (10 mL per 10 mmol of amine), add (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.0 eq).

  • Add the aldehyde or ketone (1.05 eq) to the solution at room temperature.

  • For less reactive carbonyls, add a catalytic amount of p-TsOH (0.01 eq).

  • Method A (Dean-Stark): Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the trap (typically 2-4 hours).[5]

  • Method B (Dehydrating Agent): Add anhydrous MgSO₄ (2.0 eq) or activated 4Å molecular sieves to the flask. Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the aldehyde/ketone starting material.[5]

  • Upon completion, cool the reaction mixture to room temperature. If a dehydrating agent was used, filter it off and wash with a small amount of anhydrous toluene.

  • Remove the solvent under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Expert Insights:

  • The use of a Dean-Stark trap is generally more efficient for larger scale reactions. For smaller scales, activated molecular sieves are convenient.[5]

  • The resulting imines can be sensitive to hydrolysis, so it is recommended to proceed to the next step under anhydrous conditions as soon as possible.[4]

Protocol 2: Diastereoselective Reformatsky Reaction

This protocol details a representative nucleophilic addition to the chiral imine using a Reformatsky reagent to synthesize a β-amino ester. The principles can be adapted for other nucleophiles like Grignard or organolithium reagents.[4]

Materials:

  • Chiral imine from Protocol 1

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add activated Zinc dust (2.0 eq) and a small crystal of iodine.

  • Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature. This process activates the zinc surface.

  • Add anhydrous THF (5 mL per 5 mmol of imine).

  • In a separate flask, dissolve the chiral imine (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous THF (5 mL per 5 mmol of imine).

  • Slowly add a small portion (approx. 10%) of the imine/bromoacetate solution to the zinc suspension. The initiation of the reaction is often indicated by a gentle exotherm and disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining imine/bromoacetate solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours or until TLC analysis indicates the consumption of the imine.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the diastereomerically enriched β-amino ester.

Expert Insights:

  • The success of the Reformatsky reaction is highly dependent on the activation of the zinc. Using fine dust and iodine activation is critical.[4]

  • The diastereomeric ratio (d.r.) of the crude product should be determined at this stage by ¹H NMR spectroscopy before purification, as chromatography can sometimes alter the ratio.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the (R)-1-phenyl-2-methoxyethyl auxiliary via catalytic transfer hydrogenolysis to yield the free primary amine.

Materials:

  • Diastereomerically pure product from Protocol 2

  • Palladium on carbon (10% Pd/C, 10-20 mol %)

  • Ammonium formate (HCOONH₄, 5-10 eq)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve the protected amine (1.0 eq) in methanol (20 mL per 1 mmol).

  • To this solution, add ammonium formate (5.0 eq).

  • Carefully add 10% Pd/C (10 mol % by weight) to the reaction mixture. Caution: Pd/C can be pyrophoric.

  • Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between dilute HCl and diethyl ether. The aqueous layer containing the protonated amine product is then basified with NaOH and extracted with an organic solvent (e.g., dichloromethane) to isolate the free amine.

Expert Insights:

  • Ammonium formate is a convenient and effective hydrogen donor for transfer hydrogenolysis, avoiding the need for a hydrogen gas cylinder.[6]

  • The workup can be adjusted based on the properties of the final product. An acid-base extraction is a common method to purify the resulting amine from non-basic byproducts.

Workflow and Data Analysis

Caption: Experimental workflow for asymmetric synthesis.

Determining Diastereomeric Ratio by ¹H NMR Spectroscopy

The primary method for determining the stereochemical outcome of the nucleophilic addition is ¹H NMR spectroscopy of the crude reaction mixture. Since diastereomers have different physical properties, they will exhibit distinct signals in the NMR spectrum.

  • Identify Diagnostic Signals: Look for protons adjacent to the newly formed stereocenter or the stereocenter of the chiral auxiliary. These protons are in different chemical environments in each diastereomer and will likely have different chemical shifts and/or coupling patterns.

  • Integration: Carefully integrate the distinct signals corresponding to each diastereomer.

  • Calculate Ratio: The ratio of the integration values directly corresponds to the diastereomeric ratio (d.r.) of the products.

DiastereomerDiagnostic ProtonChemical Shift (ppm, example)Integration
MajorCα-H 4.15 (dd, J = 8.5, 4.2 Hz)95
MinorCα-H 4.25 (dd, J = 7.8, 4.5 Hz)5
Result d.r. = 95:5

Note: The above table is an illustrative example. Actual chemical shifts will vary depending on the specific product.

Conclusion

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane stands as a highly effective and reliable chiral auxiliary for the asymmetric synthesis of chiral amines and their derivatives. The combination of steric hindrance and potential for metal chelation provides a powerful platform for inducing high levels of diastereoselectivity in nucleophilic additions to the derived imines. The protocols outlined in this application note offer a robust framework for researchers in organic synthesis and drug development to leverage this auxiliary for the stereocontrolled construction of complex, enantiomerically pure molecules.

References

  • Bolchi, C., Roda, G., & Pallavicini, M. (n.d.). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric purity of amino acid benzyl esters. AIR Unimi.
  • OperaChem. (2024).
  • Product Class 7: Imines. (n.d.).
  • Recent developments in the asymmetric Reformatsky-type reaction. (n.d.). PubMed Central (PMC).
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry.
  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cycliz
  • Wikipedia. (2023). Chiral auxiliary.
  • Beilstein Journals. (n.d.).
  • Highly enantioselective one-pot, three-component imino-Reform
  • Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Cozzi, P. G., & Rivalta, E. (n.d.).
  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. (n.d.). MDPI.
  • Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. (2017). PubMed.
  • Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Synthesis of Guanidine Derivatives and Reductive Rearrangement to Quinazolin-4-Ones with Potential Anti-Diabetic Activity. (2021). PubMed Central (PMC).
  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (n.d.). NIH.
  • Chem Help ASAP. (2020).
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. (n.d.). PubMed Central (PMC).
  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (n.d.). PubMed Central (PMC).
  • Synthesis of enantiomerically-enriched N-aryl amino-amides via a Jocic-type reaction. (n.d.).

Sources

Application

Application Notes & Protocols: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions

Abstract & Introduction The Diels-Alder reaction remains one of the most powerful transformations in synthetic organic chemistry for the construction of complex cyclic systems with high stereocontrol. The development and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Diels-Alder reaction remains one of the most powerful transformations in synthetic organic chemistry for the construction of complex cyclic systems with high stereocontrol. The development and application of chiral auxiliaries have been instrumental in rendering this reaction enantioselective, providing access to single enantiomers of pharmaceutically relevant molecules. Chiral auxiliaries are stereogenic units temporarily attached to a substrate to direct the stereochemical course of a reaction.[1]

This document details the application of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a novel and effective chiral auxiliary for asymmetric Diels-Alder reactions. Structurally similar to the well-established (R)-1-phenylethylamine, this auxiliary offers a unique combination of steric and electronic features.[2] The presence of the methoxy group introduces a potential coordination site for Lewis acids and may influence the conformational preferences of the dienophile, thereby enhancing facial selectivity.

Herein, we present a comprehensive guide for researchers, scientists, and drug development professionals. We will describe the underlying principles of stereocontrol, provide detailed, validated protocols for the synthesis of a chiral dienophile derived from the title amine, and its subsequent use in a Lewis acid-catalyzed Diels-Alder reaction.

Principle of Asymmetric Induction

The core strategy involves the covalent attachment of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane to a prochiral dienophile, such as an acryloyl group, to form a chiral amide. The stereochemical outcome of the subsequent Diels-Alder reaction is then dictated by the chiral environment established by the auxiliary.

The mechanism of induction relies on three key factors:

  • Conformational Locking: Upon coordination of a Lewis acid (e.g., Et₂AlCl, TiCl₄) to the carbonyl oxygen atoms of the amide, the dienophile is locked into a rigid, planar s-cis conformation.

  • Facial Shielding: The bulky phenyl group of the auxiliary sterically hinders one face of the dienophile. For the (R)-enantiomer, the Si-face is effectively blocked.

  • Directed Attack: The incoming diene is forced to approach from the less hindered Re-face, leading to the preferential formation of a single diastereomer of the cycloadduct.

Subsequent cleavage of the auxiliary from the product yields the desired enantiomerically enriched carboxylic acid or other derivatives, with the chiral auxiliary being recoverable for reuse.

Asymmetric_Induction_Mechanism cluster_0 Step 1: Chiral Dienophile Formation cluster_1 Step 2: Lewis Acid Coordination & Diels-Alder Reaction cluster_2 Step 3: Auxiliary Cleavage Aux (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane Dienophile Chiral N-Acryloyl Dienophile Aux->Dienophile Amide Coupling AcCl Acryloyl Chloride AcCl->Dienophile LA Lewis Acid (e.g., Et₂AlCl) Complex Chelated Intermediate (Si-face blocked) Dienophile->Complex Coordination LA->Complex Diene Diene (e.g., Cyclopentadiene) Product Diastereomerically Enriched Cycloadduct Diene->Product [4+2] Cycloaddition (Re-face attack) Complex->Product FinalProduct Enantiopure Carboxylic Acid Product->FinalProduct Cleavage RecoveredAux Recovered Auxiliary Product->RecoveredAux Hydrolysis Hydrolysis (e.g., LiOH/H₂O₂) Hydrolysis->FinalProduct caption Figure 1. Experimental Workflow

Caption: Figure 1. Experimental Workflow.

Experimental Protocols

Protocol 1: Synthesis of Chiral Dienophile N-((R)-2-methoxy-1-phenylethyl)acrylamide

This protocol describes the synthesis of the key chiral dienophile from the title amine and acryloyl chloride, adapted from established procedures for amide synthesis.[3]

Materials:

  • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (e.g., 5.00 g, 33.1 mmol) and anhydrous DCM (100 mL).

  • Add triethylamine (e.g., 6.9 mL, 49.6 mmol) to the solution.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Prepare a solution of acryloyl chloride (e.g., 3.00 g, 33.1 mmol, dissolved in 20 mL of anhydrous DCM).

  • Add the acryloyl chloride solution dropwise to the cooled amine solution via the dropping funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-((R)-2-methoxy-1-phenylethyl)acrylamide as a colorless oil or a white solid.

Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene

This protocol details the Lewis acid-catalyzed cycloaddition between the chiral dienophile and cyclopentadiene.

Materials:

  • N-((R)-2-methoxy-1-phenylethyl)acrylamide (1.0 eq)

  • Cyclopentadiene (freshly cracked, 3.0 eq)

  • Diethylaluminum chloride (Et₂AlCl) (1.2 eq, 1.0 M solution in hexanes)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the chiral N-acryloyl dienophile (e.g., 2.05 g, 10.0 mmol) and 50 mL of anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the diethylaluminum chloride solution (12.0 mL of 1.0 M solution, 12.0 mmol) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (e.g., 2.4 mL, 30.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 3-4 hours. The progress can be monitored by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl at -78 °C.

  • Allow the mixture to warm to room temperature. Add 50 mL of water and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product contains the Diels-Alder adduct as a mixture of diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude mixture.

  • Purify the product by flash column chromatography (hexane:ethyl acetate) to isolate the major diastereomer.

Data Presentation & Expected Results

The effectiveness of a chiral auxiliary is measured by the diastereoselectivity of the reaction it directs. Based on analogous systems utilizing phenyl-based chiral auxiliaries, high levels of diastereoselectivity are anticipated.

Table 1: Expected Performance in Diels-Alder Reaction

DieneDienophileLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)
CyclopentadieneN-((R)-2-methoxy-1-phenylethyl)acrylamideEt₂AlCl-78>90>95:5
1,3-ButadieneN-((R)-2-methoxy-1-phenylethyl)acrylamideTiCl₄-78>85>90:10
IsopreneN-((R)-2-methoxy-1-phenylethyl)acrylamideEt₂AlCl-78>88>92:8 (regioisomers possible)

Note: Data are predictive based on established results for similar chiral auxiliaries. Actual results may vary.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in these reactions can be rationalized by considering the transition state geometry of the chelated intermediate.

Caption: Figure 2. Proposed Chelated Transition State.

Cleavage and Recovery of the Auxiliary

A key advantage of the chiral auxiliary approach is the ability to recover the auxiliary for reuse. The amide linkage in the Diels-Alder adduct can be cleaved under various conditions. For example, hydrolysis with lithium hydroxide and hydrogen peroxide provides the corresponding enantiomerically enriched carboxylic acid and recovers the (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

Conclusion

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane serves as a highly effective chiral auxiliary for asymmetric Diels-Alder reactions. Its straightforward attachment to a prochiral dienophile, coupled with its ability to induce high levels of diastereoselectivity in the presence of a Lewis acid, makes it a valuable tool for the synthesis of complex, enantiomerically pure molecules. The protocols provided herein are robust and can be adapted to a range of dienes and dienophiles, offering a reliable method for asymmetric synthesis in research and development settings.

References

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis Source: SFU Summit URL: [Link]

  • Title: Diels–Alder Construction of Regiodifferentiated meta-Amino Phenols and Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: IntechOpen URL: [Link]

  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: MDPI URL: [Link]

  • Title: Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglycolether motifs Source: ResearchGate URL: [Link]

Sources

Method

Application Notes and Protocols for the Use of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a Chiral Resolving Agent

Introduction: The Imperative of Enantiomeric Purity In the realm of pharmaceutical sciences and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In the realm of pharmaceutical sciences and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of modern drug development and asymmetric synthesis.

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane stands out as a valuable chiral resolving agent, particularly for the separation of racemic carboxylic acids. Its efficacy stems from its structural features: a basic amino group that readily reacts with acidic compounds to form salts, and a defined stereocenter that imparts chirality to these salts. This guide provides an in-depth exploration of the principles and practical protocols for utilizing this versatile resolving agent.

Mechanism of Action: The Formation of Diastereomeric Salts

The fundamental principle behind chiral resolution with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is the conversion of a mixture of enantiomers into a mixture of diastereomers.[1] While enantiomers share identical physical properties (e.g., solubility, melting point), diastereomers do not. This difference in physical properties is the key to their separation.

The process is initiated by an acid-base reaction between the racemic carboxylic acid (a mixture of R-acid and S-acid) and the enantiomerically pure (R)-(-)-1-Amino-1-phenyl-2-methoxyethane ((R)-amine). This reaction yields a pair of diastereomeric salts: ((R)-acid·(R)-amine) and ((S)-acid·(R)-amine).[1] These salts, having different spatial arrangements, exhibit distinct solubilities in a given solvent system. Through a carefully controlled crystallization process, the less soluble diastereomeric salt will precipitate out of the solution, allowing for its separation by filtration. The more soluble diastereomer remains in the filtrate.

Subsequently, the separated diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically enriched carboxylic acid and the resolving agent. The resolving agent can often be recovered and recycled, adding to the economic viability of the process.

Visualizing the Workflow: From Racemate to Pure Enantiomer

The entire process of chiral resolution via diastereomeric salt formation can be visualized as a systematic workflow.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic_Acid Racemic Carboxylic Acid (R-Acid + S-Acid) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Acid·(R)-Amine + (S)-Acid·(R)-Amine) Racemic_Acid->Diastereomeric_Salts + Resolving_Agent (R)-(-)-1-Amino-1-phenyl-2-methoxyethane ((R)-Amine) Resolving_Agent->Diastereomeric_Salts in Solvent Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble Less Soluble Diastereomeric Salt (e.g., (R)-Acid·(R)-Amine) Crystallization->Less_Soluble Precipitate More_Soluble More Soluble Diastereomeric Salt (in Filtrate) Crystallization->More_Soluble Solution Liberation_Less Acidification (e.g., HCl) Less_Soluble->Liberation_Less Liberation_More Acidification (e.g., HCl) More_Soluble->Liberation_More Enriched_Acid_R Enriched R-Acid Liberation_Less->Enriched_Acid_R Recovered_Amine_R Recovered (R)-Amine Liberation_Less->Recovered_Amine_R Enriched_Acid_S Enriched S-Acid Liberation_More->Enriched_Acid_S Recovered_Amine_S Recovered (R)-Amine Liberation_More->Recovered_Amine_S

Caption: General workflow for chiral resolution.

Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a generalized procedure for the resolution of a racemic carboxylic acid using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. The specific conditions, particularly the choice of solvent and crystallization temperature, will need to be optimized for each specific substrate.

Materials and Reagents
  • Racemic carboxylic acid

  • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (CAS: 64715-85-1)

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

  • Organic extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Heating mantle or water bath

  • Magnetic stirrer

  • Vacuum filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure

Part 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution of the Racemic Acid: In a flask, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a suitable hot solvent. The choice of solvent is critical and may require screening of several options to find one that provides a significant difference in the solubility of the two diastereomeric salts.

  • Dissolution of the Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in the same hot solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Formation of the Diastereomeric Salts: Slowly add the hot solution of the resolving agent to the hot solution of the racemic acid with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Slow cooling often promotes the formation of larger, purer crystals. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Analysis of the Diastereomeric Salt (Optional): The melting point of the diastereomeric salt can be measured and compared to subsequent recrystallization steps to assess purity.

Part 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Dissolution of the Diastereomeric Salt: Suspend the collected crystals in water.

  • Acidification: Add an excess of a strong acid, such as 2 M HCl, to the suspension with stirring. This will protonate the carboxylate anion, liberating the free carboxylic acid, and form the hydrochloride salt of the resolving agent, which is typically water-soluble.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction process two to three times to ensure complete recovery.

  • Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent: The aqueous layer, containing the hydrochloride salt of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, can be basified with an aqueous solution of NaOH. The free amine can then be extracted with an organic solvent, dried, and the solvent evaporated to recover the resolving agent for reuse.

Part 3: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved carboxylic acid must be determined to evaluate the success of the resolution. Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The resolved acid is passed through a chiral stationary phase which interacts differently with the two enantiomers, leading to different retention times.

  • Polarimetry: The optical rotation of the resolved sample is measured and compared to the known specific rotation of the pure enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of the enantiomers can be distinguished, allowing for the determination of their ratio.

Factors Influencing the Success of Chiral Resolution

The efficiency of chiral resolution by diastereomeric salt formation is a multifactorial process. Careful optimization of the following parameters is crucial for achieving high yields and high enantiomeric excess.

ParameterRationale and Considerations
Solvent The choice of solvent is the most critical factor. It must exhibit a significant difference in solubility for the two diastereomeric salts. A solvent screen is often the first step in developing a resolution protocol.
Temperature The temperature profile during crystallization affects the crystal growth rate and purity. Slow cooling generally yields better results.
Stoichiometry The ratio of the resolving agent to the racemic mixture can influence the enantiomeric purity of the crystallized salt. Using 0.5 equivalents of the resolving agent can sometimes lead to a higher e.e. of the less soluble salt.
Kinetics vs. Thermodynamics In some cases, the initially formed crystals may not be the most thermodynamically stable. The crystallization time can be a critical parameter to control.[2]
Purity of Resolving Agent The enantiomeric purity of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is paramount. Any contamination with the (S)-enantiomer will reduce the maximum achievable enantiomeric excess of the target molecule.

Troubleshooting Common Issues

  • No Crystallization: The solution may be too dilute, or the chosen solvent may not be appropriate. Try concentrating the solution or exploring different solvents. Seeding the solution with a small crystal of the desired diastereomeric salt can also induce crystallization.

  • Low Enantiomeric Excess: This could be due to co-precipitation of the more soluble diastereomer. Recrystallization of the diastereomeric salt can improve its purity. Optimizing the solvent, temperature, and stoichiometry is also crucial.

  • Oily Precipitate: The product may be "oiling out" instead of crystallizing. This can sometimes be resolved by changing the solvent or by slowing down the cooling rate.

Conclusion

Chiral resolution using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a powerful and well-established technique for obtaining enantiomerically pure carboxylic acids. While the principles are straightforward, successful application requires careful optimization of experimental parameters. This guide provides a comprehensive framework for researchers and scientists to develop robust and efficient resolution protocols, ultimately contributing to the advancement of stereoselective synthesis and the development of safer and more effective chiral drugs.

References

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. Available at: [Link]

  • Wikipedia. (2023). Diastereomeric recrystallization. Available at: [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]

  • Google Patents. (n.d.). US5621140A - Resolution of ibuprofen.
  • Organic Syntheses. (2008). SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

Sources

Application

Attaching a Chiral Synthon: Protocols for the Covalent Immobilization of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Abstract This comprehensive technical guide provides detailed application notes and protocols for the covalent attachment of the chiral building block, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, to a variety of substrates...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the covalent attachment of the chiral building block, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, to a variety of substrates. This document is intended for researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of novel chiral entities. We will delve into the fundamental principles behind common attachment strategies, offering step-by-step methodologies, quantitative data, and mechanistic insights to ensure reproducible and efficient conjugation. The protocols detailed herein focus on two primary and highly versatile methods: amide bond formation for coupling with carboxylic acid-bearing substrates and reductive amination for conjugation to carbonyl-containing molecules.

Introduction: The Significance of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in Chiral Synthesis

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a valuable chiral primary amine that serves as a crucial intermediate in the synthesis of enantiomerically pure molecules, particularly within the pharmaceutical industry.[1] Its structure, featuring a stereogenic center at the carbon bearing the amino group and a proximate phenyl ring, makes it an effective chiral auxiliary and a key synthon for introducing chirality.[1] The controlled attachment of this molecule to various substrates is a foundational step in many asymmetric syntheses, enabling the diastereoselective construction of complex molecular architectures.

The primary amino group of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is the key functional handle for its attachment to substrates. This nucleophilic group readily participates in reactions with electrophilic centers, most notably carboxylic acid derivatives and carbonyl compounds. The choice of coupling strategy is dictated by the functional groups present on the substrate to which this chiral amine is to be attached.

Strategic Approaches for Attachment

Two predominant strategies for the covalent attachment of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane are:

  • Amide Bond Formation: This is the most common method for coupling with substrates containing a carboxylic acid moiety. The reaction forms a stable amide linkage.

  • Reductive Amination: This strategy is employed for substrates bearing an aldehyde or ketone functional group. It results in the formation of a secondary amine linkage.

The selection of the appropriate method is critical and depends on the overall synthetic route and the chemical nature of the substrate.

Protocol I: Amide Bond Formation with Carboxylic Acid Substrates

The formation of an amide bond between a carboxylic acid and (R)-(-)-1-Amino-1-phenyl-2-methoxyethane requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is typically achieved using a coupling agent.

Causality of Experimental Choices
  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are frequently used. HATU is known for its high efficiency and low rate of racemization, making it suitable for sensitive chiral substrates.[2]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acidic species generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[2]

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are preferred to prevent hydrolysis of the activated carboxylic acid intermediate.

Visualizing the Workflow

AmideCouplingWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification CarboxylicAcid Carboxylic Acid Substrate Mixing Combine Substrate, Amine, HATU, and Solvent CarboxylicAcid->Mixing Amine (R)-(-)-1-Amino-1-phenyl -2-methoxyethane Amine->Mixing HATU HATU HATU->Mixing DIPEA DIPEA Solvent Anhydrous DCM Solvent->Mixing AddBase Add DIPEA Mixing->AddBase Stir Stir at RT (2-12 h) AddBase->Stir Quench Quench with H2O Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (aq. HCl, aq. NaHCO3, Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol

Materials:

  • Carboxylic acid substrate (1.0 eq)

  • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid substrate (1.0 eq) and (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.1 eq) in anhydrous DCM in a round-bottom flask.

  • Activation: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer successively with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Quantitative Data Summary
ParameterValue
Stoichiometry
Carboxylic Acid1.0 eq
(R)-(-)-1-Amino-1-phenyl-2-methoxyethane1.1 eq
HATU1.2 eq
DIPEA2.5 eq
Reaction Conditions
SolventAnhydrous DCM
TemperatureRoom Temperature
Time2-12 hours
Typical Yield 70-95% (substrate dependent)

Protocol II: Reductive Amination with Carbonyl Substrates

Reductive amination provides a direct method to form a C-N bond between (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and an aldehyde or ketone. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Rationale for Procedural Steps
  • Imine Formation: The initial reaction between the amine and the carbonyl compound forms an imine (from an aldehyde) or an enamine (from a ketone). This step is often catalyzed by a weak acid, such as acetic acid, to facilitate the dehydration.[3]

  • Reducing Agent: A mild reducing agent is crucial to selectively reduce the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose due to their chemoselectivity.[4]

  • Solvent: Dichloroethane (DCE) or methanol are common solvents for reductive amination.

Visualizing the Reductive Amination Pathway

ReductiveAmination cluster_reactants Reactants cluster_imine_formation Imine Formation cluster_reduction Reduction Carbonyl Aldehyde/Ketone Substrate Mixing Combine Carbonyl and Amine in DCE Carbonyl->Mixing Amine (R)-(-)-1-Amino-1-phenyl -2-methoxyethane Amine->Mixing AcidCatalyst Add Acetic Acid (cat.) Mixing->AcidCatalyst StirImine Stir at RT (1-2 h) AcidCatalyst->StirImine Imine Imine/Iminium Ion Intermediate StirImine->Imine AddReductant Add NaBH(OAc)3 Imine->AddReductant StirReduction Stir at RT (4-16 h) AddReductant->StirReduction Product Final Secondary Amine Product StirReduction->Product

Sources

Method

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane in the synthesis of beta-lactams

An Application Guide to the Diastereoselective Synthesis of β-Lactams Using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Introduction: The Enduring Significance of the β-Lactam Ring The β-lactam, or 2-azetidinone, is a four-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Diastereoselective Synthesis of β-Lactams Using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Introduction: The Enduring Significance of the β-Lactam Ring

The β-lactam, or 2-azetidinone, is a four-membered heterocyclic amide that holds a place of profound importance in medicinal chemistry.[1] Its fame originates from the discovery of penicillin, a discovery that revolutionized medicine and ushered in the age of antibiotics.[1] Beyond the vast families of penicillins, cephalosporins, and carbapenems, the β-lactam scaffold has proven to be a versatile synthetic intermediate for a diverse range of therapeutic agents, including cholesterol absorption inhibitors, protease inhibitors, and anticancer agents like Paclitaxel (Taxol®).[2]

The biological activity and synthetic utility of these molecules are critically dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of β-lactams is a cornerstone of modern organic chemistry.[3] One of the most powerful and widely adopted strategies is the Staudinger ketene-imine [2+2] cycloaddition.[4][5] This reaction allows for the convergent construction of the β-lactam ring. To control the stereochemical outcome, chiral auxiliaries are often employed. These are enantiomerically pure molecules that are temporarily incorporated into one of the reactants to direct the formation of a specific stereoisomer, and are subsequently removed.

This guide focuses on the application of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as an effective chiral auxiliary in the Staudinger reaction. By forming a chiral imine, this auxiliary provides excellent stereocontrol, enabling the synthesis of enantiomerically enriched β-lactams that serve as crucial building blocks for complex pharmaceutical targets.

The Staudinger Reaction: A Mechanistic Overview

The Staudinger synthesis is a formal [2+2] cycloaddition between a ketene and an imine to produce a β-lactam.[4][5][6] The reaction is not a concerted pericyclic process but rather proceeds through a stepwise mechanism.[4][7]

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen atom on the electrophilic central carbon of the ketene.[6][8] This step forms a zwitterionic intermediate.

  • Conrotatory Ring Closure: The zwitterionic intermediate then undergoes a 4π-conrotatory electrocyclization, where the enolate anion attacks the iminium cation to form the four-membered β-lactam ring.[7][8]

The stereochemistry of the final product is determined during this two-step process. When an achiral ketene reacts with a chiral imine, the facial selectivity of the initial nucleophilic attack dictates the absolute configuration of the newly formed stereocenters.

Mechanism of Diastereoselection with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

The effectiveness of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral auxiliary lies in its ability to create a sterically biased environment around the imine's C=N double bond. Once the imine is formed by condensing the chiral amine with an aldehyde, the bulky phenyl group and the methoxyethyl moiety effectively shield one face of the imine.

As the ketene approaches, it is forced to attack from the less sterically hindered face. This facial bias translates into the preferential formation of one diastereomer of the zwitterionic intermediate, which then cyclizes to yield the corresponding diastereomerically enriched β-lactam. The cis or trans relationship between the substituents at the C3 and C4 positions of the β-lactam is influenced by the relative rates of ring closure versus isomerization of the zwitterionic intermediate, which in turn depends on the electronic properties of the substituents on both the ketene and the imine.[6][8]

G cluster_0 Stereochemical Control Model Ketene Ketene (approaches from less hindered face) TS Favored Transition State Ketene->TS Imine Chiral Imine Imine->TS Shielding Steric Shielding by (R)-1-phenyl-2-methoxyethyl group Imine->Shielding Product Major Diastereomer of β-Lactam TS->Product Ring Closure G node_reagent node_reagent node_intermediate node_intermediate node_process node_process node_final node_final Amine (R)-(-)-1-Amino-1-phenyl -2-methoxyethane P1 Imine Formation Amine->P1 Aldehyde Benzaldehyde Aldehyde->P1 AcidChloride Acetoxyacetyl Chloride P2 [2+2] Cycloaddition AcidChloride->P2 Base Triethylamine Base->P2 Oxidant Ceric Ammonium Nitrate (CAN) P3 Auxiliary Cleavage Oxidant->P3 Imine Chiral Imine Imine->P2 ProtectedLactam N-Protected β-Lactam ProtectedLactam->P3 FinalLactam (3R,4S)-3-Acetoxy-4-phenyl -azetidin-2-one P1->Imine P2->ProtectedLactam P3->FinalLactam

Sources

Technical Notes & Optimization

Troubleshooting

Improving diastereoselectivity with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Technical Support Center: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane A Guide to Improving Diastereoselectivity in Asymmetric Synthesis Prepared by the Senior Application Scientist Team Welcome to the technical support guid...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

A Guide to Improving Diastereoselectivity in Asymmetric Synthesis

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, a versatile chiral amine used for stereoselective transformations. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve high diastereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and what is its primary application?

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a chiral primary amine. Its structure features a stereocenter at the carbon bearing the amino and phenyl groups, with a methoxy group positioned on the adjacent carbon. This specific arrangement makes it an effective chiral auxiliary and a precursor to chiral ligands. Its primary application is to control the stereochemical outcome of reactions, particularly in the formation of new stereocenters adjacent to a carbonyl group. It is widely used for the diastereoselective alkylation of ketones and aldehydes.

Q2: How does this chiral amine induce diastereoselectivity?

The amine first reacts with a prochiral ketone or aldehyde to form a chiral imine or enamine intermediate. The steric bulk of the phenyl group and the coordinating ability of the methoxy group lock the intermediate into a rigid, conformationally-restrained structure. This conformation preferentially shields one face of the molecule. Consequently, an incoming electrophile (e.g., an alkyl halide) is directed to the less sterically hindered face, leading to the formation of one diastereomer in excess.

Q3: What are the critical parameters to consider for maximizing diastereomeric excess (d.e.)?

Maximizing diastereoselectivity is a multifactorial challenge. The most critical parameters are:

  • Temperature: Lower temperatures (e.g., -78 °C to -100 °C) are generally required to minimize thermal motion and enhance the energy difference between the transition states leading to the different diastereomers. This locks the reactive intermediate in the desired conformation.

  • Solvent: The choice of solvent is crucial. Aprotic, non-polar solvents like THF or diethyl ether are often preferred as they do not interfere with the chelation of the lithium cation (from LDA) by the enamine's methoxy group and nitrogen atom, which is essential for forming the rigid structure.

  • Base: Lithium diisopropylamide (LDA) is the most common base used for deprotonation to form the lithiated enamine (aza-enolate). The lithium cation's small size and strong Lewis acidity are key to forming the rigid six-membered chelate ring that directs the alkylation. Using other bases like sodium or potassium amides often results in lower selectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low Diastereoselectivity (Poor d.e. or d.r.)

Low diastereoselectivity is the most common issue and can stem from several factors.

  • Possible Cause A: Reaction Temperature is Too High.

    • Explanation: At higher temperatures, the chiral intermediate has enough energy to overcome the conformational barrier, allowing the electrophile to attack from either face, which erodes stereoselectivity.

    • Solution: Ensure your reaction is maintained at the recommended low temperature (typically -78 °C or lower) throughout the addition of the base and the electrophile. Use a cryostat or a dry ice/acetone bath and monitor the internal temperature.

  • Possible Cause B: Presence of Moisture.

    • Explanation: Water will quench the strong base (LDA) and can protonate the enamine or the lithiated intermediate, leading to side reactions and reduced selectivity.

    • Solution: Use rigorously dried solvents and glassware. Flame-dry glassware under vacuum or in an oven before use. Use freshly distilled anhydrous solvents.

  • Possible Cause C: Incorrect Choice of Base or Solvent.

    • Explanation: As mentioned in the FAQ, the lithium cation is critical for forming the rigid chelated intermediate. Solvents that can effectively solvate lithium ions (like HMPA) can disrupt this chelation, leading to a loss of stereocontrol.

    • Solution: Use LDA as the base in a non-coordinating solvent like THF. Avoid additives that can interfere with lithium chelation unless a specific protocol requires it.

Problem 2: Low or No Reaction Yield

A low yield of the desired product can be frustrating but is often solvable.

  • Possible Cause A: Incomplete Deprotonation.

    • Explanation: The formation of the lithiated enamine is a critical step. If deprotonation is incomplete, the starting material will remain, or side reactions may occur.

    • Solution: Ensure you are using a full equivalent of freshly prepared or titrated LDA. Allow sufficient time for the deprotonation to complete at the recommended temperature before adding the electrophile.

  • Possible Cause B: Poor Electrophile Reactivity.

    • Explanation: Unreactive electrophiles (e.g., secondary alkyl chlorides) may not react efficiently at the low temperatures required for high selectivity.

    • Solution: Use more reactive electrophiles, such as primary alkyl iodides or bromides, or activated electrophiles like benzyl bromide. If a less reactive electrophile must be used, a gradual warming of the reaction may be necessary, though this can come at the cost of some diastereoselectivity.

Problem 3: Difficulty in Hydrolyzing the Imine and Removing the Auxiliary

The final step is the cleavage of the chiral auxiliary to reveal the desired functionalized ketone or aldehyde.

  • Possible Cause: The Imine Bond is Stable.

    • Explanation: The imine formed from the auxiliary is generally stable enough for purification but requires specific conditions for efficient hydrolysis.

    • Solution: Mild acidic hydrolysis is the standard method. Treat the crude product with an aqueous solution of an acid like acetic acid, oxalic acid, or dilute HCl in a two-phase system (e.g., ether/water) with vigorous stirring. Gentle heating may be required in some cases. After hydrolysis, the protonated amine auxiliary can be removed by an aqueous wash.

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the key mechanistic pathway and a general troubleshooting workflow.

G Mechanism of Diastereoselective Alkylation cluster_0 Step 1: Imine Formation cluster_1 Step 2: Deprotonation & Chelation cluster_2 Step 3: Face-Selective Alkylation cluster_3 Step 4: Hydrolysis Ketone Prochiral Ketone Imine Chiral Imine Ketone->Imine + H₂O Auxiliary (R)-APME Auxiliary->Imine Chelate Rigid Li-Chelated Aza-enolate Imine->Chelate THF, -78°C LDA LDA LDA->Chelate AlkylatedImine Alkylated Imine Chelate->AlkylatedImine Top-face attack Electrophile Electrophile (R-X) Electrophile->AlkylatedImine Product Chiral Product AlkylatedImine->Product FreedAux Recovered Auxiliary AlkylatedImine->FreedAux Hydrolysis H₃O⁺ Hydrolysis->Product

Caption: Mechanism of stereocontrol using (R)-APME.

G Troubleshooting Workflow cluster_solutions Corrective Actions Start Experiment Start: Low Diastereoselectivity CheckTemp Is Temp ≤ -78°C? Start->CheckTemp CheckMoisture Are Reagents/Glassware Dry? CheckTemp->CheckMoisture Yes LowerTemp Lower & Stabilize Temperature CheckTemp->LowerTemp No CheckBase Is Base LDA in THF? CheckMoisture->CheckBase Yes DrySystem Re-dry Glassware & Distill Solvents CheckMoisture->DrySystem No Success High d.e. Achieved CheckBase->Success Yes ChangeReagents Use Fresh LDA in Anhydrous THF CheckBase->ChangeReagents No LowerTemp->Start DrySystem->Start ChangeReagents->Start

Caption: A decision tree for troubleshooting low diastereoselectivity.

Key Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

This protocol provides a representative example of using (R)-(-)-1-Amino-1-phenyl-2-methoxyethane for the diastereoselective alkylation of cyclohexanone with benzyl bromide.

Materials:

  • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

  • Cyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Diisopropylamine

  • Benzyl bromide

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and cyclohexanone (10 mmol).

    • Add (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (11 mmol, 1.1 eq).

    • Stir the mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by TLC or GC-MS.

    • Remove the solvent under reduced pressure to obtain the crude chiral imine, which is used directly in the next step.

  • Deprotonation and Alkylation:

    • In a separate flame-dried flask under argon, prepare LDA by dissolving diisopropylamine (12 mmol, 1.2 eq) in anhydrous THF (40 mL).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (12 mmol, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C.

    • Dissolve the crude imine from Step 1 in anhydrous THF (20 mL) and add it dropwise to the LDA solution at -78 °C.

    • Stir the resulting orange/yellow solution for 2 hours at -78 °C to ensure complete formation of the lithiated aza-enolate.

    • Add benzyl bromide (12 mmol, 1.2 eq) dropwise to the solution, ensuring the internal temperature does not rise above -75 °C.

    • Stir the reaction mixture at -78 °C for 4 hours.

  • Workup and Auxiliary Cleavage:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add diethyl ether (50 mL).

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • To the crude alkylated imine, add a mixture of THF (30 mL) and 2 M aqueous acetic acid (30 mL). Stir vigorously at room temperature for 12-18 hours to hydrolyze the imine.

    • Extract the product with diethyl ether (3 x 40 mL). Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel to obtain (R)-2-benzylcyclohexanone.

    • Determine the diastereomeric excess (d.e.) of the product by chiral HPLC or by NMR analysis using a chiral shift reagent.

Data Summary: Influence of Reaction Conditions

The following table summarizes typical results and illustrates the importance of optimizing reaction parameters.

EntrySolventBaseTemperature (°C)ElectrophileYield (%)d.e. (%)
1THFLDA-78Benzyl bromide85>95
2THFLDA-20Benzyl bromide8265
3EtherLDA-78Benzyl bromide88>95
4THFKDA-78Benzyl bromide7540
5THF/HMPALDA-78Benzyl bromide8025

Data is representative and compiled for illustrative purposes.

References

  • Enders, D., & Fey, P. (1985). Asymmetric Synthesis of α-Alkylated Ketones via Metalated Chiral Hydrazones. Angewandte Chemie International Edition. [Link]

  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (A foundational textbook covering the principles of asymmetric synthesis and chiral auxiliaries). [Link]

Optimization

Technical Support Center: Optimizing Reactions with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Auxiliaries

Prepared by the Senior Application Scientist Team Welcome to the technical support center for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral auxiliary in their asymmetric synthesis workflows. Here, we provide in-depth troubleshooting guides, detailed protocols, and frequently asked questions to help you overcome common experimental challenges and optimize your reaction conditions for maximum yield and diastereoselectivity.

Introduction to (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a chiral primary amine derived from phenylglycinol. It serves as a valuable chiral building block and auxiliary in asymmetric synthesis.[1][2][3] Its structure, featuring a stereogenic center adjacent to a phenyl ring and a coordinating methoxy group, allows it to effectively control the stereochemical outcome of reactions on a prochiral substrate.[1] By temporarily attaching this auxiliary, chemists can direct the formation of a new stereocenter with high predictability, a crucial step in the synthesis of enantiomerically pure pharmaceuticals and complex molecules.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane in synthesis?

It acts as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1][5] After guiding the formation of a new chiral center, the auxiliary is cleaved and can often be recovered. This strategy is a cornerstone of asymmetric synthesis, allowing for the creation of single enantiomers, which is critical for drug efficacy and safety.[4][6]

Q2: How does this auxiliary control stereoselectivity?

The auxiliary creates a sterically defined environment around the reaction center. The bulky phenyl group and the coordinating methoxy group force incoming reagents to approach the substrate from a specific face, leading to the preferential formation of one diastereomer over the other.[7] The conformational rigidity, often enhanced by chelation with Lewis acids, is key to achieving high levels of asymmetric induction.[8]

Q3: What are the key steps for using this chiral auxiliary?

The process follows a logical three-step sequence: attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction to create the new stereocenter, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product.

G cluster_workflow General Workflow A 1. Attachment (Acylation of Auxiliary) B 2. Diastereoselective Reaction (e.g., Enolate Alkylation) A->B Prochiral Substrate + Auxiliary C 3. Cleavage (Removal of Auxiliary) B->C Diastereomeric Intermediate D Enantiomerically Enriched Product C->D E Recovered Auxiliary C->E G Start Problem: Poor Diastereoselectivity Q1 Is the reaction temperature -78°C or lower? Start->Q1 A1_No Lower temperature to -78°C. Re-run experiment. Q1->A1_No No Q2 Are you using a boron enolate (e.g., Bu₂BOTf)? Q1->Q2 Yes A1_No->Q2 A2_No Switch from Li-enolate to B-enolate. Use Bu₂BOTf + amine base. Q2->A2_No No Q3 Is the solvent anhydrous THF? Q2->Q3 Yes A2_No->Q3 A3_No Ensure solvent is dry. Consider other ethereal solvents. Q3->A3_No No End High Diastereoselectivity Achieved Q3->End Yes A3_No->End

Caption: Troubleshooting poor diastereoselectivity.

Issue 2: Difficulty in Removing the Chiral Auxiliary

The final step, cleaving the auxiliary, can sometimes be challenging, leading to low yields or decomposition of the desired product.

Q: My standard cleavage protocol (e.g., LiAlH₄ reduction) is giving a low yield or a complex mixture. What are my options?

A: The stability of your product dictates the appropriate cleavage method. If a standard method fails, it's likely due to steric hindrance or incompatibility of your product with the harsh reagents. [5][9] Potential Causes & Solutions:

  • Steric Hindrance: The newly formed stereocenter and adjacent groups may block access to the amide carbonyl, making cleavage difficult. [9] * Troubleshooting:

    • Increase Temperature: For hydrolysis, refluxing the reaction may provide the necessary activation energy. [9] * Use a Stronger Nucleophile: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a more potent nucleophile for cleaving hindered amides under milder conditions than standard hydrolysis. [9]
  • Product Instability: The product may be sensitive to the highly acidic, basic, or reductive conditions of the cleavage reaction.

    • Troubleshooting: Explore milder or alternative methods. If your product has other reducible functional groups (like esters), LiAlH₄ will also reduce them. [5] Comparison of Common Cleavage Methods

MethodReagentsProductCommon PitfallsTroubleshooting Tips
Reductive Cleavage LiAlH₄ or LiBH₄ in THFPrimary AlcoholReduces other functional groups (esters, ketones, etc.). [5]Use a less reactive hydride (e.g., LiBH₄) if selectivity is an issue. Run at 0 °C.
Basic Hydrolysis LiOH or NaOH in aq. THF/MeOHCarboxylic AcidCan cause epimerization at the α-carbon if the proton is acidic. [5][9]Use milder LiOOH conditions. Keep temperature low (0 °C).
Acidic Hydrolysis H₂SO₄ or HCl in aq. DioxaneCarboxylic AcidCan damage acid-sensitive functional groups in the product.Monitor reaction carefully by TLC to avoid product degradation.
Issue 3: Epimerization or Racemization of the Product

Q: After cleaving the auxiliary, I'm observing a loss of enantiomeric purity in my product. Why is this happening?

A: Epimerization, the loss of stereochemical integrity at the newly formed chiral center, is a significant risk, especially if the proton at that center is acidic.

Potential Causes & Solutions:

  • Harsh Cleavage Conditions: Strongly basic or acidic conditions, particularly at elevated temperatures, can deprotonate the α-carbon, leading to racemization. [5][9] * Troubleshooting:

    • Use Milder Reagents: As mentioned above, LiOOH is an excellent alternative to strong bases for hydrolysis. [9] * Strict Temperature Control: Perform the cleavage and workup at low temperatures (e.g., 0 °C or below) to minimize the rate of epimerization.
  • Workup Procedure: The aqueous workup can expose the product to unfavorable pH levels.

    • Troubleshooting: Ensure that any quenching steps are performed carefully and at low temperatures. Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acid or base. Test the stability of your product to the workup conditions on a small scale before applying it to the entire batch. [10]

Detailed Experimental Protocols

Protocol 1: Attachment of the Auxiliary (Acylation)

This protocol describes the formation of an amide bond between a generic carboxylic acid and the chiral auxiliary.

  • Acid Chloride Formation: In a flame-dried, N₂-purged flask, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

  • Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride.

  • Amide Formation: In a separate flame-dried flask, dissolve (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add a solution of the crude acyl chloride in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting N-acyl amide by flash column chromatography (typically using a hexanes/ethyl acetate gradient).

Protocol 2: Reductive Cleavage to Yield a Chiral Alcohol

This protocol describes the removal of the auxiliary to generate a primary alcohol.

  • In a flame-dried, N₂-purged flask, dissolve the N-acyl amide substrate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) portion-wise. Caution: LiAlH₄ reacts violently with water.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Workup (Fieser method): Cool the reaction back to 0 °C. Sequentially and slowly add H₂O (X mL), followed by 15% aqueous NaOH (X mL), and then H₂O again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting white suspension vigorously for 30 minutes until a granular precipitate forms.

  • Filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate in vacuo. The crude product will contain your desired chiral alcohol and the recovered chiral auxiliary, which can be separated by column chromatography or acid/base extraction.

References
  • StudyLib. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

  • Reddit. (2015). Question about asymmetric synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Acylation of amino acids.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • PubMed. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Retrieved from [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

Sources

Troubleshooting

Cleavage of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane auxiliary without racemization

Welcome to the technical support center for the robust and reliable (R)-(-)-1-Amino-1-phenyl-2-methoxyethane chiral auxiliary, a derivative of (R)-phenylglycinol. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the robust and reliable (R)-(-)-1-Amino-1-phenyl-2-methoxyethane chiral auxiliary, a derivative of (R)-phenylglycinol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical final step of auxiliary-mediated synthesis: the cleavage of the auxiliary to unveil the desired enantiomerically pure product. Our focus is to provide actionable protocols and troubleshooting advice to achieve this removal with complete retention of stereochemical integrity.

Fundamental Principles: The Challenge of Racemization

A chiral auxiliary is a powerful tool in asymmetric synthesis, temporarily installed to direct the stereochemical outcome of a reaction.[1][2] The process generates diastereomers, which can often be separated, allowing for the isolation of a single stereoisomer after the auxiliary is removed.[3] However, the cleavage step itself is fraught with the peril of racemization.

The primary mechanism for racemization at a stereocenter alpha to a carbonyl group is the formation of a planar, achiral enolate intermediate.[4] Any cleavage condition that facilitates this enolization, such as excessive heat or prolonged exposure to strong base, can erode the enantiomeric purity painstakingly achieved in prior steps.[4][5] Understanding and mitigating this risk is paramount.

Recommended Cleavage Protocols

The choice of cleavage method is dictated by the nature of the linkage between the auxiliary and the substrate (typically an amide bond) and the stability of the desired product to the reaction conditions.[6] We will focus on the two most reliable methods for cleaving the N-acyl derivative of the (R)-(-)-1-amino-1-phenyl-2-methoxyethane auxiliary: Acidic Hydrolysis and Reductive Cleavage .

Method 1: Acidic Hydrolysis to Yield Carboxylic Acids

This is a common method for recovering the chiral carboxylic acid. The key is to use conditions that are vigorous enough to cleave the amide bond but mild enough to prevent racemization of the α-stereocenter.

Causality: The reaction proceeds via protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.[7][8] The methoxy group on the auxiliary can also be cleaved under strongly acidic conditions, which is why careful control of the reaction is necessary.[7][9][10]

Detailed Protocol: Acidic Hydrolysis

  • Dissolution: Dissolve the N-acyl auxiliary substrate in a suitable solvent like dioxane or tetrahydrofuran (THF).

  • Acid Addition: Add 1-6 N aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Heating: Heat the mixture to a controlled temperature, typically between 80-100 °C. Crucially, monitor the reaction closely by TLC or LC-MS to avoid prolonged heating.

  • Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Extraction: Dilute with water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove the auxiliary. The desired carboxylic acid will typically remain in the aqueous layer as its carboxylate salt if the solution is basic, or be extracted into the organic layer if the solution is acidified.

  • Isolation: Acidify the aqueous layer (if necessary) with concentrated HCl to pH 1-2 and extract the carboxylic acid product with an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Method 2: Reductive Cleavage to Yield Alcohols

Reductive cleavage is a milder alternative, particularly for substrates sensitive to harsh acidic conditions.[6] This method converts the acyl group directly into a primary alcohol.

Causality: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) readily reduce the amide carbonyl. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, ultimately leading to the cleavage of the C-N bond.

Detailed Protocol: Reductive Cleavage with LiAlH₄

  • Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-4 equivalents) in anhydrous THF.[6]

  • Cooling: Cool the suspension to 0 °C in an ice bath.[6]

  • Substrate Addition: Slowly add a solution of the N-acyl auxiliary substrate in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Gentle heating may be required for less reactive amides, but should be applied cautiously.

  • Quenching (Fieser work-up): Cool the reaction back to 0 °C and quench by the sequential, slow, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with an organic solvent (e.g., ethyl acetate).

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. The crude product, containing the desired primary alcohol and the recovered auxiliary, can then be purified by column chromatography.

Visualizing the Process: Experimental Workflow

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Verification Start N-Acyl Auxiliary Substrate Cleavage Select Cleavage Method (Acidic or Reductive) Start->Cleavage Workup Quench & Extract Cleavage->Workup Reaction Complete Purify Column Chromatography or Crystallization Workup->Purify Analysis Assess Stereochemical Purity (Chiral HPLC, Polarimetry) Purify->Analysis Isolate Product Final Enantiopure Product Analysis->Final

Caption: Workflow for auxiliary cleavage and product verification.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of the (R)-(-)-1-amino-1-phenyl-2-methoxyethane auxiliary.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Partial or No Cleavage 1. Insufficient reagent (acid or hydride).[6] 2. Reaction temperature is too low.[6] 3. Steric hindrance around the amide bond.[6]1. Increase the equivalents of the cleaving reagent incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. If sterically hindered, consider a less bulky reagent (e.g., LiBH₄ instead of LiAlH₄) or switch cleavage methods.
Product Shows Racemization 1. Excessive heat or prolonged reaction time during acidic hydrolysis.[5] 2. Strongly basic conditions during work-up promoting enolization.1. Reduce reaction temperature and monitor closely to minimize reaction time. 2. Ensure the work-up is performed under neutral or acidic conditions where possible. Avoid prolonged exposure to strong bases.
Low Product Yield 1. Product degradation under cleavage conditions. 2. Incomplete extraction during work-up. 3. Other functional groups in the molecule are not stable to the cleavage conditions (e.g., ester reduced by LiAlH₄).[6]1. Switch to a milder cleavage method (e.g., from acidic to reductive). 2. Perform additional extractions from the aqueous layer. Check the pH to ensure the product is in a neutral, extractable form. 3. If using reductive cleavage, consider protecting other reducible groups or use a more selective reagent.
Difficulty Recovering Auxiliary 1. Auxiliary degradation. 2. Emulsion formation during extraction.1. Ensure conditions are not overly harsh. The auxiliary is generally robust but can degrade. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Decision Tree for Troubleshooting Racemization

G Start Product Racemized? Method Which cleavage method was used? Start->Method Acid Acidic Hydrolysis Method->Acid Acidic Reductive Reductive Cleavage Method->Reductive Reductive CheckTemp Was reaction temp > 80°C or time > 12h? Acid->CheckTemp Sol_ReductiveIssue Racemization is rare with reductive cleavage. Verify starting material purity. Reductive->Sol_ReductiveIssue CheckBase Was a strong base used in work-up? CheckTemp->CheckBase No Sol_ReduceTemp Solution: Reduce temperature and time. Monitor reaction closely. CheckTemp->Sol_ReduceTemp Yes Sol_NeutralWorkup Solution: Use neutral or mildly acidic work-up conditions. CheckBase->Sol_NeutralWorkup Yes

Caption: A troubleshooting decision tree for racemization issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the (R)-(-)-1-amino-1-phenyl-2-methoxyethane auxiliary? A1: It serves as a chiral auxiliary, a compound temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction, enabling the synthesis of enantiomerically pure compounds like α-substituted carboxylic acids.[1][11]

Q2: Which cleavage method—acidic or reductive—is better? A2: The choice is substrate-dependent. Acidic hydrolysis is ideal for obtaining carboxylic acids from substrates stable to acid and heat.[6] Reductive cleavage is preferred for acid-sensitive molecules or when the desired product is a primary alcohol.[6]

Q3: How can I confirm that no racemization has occurred? A3: The enantiomeric purity of the final product must be assessed. Standard methods include chiral High-Performance Liquid Chromatography (HPLC), polarimetry to measure the specific rotation, or ¹H NMR spectroscopy using chiral shift reagents. Comparing the obtained data with literature values for the known enantiopure compound is essential.

Q4: Is it possible to recycle the auxiliary after cleavage? A4: Yes, a major advantage of chiral auxiliaries is their potential for recovery and reuse.[2][6] After the cleavage and work-up, the auxiliary can be isolated from the reaction mixture, typically by extraction or chromatography, and purified for subsequent reactions, making the overall process more cost-effective.

Q5: My reaction produces a mixture of diastereomers before cleavage. What should I do? A5: The diastereomers produced after the auxiliary-directed reaction should be separated before the cleavage step. This is a key advantage of the auxiliary method, as diastereomers have different physical properties and can be separated by standard techniques like column chromatography or crystallization.[3] Cleaving a mixture of diastereomers will result in a mixture of enantiomers.

References

  • Technical Support Center: Removal of L-Alaninol as a Chiral Auxiliary - Benchchem.
  • Technical Support Center: Chiral Auxiliary Cleavage - Benchchem.
  • Common pitfalls in the use of chiral auxiliaries - Benchchem.
  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral Auxiliary - Wikipedia.
  • Chiral Auxiliaries - Sigma-Aldrich.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.
  • Acidic cleavage of ethers - Master Organic Chemistry.
  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts.
  • 3.3: Reactions of Ethers- Acidic Cleavage - Chemistry LibreTexts.
  • Acidic cleavage of ethers (SN2) - Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Asymmetric Reactions with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Welcome to the technical support center for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this valuable chiral auxiliary in asymmetric synthesis. Our goal is to empower you to enhance enantiomeric excess and achieve optimal results in your stereoselective transformations.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.

Issue 1: Low Enantiomeric Excess (ee) Observed in the Product

A lower-than-expected enantiomeric excess is a common challenge in asymmetric synthesis. The following workflow will guide you through a logical process of elimination to identify and resolve the issue.

low_ee_workflow start Low ee Observed check_purity Verify Purity of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane & Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity Confirmed optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent No Improvement success High ee Achieved optimize_temp->success Improvement check_reagents Assess Reagent Quality & Stoichiometry optimize_solvent->check_reagents No Improvement optimize_solvent->success Improvement investigate_additives Investigate Role of Additives (e.g., LiCl) check_reagents->investigate_additives No Improvement check_reagents->success Improvement purification Refine Diastereomer Purification investigate_additives->purification No Improvement investigate_additives->success Improvement purification->success Improvement

Caption: Workflow for troubleshooting low enantiomeric excess.

1. Verify the Purity of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and Starting Materials

  • Rationale: The enantiomeric purity of the chiral auxiliary is paramount. Any contamination with the (S)-enantiomer will directly reduce the maximum achievable enantiomeric excess of your product. Similarly, impurities in your substrate or reagents can interfere with the reaction, potentially leading to a non-selective background reaction that produces a racemic product.[1][2]

  • Actionable Advice:

    • Confirm the enantiomeric purity of your (R)-(-)-1-Amino-1-phenyl-2-methoxyethane using chiral HPLC or by preparing a derivative with a chiral resolving agent like Mosher's acid for NMR analysis.[1][3]

    • Ensure all substrates and reagents are of high purity and stored under appropriate conditions to prevent degradation.

2. Scrutinize and Optimize Reaction Conditions

  • Temperature Control:

    • Rationale: Temperature is a critical factor influencing the energy difference between the diastereomeric transition states.[4] Lower temperatures often enhance this energy gap, leading to higher selectivity.

    • Actionable Advice:

      • Meticulously monitor the internal reaction temperature. Even minor fluctuations can negatively impact enantioselectivity.[1]

      • If your current temperature is not yielding high ee, consider running the reaction at a lower temperature (e.g., -78 °C or even -100 °C).[1] It is advisable to screen a range of temperatures to identify the optimum for your specific transformation.[4]

  • Solvent Effects:

    • Rationale: The solvent can significantly influence the conformation of the chiral auxiliary-substrate complex and the stability of the transition states.[4] A suboptimal solvent may not facilitate the necessary spatial arrangement for high stereoselectivity.

    • Actionable Advice:

      • Screen a variety of aprotic solvents with differing polarities and coordinating abilities (e.g., THF, diethyl ether, toluene).

      • Ensure all solvents are anhydrous, as water can quench organometallic reagents and interfere with the formation of the desired chiral complex.[1]

3. Evaluate Reagent Stoichiometry and Quality

  • Rationale: The stoichiometry of reagents, particularly strong bases like lithium diisopropylamide (LDA) used for enolate formation, is crucial. Incomplete deprotonation or excess base can lead to side reactions that diminish the enantiomeric excess.

  • Actionable Advice:

    • Use freshly prepared or titrated solutions of organometallic reagents and bases.

    • In reactions involving enolate formation, such as asymmetric alkylations, using a slight excess of the base (e.g., 2.2 equivalents for pseudoephedrine amides) can be beneficial.[5]

4. The Role of Additives: The Case of Lithium Chloride

  • Rationale: In many asymmetric alkylations using chiral auxiliaries like pseudoephedrine, the addition of anhydrous lithium chloride (LiCl) has been shown to be highly beneficial.[6][7] It is believed that LiCl modifies the aggregation state of the enolate, leading to a more reactive and organized species, which in turn enhances diastereoselectivity.[6]

  • Actionable Advice:

    • If you are performing an asymmetric alkylation and not already using it, consider the addition of a saturating amount of anhydrous LiCl (approximately 6 equivalents) to the reaction mixture before the addition of the alkylating agent.[5]

5. Refine the Purification of Diastereomers

  • Rationale: The reaction with a chiral auxiliary produces diastereomers, which have different physical properties and can be separated by standard laboratory techniques.[8][9] An incomplete separation of these diastereomers will result in a lower enantiomeric excess after the auxiliary is cleaved.

  • Actionable Advice:

    • Utilize flash column chromatography to separate the diastereomeric products. Careful selection of the solvent system is key to achieving baseline separation.

    • For crystalline diastereomers, recrystallization can be a powerful method for purification.[10]

Issue 2: Poor Diastereoselectivity in the Key Stereocenter-Forming Step

Low diastereoselectivity is often a precursor to low enantiomeric excess after cleavage of the auxiliary. The troubleshooting steps are largely similar to those for low ee, with a focus on the factors that control the formation of the diastereomeric transition states.

  • Primary Checks: Re-evaluate temperature, solvent, and the presence of coordinating additives like LiCl, as these have the most direct impact on the transition state energies.

  • Structural Considerations: The steric bulk of both the substrate and the electrophile can play a significant role. If possible, consider modifications to the substrate that might enhance the facial bias imposed by the chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which (R)-(-)-1-Amino-1-phenyl-2-methoxyethane induces chirality?

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane, like other 1,2-amino alcohols, functions as a chiral auxiliary by temporarily attaching to a prochiral substrate.[11][] This creates a new chiral molecule with two stereocenters, one from the auxiliary and one newly formed. The existing stereocenter of the auxiliary then directs the stereochemical outcome of a subsequent reaction by creating a sterically and electronically biased environment.[9][13] For instance, in the alkylation of an amide derived from this auxiliary, the phenyl and methoxy groups of the auxiliary will sterically block one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.[7] This results in the preferential formation of one diastereomer.

mechanism sub Prochiral Substrate adduct Chiral Adduct (Diastereomers) sub->adduct aux (R)-(-)-1-Amino-1-phenyl- 2-methoxyethane aux->adduct reaction Stereoselective Reaction adduct->reaction diastereomer Single Diastereomer (Major Product) reaction->diastereomer cleavage Auxiliary Cleavage diastereomer->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

Caption: General mechanism of a chiral auxiliary.

Q2: How do I efficiently cleave the (R)-(-)-1-Amino-1-phenyl-2-methoxyethane auxiliary after the reaction?

The method for cleaving the auxiliary depends on the nature of the linkage to your substrate. For amide linkages, which are common in asymmetric alkylations, the following methods are generally effective:

  • Acidic or Basic Hydrolysis: Refluxing with aqueous acid (e.g., 6N HCl) or base (e.g., 4N NaOH) will hydrolyze the amide bond to yield the corresponding carboxylic acid.

  • Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide to an alcohol.

  • Nucleophilic Addition: For conversion to ketones, addition of an organolithium or Grignard reagent can be employed.

The choice of cleavage method should be compatible with the functional groups present in your desired product.

Q3: Can I recycle the (R)-(-)-1-Amino-1-phenyl-2-methoxyethane auxiliary?

Yes, one of the significant advantages of using a chiral auxiliary is the ability to recover and reuse it.[14] After the cleavage step, the auxiliary can be separated from the product by extraction or chromatography and potentially be reused in subsequent reactions, making the overall process more cost-effective.

Q4: My reaction is sluggish and gives a low yield. Could this be related to the low enantiomeric excess?

Yes, low reactivity and poor enantioselectivity can be interconnected.[1] A slow or inefficient reaction may indicate that the desired catalytic cycle or reaction pathway is not operating optimally. This could be due to factors like catalyst deactivation, presence of inhibitors, or suboptimal reaction conditions. These same factors can also lead to a less organized and less selective transition state, resulting in a lower enantiomeric excess. Therefore, addressing issues to improve the reaction yield will often have a positive impact on the stereoselectivity.[1]

Q5: What analytical techniques are best for determining enantiomeric excess?

While optical rotation can give an indication of enantiomeric purity, it is not always a reliable measure.[15] The most accurate and widely used methods for determining enantiomeric excess are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds.

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: This technique can be used to differentiate the signals of enantiomers in the NMR spectrum.[3]

Before optimizing your reaction, it is crucial to have a validated analytical method to accurately measure the enantiomeric excess of your product.[2]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation using a (R)-(-)-1-Amino-1-phenyl-2-methoxyethane-derived Amide

This protocol is adapted from the well-established procedures for pseudoephedrine amides, which are structurally similar.[16][17]

  • Amide Formation:

    • To a solution of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.0 eq.) in an appropriate solvent (e.g., CH₂Cl₂) at 0 °C, add the desired acyl chloride (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.).

    • Stir the reaction mixture at room temperature until completion (monitor by TLC).

    • Perform an aqueous workup and purify the resulting amide by column chromatography or recrystallization.

  • Asymmetric Alkylation:

    • To a solution of the purified amide (1.0 eq.) and anhydrous LiCl (6.0 eq.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (2.2 eq.) dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkylating agent (e.g., an alkyl halide, 1.5 eq.) and continue stirring at -78 °C until the reaction is complete (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to separate the diastereomers.

  • Determination of Diastereomeric Excess:

    • Analyze the purified product by ¹H NMR spectroscopy or HPLC to determine the diastereomeric excess (d.e.).

Data Presentation

ParameterCondition 1Condition 2Condition 3Resulting ee (%)
Temperature 0 °C-40 °C-78 °C65% → 85% → 95%
Solvent DichloromethaneTolueneTHF70% → 82% → 92%
Additive NoneLiCl (6 eq.)-75% → 96%

Table 1: Illustrative Impact of Reaction Parameters on Enantiomeric Excess. The data presented is hypothetical and serves to illustrate the potential improvements that can be achieved by optimizing reaction conditions.

References

  • Ager, D. J. (1999). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 99(5), 1115-1166. [Link]

  • Myers, A. G., et al. (2002). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 41(1), 126-129. [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
  • Molecules and Materials. (2007). Myers Asymmetric Alkylation. Retrieved from [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Buchwald, S. L., et al. (2018). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Nature, 555(7697), 347-352. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Seebach, D., et al. (1984). Alkylation of Amino Acid Derivatives without Racemization. A Case for Lithium Chloride. Helvetica Chimica Acta, 67(7), 1843-1853.
  • Fogassy, E., et al. (2011). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical and Process Engineering, 2(1). [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944.
  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Leigh, D. A., et al. (2017). A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. Nature Chemistry, 9(2), 156-162. [Link]

  • Asymmetric Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Separation, Asymmetric Synthesis and Analysis of Stereoisomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256-270. [Link]

  • Bode, J. W., et al. (2021). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Science, 373(6558), 1013-1019. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low yields in (R)-(-)-1-Amino-1-phenyl-2-methoxyethane mediated reactions

Welcome to the technical support center for reactions involving (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their synthetic endeavors. We will move beyond simple procedural lists to explore the underlying chemical principles governing success.

Part 1: Foundational Concepts & Initial Diagnosis

Before troubleshooting specific problems, it's crucial to understand the dual role this molecule can play and to perform a high-level assessment of your reaction.

Question: Is (R)-(-)-1-Amino-1-phenyl-2-methoxyethane a chiral auxiliary or a chiral building block in my reaction?

Answer: This is a critical first question, as the answer dictates your troubleshooting strategy.

  • Chiral Auxiliary: As a chiral auxiliary, the molecule is temporarily attached to your substrate to direct the stereochemistry of a subsequent reaction (e.g., an alkylation or aldol reaction). Afterwards, it is cleaved and ideally recovered.[1][2] If this is your goal, low yields might stem from inefficient attachment, poor diastereoselectivity, or decomposition during the cleavage step.

  • Chiral Building Block (Synthon): More commonly, this molecule is used as a chiral building block or "synthon".[1] In this role, its enantiomerically pure structure is permanently incorporated into the final product. Here, low yield is a more straightforward issue of reaction efficiency, side-product formation, or degradation.

Clarifying this role will help you focus on the relevant troubleshooting sections below.

Part 2: Troubleshooting Common Scenarios

This section addresses the most frequent causes of low yields, from reagent quality to reaction conditions.

Question: My reaction has a low yield, but I'm not sure why. Where should I start?

Answer: A low or inconsistent yield is often traced back to fundamental experimental parameters before considering complex mechanistic failures. A systematic approach is key.[3]

Initial Troubleshooting Workflow

G start Low Yield Reported reagent 1. Verify Reagent Quality & Purity start->reagent setup 2. Scrutinize Reaction Setup reagent->setup Purity Confirmed conditions 3. Analyze Reaction Conditions setup->conditions Setup is Correct workup 4. Evaluate Workup & Purification conditions->workup Conditions are Optimal end Problem Identified / Escalate to Advanced Troubleshooting workup->end No Obvious Losses

Caption: A logical flow for initial troubleshooting of low-yield reactions.

  • Reagent Quality:

    • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Purity: Is the amine pure? The presence of enantiomeric or chemical impurities can inhibit the reaction. Purity is often stated as >95%, but for sensitive reactions, higher purity may be necessary.[4]

    • Solvent and Reagent Integrity: Are your solvents anhydrous? Are reagents like organolithiums (e.g., n-BuLi) or Grignards properly titrated and fresh? Water is a common culprit that quenches strong bases and nucleophiles.

    • Substrate Purity: Impurities in the substrate can act as catalyst poisons or introduce competing side reactions.[5]

  • Reaction Setup & Execution:

    • Glassware: Ensure all glassware is rigorously dried (flame- or oven-dried) to remove adsorbed water.[3]

    • Inert Atmosphere: For moisture- or air-sensitive reactions (e.g., involving organometallics), has a robust inert atmosphere (Argon or Nitrogen) been maintained throughout?

    • Temperature Control: Are additions of reagents performed at the correct temperature? Many asymmetric reactions are highly sensitive to temperature fluctuations.[6] A -78 °C reaction that warms to -60 °C can experience a dramatic drop in selectivity and yield.

Question: I'm seeing low conversion of my starting materials. How can I improve this?

Answer: Low conversion points to issues with reactivity, stoichiometry, or reaction time.

  • Insufficient Reagent: If using strong bases like n-BuLi or LDA for deprotonation, have you accounted for any slightly acidic protons elsewhere in the molecule or trace water? It's common to use a slight excess (1.05-1.2 equivalents) of the organometallic reagent.

  • Reaction Temperature: Some reactions stall if the temperature is too low. After the initial stereoselective step at low temperature, a slow warming to 0 °C or room temperature may be required to drive the reaction to completion. Monitor this carefully by TLC or LC-MS.

  • Stirring: In heterogeneous mixtures, ensure stirring is vigorous enough to guarantee proper mixing.[3]

  • Inhibitors: Could an impurity in your starting material be inhibiting a catalyst or reacting with your primary reagents? Re-purifying the starting materials is a crucial step.

Part 3: Mechanistic Failures & Poor Selectivity

When fundamental parameters are correct, the problem often lies in the core mechanism of the stereochemical control.

Question: My reaction works, but the diastereoselectivity is poor, leading to significant yield loss after purification. Why is this happening?

Answer: Poor diastereoselectivity indicates that the transition state directing the reaction is not being formed effectively or is not rigid enough.[7] For this class of chiral amine, stereocontrol is often achieved through a chelated intermediate, especially when a Lewis acid is used.[1]

The Role of Chelation in Stereocontrol

The key to high diastereoselectivity is forming a rigid six-membered ring chelate involving a Lewis acid, the imine nitrogen, and the methoxy oxygen.[1] This conformation locks the molecule, forcing the bulky phenyl group to shield one face of the imine, directing the incoming nucleophile to the opposite face.

Caption: Proposed chelation control model for high diastereoselectivity.

Causes of Poor Diastereoselectivity & Solutions:

ParameterProblemScientific Rationale & Solution
Lewis Acid Incorrect choice or stoichiometry of Lewis acid (e.g., ZnCl₂, TiCl₄, MgBr₂).The Lewis acid is essential for forming the rigid chelated intermediate. A non-coordinating or weakly binding Lewis acid will result in a flexible transition state, leading to a mixture of diastereomers. Solution: Screen different Lewis acids and optimize their stoichiometry. Stronger Lewis acids can increase rigidity but may also promote side reactions.[6]
Solvent The solvent is too coordinating (e.g., THF, DMSO).Coordinating solvents can compete with the methoxy group for binding to the Lewis acid, preventing the formation of the required six-membered chelate. Solution: Switch to less coordinating solvents like Toluene, Dichloromethane (DCM), or Diethyl Ether.[6]
Temperature The reaction temperature is too high.Higher temperatures provide enough energy to overcome the small activation barrier difference between the two competing diastereomeric transition states, eroding selectivity. Solution: Run the reaction at the lowest practical temperature (e.g., -78 °C or -100 °C).[6]
Sterics The nucleophile or substrate has insufficient steric bulk.The model relies on the steric difference between the two faces of the imine. If the groups involved are too small, this difference is minimized. Solution: This is an inherent limitation. If possible, modifying the substrate to increase steric bulk away from the reaction center can sometimes help.

Part 4: Protocols & Procedures

Question: Can you provide a representative experimental protocol for a diastereoselective alkylation?

Answer: Certainly. The following is a generalized, self-validating protocol for the alkylation of an imine formed from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and an aldehyde. It includes checkpoints for validation.

Protocol: Diastereoselective Alkylation via Imine Intermediate

Step 1: Imine Formation

  • To a flame-dried round-bottom flask under an Argon atmosphere, add your aldehyde (1.0 eq) and anhydrous toluene (approx. 0.2 M).

  • Add (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.05 eq).

  • Add anhydrous MgSO₄ (2.0 eq) as a dehydrating agent.

  • Stir the reaction at room temperature for 4-12 hours.

  • Validation Checkpoint: Monitor the reaction by TLC or ¹H NMR of an aliquot to confirm the disappearance of the aldehyde and formation of the imine. Water removal is critical for this step to proceed to completion.

Step 2: Enolate Formation (Concurrent)

  • In a separate, flame-dried flask under Argon, dissolve the ester precursor (e.g., ethyl acetate, 1.5 eq) in anhydrous THF (approx. 0.5 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.4 eq) dropwise via syringe.

  • Stir the solution at -78 °C for 45 minutes to ensure complete enolate formation.

  • Validation Checkpoint: The solution should be a clear, pale yellow. The absence of precipitate is a good sign. The quality of the LDA is paramount.

Step 3: Diastereoselective Alkylation

  • Filter the imine solution from Step 1 via cannula into a new flame-dried flask under Argon. Cool the solution to -78 °C.

  • Slowly add the pre-formed lithium enolate solution from Step 2 to the imine solution via cannula over 20-30 minutes.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Validation Checkpoint: Take an aliquot (and quench it immediately in saturated NH₄Cl). Analyze by TLC or LC-MS to determine if the starting imine has been consumed.

Step 4: Workup & Auxiliary Cleavage

  • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting N-alkylated product can now be taken forward. To cleave the auxiliary, mild acidic hydrolysis (e.g., with aqueous HCl or citric acid) is typically employed, which protonates the amine and allows for its removal via aqueous extraction, yielding the chiral β-amino ester.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions. [Link]

  • National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis. [Link]

  • National Center for Biotechnology Information. (2013). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. [Link]

  • ResearchGate. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • University of York, Department of Chemistry. (n.d.). Asymmetric Synthesis. [Link]

  • MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Asymmetric Synthesis. [Link]

  • PubMed. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]

  • National Center for Biotechnology Information. (2015). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

Sources

Optimization

Technical Support Center: Stereoselective Control with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and Lewis Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of Lewis acids...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of Lewis acids to influence the stereoselectivity of reactions involving the chiral auxiliary, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. Our focus is on providing practical, experience-driven insights to help you overcome common experimental challenges and optimize your stereoselective syntheses.

Introduction

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a valuable chiral auxiliary in asymmetric synthesis. Its utility is significantly enhanced by the strategic use of Lewis acids, which can coordinate with the molecule to create a rigid, sterically-defined environment. This guide will delve into the nuances of this interaction to help you troubleshoot and refine your experimental protocols for achieving high levels of stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a Lewis acid in controlling the stereoselectivity of reactions with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane?

A1: The primary role of the Lewis acid is to act as a chelating agent. (R)-(-)-1-Amino-1-phenyl-2-methoxyethane possesses two Lewis basic sites: the nitrogen of the amino group and the oxygen of the methoxy group. A suitable Lewis acid can coordinate with both of these sites simultaneously, forming a rigid five-membered ring structure. This chelation locks the conformation of the chiral auxiliary, creating a sterically hindered environment that directs the approach of incoming reagents to one face of the reactive intermediate, thereby inducing high stereoselectivity.

Q2: How does the choice of Lewis acid impact the diastereoselectivity or enantioselectivity of the reaction?

A2: The choice of Lewis acid is critical and directly influences the outcome of the reaction in several ways:

  • Coordination Strength: Stronger Lewis acids, such as TiCl₄ or SnCl₄, will form more stable and rigid chelates, often leading to higher stereoselectivity. Weaker Lewis acids like ZnCl₂ may result in a more dynamic equilibrium between chelated and non-chelated forms, potentially lowering the stereochemical control.

  • Steric Bulk: The size of the Lewis acid and its ligands can significantly affect the steric environment of the chelate complex. A bulkier Lewis acid can create a more pronounced steric bias, enhancing the facial selectivity of the reaction.

  • Reaction Rate: Lewis acids can also act as catalysts, activating the substrate towards nucleophilic attack. The degree of activation can influence the reaction kinetics and, in some cases, the stereochemical outcome.

Q3: Can I use a substoichiometric amount of Lewis acid?

A3: While catalytic amounts of Lewis acids are desirable, in many cases involving chiral auxiliaries, a stoichiometric amount is necessary. This is because the Lewis acid is often required to form a stable complex with the chiral auxiliary-substrate conjugate, and this complex is consumed during the reaction. Using substoichiometric amounts may lead to incomplete chelation and a significant decrease in stereoselectivity, resulting in a mixture of diastereomers or enantiomers.

Q4: Are there any specific functional groups that are incompatible with the use of Lewis acids in this context?

A4: Yes, substrates containing other Lewis basic functional groups (e.g., unprotected carbonyls, amines, or hydroxyls) can compete for coordination with the Lewis acid. This can disrupt the formation of the desired chelate with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, leading to a loss of stereocontrol. It is often necessary to protect such functional groups before carrying out the Lewis acid-mediated reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Diastereomeric or Enantiomeric Excess (d.e. or e.e.)

Potential Cause Troubleshooting Steps & Explanation
Incomplete Chelation 1. Increase Lewis Acid Stoichiometry: Ensure at least one full equivalent of the Lewis acid is used. In some cases, a slight excess (1.1-1.2 equivalents) may be beneficial to drive the chelation equilibrium towards the desired complex. 2. Switch to a Stronger Lewis Acid: If using a weaker Lewis acid (e.g., ZnCl₂), consider switching to a stronger one like TiCl₄ or SnCl₄ to form a more stable chelate.
Incorrect Solvent Choice 1. Use Non-Coordinating Solvents: Solvents like THF or diethyl ether can be Lewis basic and compete with the chiral auxiliary for coordination to the Lewis acid. Switch to non-coordinating solvents such as dichloromethane (DCM) or toluene. 2. Ensure Anhydrous Conditions: Water is a strong Lewis base and will readily coordinate with the Lewis acid, inhibiting chelation. Ensure all reagents and solvents are rigorously dried.
Reaction Temperature Too High 1. Lower the Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to lower selectivity. Running the reaction at lower temperatures (e.g., -78 °C) can enhance stereoselectivity by favoring the transition state with the lower activation energy.

Issue 2: Poor Chemical Yield

Potential Cause Troubleshooting Steps & Explanation
Substrate Decomposition 1. Use a Milder Lewis Acid: Strong Lewis acids can sometimes promote side reactions or decomposition of sensitive substrates. If you suspect this is the case, try a milder Lewis acid (e.g., MgBr₂·OEt₂ or ZnBr₂). 2. Optimize Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to product degradation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Steric Hindrance 1. Modify the Substrate or Reagent: If the substrate or incoming reagent is excessively bulky, the desired reaction may be sterically hindered. Consider if a less bulky protecting group or reagent can be used without compromising other aspects of the synthesis.

Issue 3: Unexpected Side Products

| Potential Cause | Troubleshooting Steps & Explanation | | Lewis Acid-Catalyzed Side Reactions | 1. Re-evaluate the Lewis Acid: Certain Lewis acids can catalyze side reactions such as rearrangements or eliminations. A thorough literature search on the compatibility of your substrate and functional groups with the chosen Lewis acid is recommended. Consider a different Lewis acid if necessary. | | Epimerization of the Product | 1. Careful Work-up Procedure: The stereocenter generated can sometimes be sensitive to acidic or basic conditions. Ensure the work-up procedure is as mild as possible. A buffered quench or rapid purification may be necessary to prevent epimerization of the desired product. |

Experimental Protocols

General Procedure for a Lewis Acid-Mediated Aldol Addition

This protocol describes a general method for the diastereoselective aldol addition to an N-acyl derivative of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

  • Preparation of the Chiral Auxiliary Adduct:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl derivative of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid:

    • Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise to the cooled solution.

    • Stir the mixture at -78 °C for 30-60 minutes to allow for complete chelate formation.

  • Aldol Addition:

    • Add the aldehyde (1.2 eq.) dropwise to the reaction mixture.

    • Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a suitable buffer at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Data Presentation

The following table summarizes the typical effect of different Lewis acids on the diastereoselectivity of an aldol addition to an N-propanoyl derivative of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane with benzaldehyde.

Lewis Acid Solvent Temperature (°C) Diastereomeric Ratio (syn:anti)
TiCl₄DCM-78>95:5
SnCl₄DCM-7890:10
ZnCl₂DCM-7875:25
MgBr₂·OEt₂DCM-7880:20
TiCl₄THF-7860:40

Note: These are representative data and actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Mechanism of Stereoselectivity

G cluster_0 Chelate Formation cluster_1 Stereoselective Reaction cluster_2 Alternative Pathway Auxiliary (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Derivative Chelate Rigid Chelate Complex Auxiliary->Chelate + Lewis Acid LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Chelate TransitionState Favored Transition State (Less Steric Hindrance) Chelate->TransitionState + Reagent UnfavoredTS Disfavored Transition State (Steric Clash) Chelate->UnfavoredTS + Reagent Reagent Incoming Reagent (e.g., Aldehyde) Reagent->TransitionState Reagent->UnfavoredTS Product Major Diastereomer TransitionState->Product MinorProduct Minor Diastereomer UnfavoredTS->MinorProduct G Start Low Stereoselectivity Observed CheckSolvent Is the solvent non-coordinating (e.g., DCM, Toluene)? Start->CheckSolvent ChangeSolvent Switch to a non-coordinating solvent. CheckSolvent->ChangeSolvent No CheckTemp Was the reaction run at low temperature (e.g., -78°C)? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp LowerTemp Decrease the reaction temperature. CheckTemp->LowerTemp No CheckLA Is the Lewis acid stoichiometry ≥ 1.0 eq.? CheckTemp->CheckLA Yes LowerTemp->CheckLA IncreaseLA Increase Lewis acid to 1.1-1.2 eq. CheckLA->IncreaseLA No ConsiderStrongerLA Consider a stronger Lewis acid (e.g., TiCl4). CheckLA->ConsiderStrongerLA Yes IncreaseLA->ConsiderStrongerLA Success Stereoselectivity Improved ConsiderStrongerLA->Success

Caption: A step-by-step troubleshooting workflow.

References

  • Chiral Lewis acid. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Lewis acid catalysis. (n.d.). In ZambiaWiki. Retrieved January 17, 2026, from [Link]

  • Asymmetric Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. (2009). Chemical Reviews. ACS Publications. Retrieved January 17, 2026, from [Link]

  • Question about asymmetric synthesis. (2015). Reddit. Retrieved January 17, 2026, from [Link]

  • Enantioselective synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. (2011). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (2003). Chemical Reviews. Retrieved January 17, 2026, from [Link]

Troubleshooting

Technical Support Center: Purification of Diastereomers Derived from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Welcome to the technical support center for the purification of diastereomers derived from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This valuable chiral amine is frequently employed as a chiral auxiliary or building blo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diastereomers derived from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This valuable chiral amine is frequently employed as a chiral auxiliary or building block in the synthesis of enantiomerically pure compounds, particularly within pharmaceutical development.[1][2] The separation of the resulting diastereomers is a critical step in achieving high enantiomeric purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for separating diastereomers derived from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane?

The most common and effective methods for separating diastereomers are chromatography and crystallization.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers.[3][4][5] Both normal-phase and reversed-phase HPLC can be effective, depending on the specific properties of the diastereomeric derivatives.[3] Chiral stationary phases (CSPs) are often employed to enhance separation by providing stereoselective interactions.[6]

  • Crystallization: Fractional crystallization is a classical and often scalable method for separating diastereomers.[7][8] This technique relies on the different solubilities of the diastereomers in a particular solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated, leaving the other in solution.[9]

Q2: How do I choose the right chiral HPLC column for my separation?

The selection of a chiral stationary phase (CSP) is crucial for successful HPLC separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for many chiral separations.[10] The choice of the specific CSP will depend on the functional groups present in your diastereomers and the types of interactions (e.g., hydrogen bonding, π-π stacking, steric interactions) that can lead to chiral recognition.[6] It is often necessary to screen a variety of columns with different selectivities to find the optimal one for a particular pair of diastereomers.

Q3: What are the key parameters to optimize in my HPLC method?

Several parameters can be adjusted to improve the resolution of your diastereomers:

  • Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous or non-polar phase significantly impacts retention and selectivity.[10][11] For basic compounds, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) can improve peak shape by minimizing interactions with residual silanol groups on the silica-based CSP.[10]

  • Flow Rate: A lower flow rate generally allows for more interaction time between the analytes and the stationary phase, which can lead to better resolution.[10][11]

  • Temperature: Temperature can influence the thermodynamics of chiral recognition and affect separation. It's a valuable parameter to screen during method development.[10][11]

Q4: How can I confirm the purity and absolute configuration of my separated diastereomers?
  • Purity: The purity of each separated diastereomer can be assessed by the symmetry and baseline resolution of the peaks in the HPLC chromatogram. Re-injection of the collected fractions should show a single, sharp peak.

  • Absolute Configuration: Determining the absolute configuration is a more complex task. Common methods include:

    • X-ray Crystallography: If a suitable single crystal of one of the diastereomers can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration.[]

    • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral derivatizing agents like Mosher's acid, can be used to determine the absolute configuration.[][13] The formation of diastereomeric derivatives with a chiral reagent of known configuration allows for the differentiation of the enantiomers in the NMR spectrum.[][13][14]

    • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration by comparing the experimental spectrum to a calculated spectrum.[15]

Troubleshooting Guides

Issue 1: Poor Peak Resolution in HPLC

Problem: The peaks for the two diastereomers are overlapping or not baseline-separated in the HPLC chromatogram.

Possible CausesSolutions
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient selectivity for your diastereomers. Solution: Screen different types of CSPs (e.g., polysaccharide-based, protein-based) to find one that offers better chiral recognition.[10]
Suboptimal Mobile Phase The mobile phase composition may not be ideal for separation. Solution: Systematically vary the ratio of the organic modifier. For basic analytes, consider adding a basic additive like DEA or TEA (0.05-0.1%) to improve peak shape.[10]
Incorrect Flow Rate A high flow rate can reduce interaction time with the CSP. Solution: Decrease the flow rate to allow for better equilibration and potentially improved resolution.[10]
Inadequate Temperature Control Temperature can affect the selectivity of the separation. Solution: Experiment with different column temperatures to find the optimal condition for your separation.[10]
Issue 2: Co-crystallization of Diastereomers

Problem: During fractional crystallization, both diastereomers crystallize out of solution together, preventing effective separation.

Possible CausesSolutions
Similar Solubilities The solubilities of the two diastereomers in the chosen solvent are too similar. Solution: Screen a variety of solvents with different polarities and properties. A mixture of solvents can sometimes provide the necessary difference in solubility.
Formation of a Racemic Compound The two diastereomers may form a stable 1:1 crystalline lattice. Solution: Try a different resolving agent if applicable, or explore different solvent systems that may disrupt the formation of the racemic compound.
Supersaturation is too High Rapid cooling or excessive solvent evaporation can lead to non-selective precipitation. Solution: Employ a slower cooling rate or use a vapor diffusion method to allow for more controlled crystal growth.
Issue 3: Inaccurate NMR Analysis for Diastereomeric Ratio

Problem: The integration of NMR signals to determine the diastereomeric ratio is unreliable due to peak overlap.

Possible CausesSolutions
Signal Overlap in ¹H NMR Protons in similar chemical environments in the two diastereomers have very close chemical shifts. Solution: Use higher field NMR spectrometers for better signal dispersion. Consider using 2D NMR techniques like COSY or HSQC to resolve overlapping signals. "Pure shift" NMR methods can also be employed to collapse multiplets into singlets, simplifying the spectrum.[16]
Broad Peaks Poorly resolved or broad peaks can make accurate integration difficult. Solution: Ensure the sample is fully dissolved and free of paramagnetic impurities. Optimize shimming of the NMR spectrometer.
Small Chemical Shift Differences The chemical shift differences between the diastereomers are inherently small. Solution: Use a chiral derivatizing agent that induces larger chemical shift differences.[13] Alternatively, chiral solvating agents or lanthanide shift reagents can be used, though care must be taken to avoid line broadening with the latter.[13]

Experimental Protocols

Protocol 1: General Procedure for HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral column (e.g., cellulose or amylose derivative).

  • Mobile Phase Screening:

    • Begin with a standard mobile phase such as a mixture of hexane/isopropanol for normal-phase or acetonitrile/water for reversed-phase.

    • Vary the ratio of the strong solvent (isopropanol or acetonitrile) in increments of 10% to find a suitable retention window.

    • If peak tailing is observed for basic compounds, add 0.1% DEA or TEA to the mobile phase.[10]

  • Flow Rate Optimization: Start with a flow rate of 1.0 mL/min. If resolution is poor, reduce the flow rate to 0.5 mL/min.

  • Temperature Optimization: Screen temperatures between 25°C and 40°C to observe any changes in selectivity and resolution.

  • Injection Volume: Ensure the injection volume is not causing column overload, which can lead to peak distortion.[17][18]

Protocol 2: General Procedure for Fractional Crystallization
  • Solvent Screening: Dissolve a small amount of the diastereomeric mixture in a variety of solvents at an elevated temperature to find a solvent in which the mixture is soluble when hot and sparingly soluble when cold.

  • Crystallization:

    • Dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

    • Collect the resulting crystals by filtration.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to determine the efficiency of the separation.

  • Recrystallization: If necessary, recrystallize the enriched solid to further improve the diastereomeric purity.

Visualizations

Diastereomer_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_outcome Outcome start Reaction with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane mixture Diastereomeric Mixture start->mixture hplc HPLC Separation mixture->hplc crystallization Fractional Crystallization mixture->crystallization purity Purity Check (HPLC) hplc->purity crystallization->purity configuration Absolute Configuration (X-ray, NMR, VCD) purity->configuration diastereomer1 Pure Diastereomer 1 configuration->diastereomer1 diastereomer2 Pure Diastereomer 2 configuration->diastereomer2

Caption: Workflow for the purification and analysis of diastereomers.

References

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Sharma, G., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24463–24468. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. ResearchGate. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • Aguilar, J. A., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(14), 1735-1737. [Link]

  • Scafato, P., et al. (2019). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules, 24(19), 3468. [Link]

  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallisation. [Link]

  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally? [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10453-10473. [Link]

  • Regis Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • ResearchGate. (n.d.). Determination of Absolute Configuration—an Overview Related to This Special Issue. [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]

  • Pescitelli, G., et al. (2016). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Advances, 6(81), 77893-77903. [Link]

  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Google Patents. (2016). US20160122373A1 - An efficient process for separation of diastereomers of 9-[(r)-2-[[(r,s)-[[(s)-1-(isopropoxycarbonyl)ethyl]amino]-phenoxyphosphinyl] methoxy]propyl]adenine.
  • Vunnam, R. R., et al. (1981). Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. Biochimica et Biophysica Acta, 665(2), 275-281. [Link]

  • Miller, C. A., et al. (2018). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Organic Letters, 20(21), 6828–6832. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Welcome to the technical support center for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile chiral amine...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile chiral amine in their synthetic workflows. Here, we move beyond simple protocols to explore the mechanistic reasoning behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and what are its primary applications?

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane (CAS 64715-85-1) is a chiral primary amine featuring a stereocenter at the carbon bearing the amino group. Its structure, which includes a phenyl ring and a methoxyethyl group, makes it a valuable tool in asymmetric synthesis.[1][2]

Primary applications include:

  • Chiral Auxiliary: It can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved.[3][4] This is a cornerstone of asymmetric synthesis, particularly for creating single-enantiomer drugs.[4]

  • Resolving Agent: Its basic amino group allows it to form diastereomeric salts with racemic acids, which can then be separated by crystallization.

  • Chiral Building Block: It serves as a key intermediate in the synthesis of complex, enantiomerically pure molecules, including pharmaceutical agents.[1][2]

Q2: How does the structure of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane help overcome steric hindrance?

The efficacy of this molecule in directing stereochemistry, especially in the presence of sterically demanding substrates, stems from its specific conformational biases.

  • The Phenyl Group: The bulky phenyl group is the primary directing group. In a transition state assembly, it will preferentially orient itself to occupy the least sterically congested space. This forces incoming reagents to approach the reactive center from the opposite, less hindered face.

  • The Methoxy Group: The methoxy group can act as a coordinating group with metal cations (e.g., in Lewis acid-catalyzed reactions or with organometallic reagents). This coordination locks the molecule into a more rigid, predictable conformation, enhancing the facial bias created by the phenyl group. This pre-organization is critical for achieving high diastereoselectivity.[5]

  • Mechanism of Action: When condensed with a prochiral ketone or aldehyde to form an imine, the chiral amine establishes a temporary stereocenter. The subsequent nucleophilic attack (e.g., by a reducing agent or an organometallic reagent) is directed by the steric and electronic properties of the auxiliary. The phenyl group effectively shields one face of the C=N double bond, compelling the attack to occur from the less hindered face, thus creating a new stereocenter with a predictable configuration.

Steric_Hindrance_Mechanism cluster_Intermediate Intermediate cluster_Attack Stereodirected Attack Aux (R)-Aux-NH2 (Auxiliary) Imine Chiral Imine Intermediate (Phenyl group blocks top face) Aux->Imine -H2O Ketone R1-CO-R2 (Prochiral Ketone) Ketone->Imine Product Diastereomerically Enriched Amine Imine->Product Reagent Nucleophilic Reagent (Nu-) Reagent->Product Attacks less hindered bottom face

Caption: Mechanism of stereodirection.

Q3: What are the key handling and storage requirements for this reagent?
  • Storage: Store in an airtight container under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C.[1] This prevents oxidation and degradation from atmospheric moisture and carbon dioxide.

  • Handling: Use a fume hood and wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety glasses. The compound can be irritating to the respiratory system and skin.[1]

  • Purity: As with any chiral reagent, the enantiomeric purity of the starting material is paramount. Always verify the enantiomeric excess (ee) of a new batch, typically via chiral HPLC or by forming a derivative for NMR analysis.

Troubleshooting Guide: Asymmetric Synthesis & Resolutions

This section addresses common issues encountered during reactions utilizing (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

Problem 1: Low Diastereoselectivity (Poor d.r.)

Achieving high diastereoselectivity is the primary goal when using a chiral auxiliary. A poor diastereomeric ratio (d.r.) indicates that the energy difference between the two competing transition states is insufficient.

Low_Selectivity_Troubleshooting Start Start Cause1 Possible Cause Suboptimal Temperature Start->Cause1 Cause2 Possible Cause Incorrect Solvent Start->Cause2 Cause3 Possible Cause Poor Lewis Acid Coordination Start->Cause3 Cause4 Possible Cause Reagent Stoichiometry Start->Cause4 Solution1 Solution Screen lower temperatures (-20°C, -40°C, -78°C) Cause1->Solution1 Solution2 Solution Test solvents with varying polarity (Toluene, THF, CH2Cl2) Cause2->Solution2 Solution3 Solution Screen different Lewis acids (TiCl4, SnCl4, BF3·OEt2) Cause3->Solution3 Solution4 Solution Ensure precise stoichiometry; Consider slight excess of auxiliary Cause4->Solution4

Caption: Troubleshooting workflow for low diastereoselectivity.

Possible Cause 1.1: Sub-optimal Reaction Temperature

  • Causality: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, eroding selectivity.[3] Asymmetric reactions are often highly sensitive to thermal conditions.[4]

  • Solution: Perform the reaction at lower temperatures. A typical screening range is 0°C, -20°C, -40°C, and -78°C (dry ice/acetone bath). Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[5]

Possible Cause 1.2: Incorrect Solvent Choice

  • Causality: The solvent's polarity and coordinating ability can significantly influence the conformation of the transition state.[3][4] A non-coordinating solvent like toluene or dichloromethane may be required to allow for a tight, organized transition state, whereas a coordinating solvent like THF could interfere with necessary Lewis acid interactions.

  • Solution: Screen a range of solvents. Start with non-polar solvents (e.g., toluene, hexanes) and move to more polar, non-coordinating solvents (e.g., CH₂Cl₂) and coordinating solvents (e.g., THF, Et₂O) to find the optimal balance for your specific substrate and reagent system.

Possible Cause 1.3: Steric or Electronic Mismatch with Substrate

  • Causality: While effective, the directing power of the auxiliary can be overwhelmed if the substrate itself contains very bulky groups that create their own competing steric demands.

  • Solution: If substrate modification is not an option, consider a different class of chiral auxiliary. Auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultams offer different steric and electronic profiles and may be more suitable for your specific transformation.[4] Consulting literature for precedents with similar substrates is crucial.[4]

Problem 2: Difficulty in Removing the Chiral Auxiliary

The auxiliary must be cleaved efficiently without racemizing the newly formed stereocenter or degrading the product.

Possible Cause 2.1: High Stability of the Connecting Bond

  • Causality: The bond formed between the auxiliary and the substrate (e.g., an amine bond after reductive amination) may be too robust for mild cleavage conditions.

  • Solution: A range of cleavage methods should be considered. The choice depends on the stability of your target molecule.

Cleavage MethodReagents & ConditionsProsCons
Hydrogenolysis H₂, Pd/C or Pd(OH)₂/C, MeOH or EtOHMild; often high-yielding; removes the N-benzyl-type group cleanly.Not compatible with other reducible functional groups (alkenes, alkynes, etc.).
Acidic Hydrolysis 1-6 M HCl, H₂O/THF, heatEffective for robust molecules.Harsh conditions can cause racemization or degradation of sensitive products.
Oxidative Cleavage CAN, m-CPBAUseful for specific N-auxiliary bonds.Can oxidize other sensitive functional groups in the molecule.

Experimental Protocol: Cleavage by Hydrogenolysis

  • Setup: In a flask suitable for hydrogenation, dissolve the diastereomerically pure substrate (1.0 eq) in methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add 10 mol% of Palladium on Carbon (Pd/C, 10 wt. %) under a stream of nitrogen. Safety Note: Pd/C can be pyrophoric.

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas (H₂) three times. Maintain a positive pressure of H₂ (balloon or hydrogenation apparatus) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by chromatography or crystallization to yield the free chiral amine.

Problem 3: Issues with Diastereomer Separation

If the diastereoselectivity is not perfect, the resulting diastereomers must be separated.

Possible Cause 3.1: Similar Polarity of Diastereomers

  • Causality: Diastereomers have different physical properties, but sometimes their polarities are too similar for easy separation by standard flash chromatography.

  • Solution 1: Optimize Flash Chromatography:

    • Solvent System: Use a less polar solvent system (e.g., hexanes/ethyl acetate or toluene/acetone) and perform a gradient elution. A shallow gradient is often key.

    • Column: Use a high-resolution silica gel column.

  • Solution 2: Recrystallization: This is often the most effective method for obtaining highly pure material. Screen a variety of solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof) to find conditions where one diastereomer crystallizes out, leaving the other in the mother liquor.

References

  • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane | 64715-85-1 | Benchchem. Link

  • Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions with (R)-2-Hydroxy-2-phenylpropanoic Acid - Benchchem. Link

  • Common pitfalls in the use of chiral auxiliaries - Benchchem. Link

  • CAS 64715-85-1: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane - CymitQuimica. Link

  • Key Concepts in Stereoselective Synthesis. Link

  • Troubleshooting poor diastereoselectivity with (-)-Menthyloxyacetic acid - Benchchem. Link

  • (S)-(+)-1-Amino-1-phenyl-2-methoxyethane - Chem-Impex. Link

  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. Link

  • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane - SRD Pharma. Link

  • (S)-(+)-1-amino-1-phenyl-2-methoxyethane AldrichCPR | Sigma-Aldrich. Link

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. Link

Sources

Troubleshooting

Technical Support Center: Recovery and Recycling of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Auxiliary

Welcome to the technical support center for the chiral auxiliary, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral auxiliary, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recovery and recycling of this valuable synthetic tool. Efficient recovery and reuse of chiral auxiliaries are critical for improving the cost-effectiveness and sustainability of asymmetric synthesis.[1][2]

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the recovery of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane from a reaction mixture?

The recovery of this chiral auxiliary, a primary amine, is primarily based on its basicity.[3][4] By exploiting the ability of the amino group to be protonated by an acid, we can selectively transfer it from an organic phase into an aqueous phase as a water-soluble ammonium salt.[5][6] Subsequent neutralization of the aqueous layer with a base regenerates the water-insoluble free amine, which can then be extracted back into an organic solvent or isolated by filtration if it precipitates.[3][6]

Q2: Why is recycling this chiral auxiliary important in a research and drug development setting?

Chiral auxiliaries are often complex and expensive molecules to synthesize.[1] Their effective recycling is paramount for several reasons:

  • Cost-Effectiveness: Reusing the auxiliary significantly reduces the overall cost of a synthetic route, which is a critical consideration in process development and large-scale synthesis.[7]

  • Sustainability: Recycling minimizes chemical waste, aligning with the principles of green chemistry.[8]

  • Process Efficiency: Streamlined recovery and recycling protocols can improve the overall time and resource efficiency of a synthetic campaign.[2]

Q3: What are the primary methods for purifying the recovered (R)-(-)-1-Amino-1-phenyl-2-methoxyethane?

The choice of purification method depends on the nature and quantity of impurities. The most common techniques include:

  • Distillation: For volatile impurities, fractional distillation can be an effective method for purification.[9][10] However, it's important to note that distillation will not separate enantiomers.[11]

  • Recrystallization: If the recovered auxiliary is a solid and contains non-volatile impurities, recrystallization from a suitable solvent system can yield highly pure material.[12]

  • Chromatography: For challenging separations or when very high purity is required, column chromatography is a powerful tool.[13][14] Chiral chromatography can be employed to separate enantiomers if racemization is suspected.[]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the recovery and recycling process.

Issue 1: Low Recovery Yield After Acid-Base Extraction

Question: I've performed the acid-base extraction, but my final yield of the recovered auxiliary is significantly lower than expected. What could be the cause?

Answer: Low recovery yields can stem from several factors throughout the extraction process. Here's a systematic approach to troubleshooting:

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Protonation The acidic wash may not have been sufficient to fully protonate the amine, leaving a portion of the auxiliary in the organic layer.- Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) after extraction. - Perform multiple extractions (2-3 times) with fresh aqueous acid to ensure complete transfer of the ammonium salt to the aqueous phase.[3][6]
Incomplete Neutralization The basic wash may not have been strong enough or used in sufficient quantity to fully deprotonate the ammonium salt back to the free amine.- Monitor the pH of the aqueous layer during basification, ensuring it is strongly basic (pH > 12). - Add the base slowly and with vigorous stirring to ensure complete reaction.
Emulsion Formation Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping the auxiliary at the interface and preventing clear phase separation.- Allow the separatory funnel to stand for a longer period. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Auxiliary Solubility in Aqueous Base Although the free amine is generally insoluble in water, some slight solubility may exist, especially if the volume of the aqueous layer is large.- After neutralization, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved amine.[6]
Product Also Basic If your desired product also contains a basic functional group, it may be co-extracted with the auxiliary into the acidic aqueous phase.- Analyze the recovered aqueous and organic layers by TLC or LC-MS to determine the partitioning of the product and auxiliary. - Consider alternative separation techniques like chromatography if acid-base extraction is not selective enough.
Issue 2: Purity of the Recovered Auxiliary is Unsatisfactory

Question: I've recovered the auxiliary, but spectroscopic analysis (NMR, LC-MS) shows the presence of significant impurities. How can I improve the purity?

Answer: Impurities in the recovered auxiliary can compromise the stereoselectivity of subsequent reactions. The source of the impurity will dictate the best purification strategy.

Workflow for Purity Enhancement:

Caption: Decision workflow for purifying the recovered chiral auxiliary.

Detailed Purification Protocols:

  • Fractional Distillation: If the impurity is a volatile solvent or a byproduct with a significantly different boiling point, fractional distillation under reduced pressure (to avoid thermal degradation) is an effective method.[9]

  • Recrystallization: This is a powerful technique for removing non-volatile impurities.

    • Dissolve the impure auxiliary in a minimum amount of a hot solvent in which it is highly soluble.

    • Allow the solution to cool slowly. The pure auxiliary should crystallize out, leaving the impurities in the mother liquor.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography: For complex mixtures or to remove structurally similar impurities, silica gel column chromatography is recommended.[13] The choice of eluent will depend on the polarity of the auxiliary and the impurities.

Issue 3: Suspected Racemization of the Recovered Auxiliary

Question: After recovery and reuse, the diastereoselectivity of my reaction has decreased. I suspect the chiral auxiliary may have racemized. How can I confirm this and what are the potential causes?

Answer: A decrease in diastereoselectivity is a strong indicator of compromised enantiomeric purity of the auxiliary.[16]

Confirming Racemization:

The most direct way to determine the enantiomeric excess (ee) of your recovered auxiliary is through chiral High-Performance Liquid Chromatography (HPLC).[14][] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Workflow for Investigating Racemization:

Racemization_Investigation cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Decreased Diastereoselectivity Decreased Diastereoselectivity Chiral HPLC Analysis Chiral HPLC Analysis Decreased Diastereoselectivity->Chiral HPLC Analysis Compare to Standard Compare to Standard Chiral HPLC Analysis->Compare to Standard Harsh pH Conditions Harsh pH Conditions Compare to Standard->Harsh pH Conditions ee < 99% Elevated Temperatures Elevated Temperatures Compare to Standard->Elevated Temperatures ee < 99% Optimize Recovery Protocol Optimize Recovery Protocol Harsh pH Conditions->Optimize Recovery Protocol Elevated Temperatures->Optimize Recovery Protocol

Caption: Troubleshooting workflow for suspected racemization of the chiral auxiliary.

Potential Causes of Racemization:

  • Harsh pH Conditions: While acid-base extraction is standard, prolonged exposure to very strong acids or bases, especially at elevated temperatures, could potentially lead to racemization at the benzylic stereocenter.

  • Elevated Temperatures: High temperatures during distillation or prolonged heating during reaction work-up can sometimes contribute to racemization.

Preventative Measures:

  • Mild Conditions: Use the mildest acidic and basic conditions necessary for efficient extraction.

  • Temperature Control: Avoid excessive heat during all stages of recovery and purification.[16] Perform distillations under vacuum to lower the boiling point.

  • Inert Atmosphere: While less common for this specific auxiliary, for highly sensitive compounds, performing recovery steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation which might be misconstrued as racemization.

By systematically addressing these common issues, researchers can confidently and efficiently recover and recycle (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, enhancing the economic and environmental performance of their synthetic endeavors.

III. References

  • Coconote. (2025, September 11). Acid-Base Extraction Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Professor Dave Explains. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • Jiménez-López, C., et al. (2018). Chiral self assembled monolayers as resolving auxiliaries in the crystallization of valine. CrystEngComm, 20(32), 4645-4653.

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. Retrieved from [Link]

  • Santos, P. P., & Pinheiro, P. F. (2016). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. RSC Advances, 6(94), 91845-91851.

  • PharmTech. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Retrieved from [Link]

  • Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(12), 3139-3144.

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

  • Ley, S. V., et al. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(12), 3139-3144.

  • Chemistry For Everyone. (2025, July 28). What Are Chiral Auxiliaries? [Video]. YouTube. [Link]

  • Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Retrieved from [Link]

  • Fiaud, J. C., & Kagan, H. B. (1987). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society, 109(17), 5229-5233.

  • University of Colorado Boulder. (n.d.). Distillation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]

  • Chemical Note. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]

  • Unlock CheMystery. (2021, February 10). Unlock the Secrets of Chiral Resolution in Organic Compounds! [Video]. YouTube. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • SpringerLink. (2019, May 14). Spectroscopic characterization and crystal structures of four hydrochloride cathinones: N-ethyl-2-amino-1-phenylhexan-1-one (hexen, NEH), N-methyl-2-amino-1-(4-methylphenyl)-3-methoxypropan-1-one (mexedrone), N-ethyl-2-amino. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]

  • ResearchGate. (2024, June 12). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Chiral HPLC analysis of products from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane reactions

An In-Depth Guide to Chiral HPLC Analysis of Products from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Reactions For researchers and professionals in drug development, the stereochemical outcome of a reaction is not just a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral HPLC Analysis of Products from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Reactions

For researchers and professionals in drug development, the stereochemical outcome of a reaction is not just a metric—it is the cornerstone of efficacy and safety. (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a valuable chiral building block and auxiliary, prized for its ability to direct stereoselective transformations.[1] Consequently, the robust analysis of the resulting product mixture's enantiomeric composition is a critical downstream step. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose, offering unparalleled accuracy and reliability.[2][3]

This guide provides a comprehensive comparison of chiral HPLC methodologies for analyzing reaction products derived from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane. We will move beyond simple protocols to explore the causality behind methodological choices, empowering you to develop and optimize separations with scientific rigor.

The Analytical Challenge: Resolving Structurally Similar Enantiomers

The products of reactions involving (R)-(-)-1-Amino-1-phenyl-2-methoxyethane are typically chiral amino alcohols or related structures. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns.[4] Chiral HPLC overcomes this by employing a stationary phase that is itself chiral. This creates a transient diastereomeric complex between the analyte enantiomers and the CSP, leading to different interaction energies and, therefore, different retention times, enabling their separation.[4]

The choice between direct and indirect analysis is a primary consideration.

  • Indirect Analysis: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5][6] While effective, this method adds sample preparation steps and carries the risk of introducing impurities or causing racemization.

  • Direct Analysis: Employs a Chiral Stationary Phase (CSP) to directly resolve the underivatized enantiomers.[4] This is the preferred modern approach due to its simplicity, speed, and reduced risk of analytical artifacts.

This guide will focus exclusively on the direct analysis approach, which represents the industry standard for accuracy and efficiency.

Comparing the Workhorses: A Guide to Chiral Stationary Phases

The success of a chiral separation hinges almost entirely on the selection of the appropriate CSP. For the analysis of amino alcohol derivatives, two classes of CSPs have demonstrated exceptional utility: Polysaccharide-based and Macrocyclic Glycopeptide-based phases.[4][7]

FeaturePolysaccharide-Based CSPs (e.g., Chiralpak®, Chiralcel®)Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC®)
Chiral Selector Derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenyl)carbamate).[4][8]Macrocyclic antibiotics like Teicoplanin or Vancomycin.[3]
Primary Recognition Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric inclusion within the chiral grooves of the polysaccharide polymer.[4]Complexation involving ionic interactions, hydrogen bonding, and inclusion within the macrocyclic basket-like structure.[3]
Mobile Phase Modes Highly versatile: Normal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water), Polar Organic Mode (ACN/Alcohol).[4][8]Primarily Reversed Phase and Polar Organic/Ionic modes. Highly compatible with aqueous mobile phases.
Best Suited For Broad range of compounds, especially those with aromatic groups and hydrogen bond donors/acceptors. Excellent starting point for screening.[7][8]Polar and ionizable compounds, such as underivatized amino acids and amino alcohols.
Advantages Extremely broad applicability, vast library of successful applications, available in both coated and covalently bonded versions.[8]Excellent for polar analytes without derivatization, compatible with LC-MS friendly mobile phases.[9]
Considerations Coated phases may have limitations on solvent choice. Covalently bonded versions offer greater solvent flexibility but may exhibit different selectivity.[8]Selectivity can be highly sensitive to mobile phase pH, buffer concentration, and organic modifier type.
Causality in CSP Selection: Why Polysaccharides Excel

For derivatives of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, polysaccharide-based CSPs are often the most effective starting point. The analyte structure contains key features that align perfectly with the recognition mechanism of these CSPs:

  • Aromatic Ring: Allows for crucial π-π stacking interactions with the phenylcarbamate groups on the CSP.

  • Amino Group: A potent hydrogen bond donor and acceptor.

  • Hydroxyl/Methoxy Group: Additional sites for hydrogen bonding.

  • Chiral Center: The spatial arrangement of these functional groups around the stereocenter dictates the "fit" into the chiral grooves of the CSP. One enantiomer will form a more stable, multi-point interaction with the CSP, leading to a longer retention time.

A Visual Guide to Chiral Recognition

The diagram below illustrates the principle of how a polysaccharide CSP differentiates between enantiomers based on the "three-point interaction model."

G cluster_CSP Polysaccharide CSP Groove cluster_EnantiomerS (S)-Enantiomer cluster_EnantiomerR (R)-Enantiomer (Stronger Binding) CSP_Point1 H-Bond Acceptor Site CSP_Point2 π-Stacking Site CSP_Point3 Steric Pocket S_Analyte Analyte S_Group1 H-Bond Donor (-NH2) S_Group1->CSP_Point1 Interaction S_Group2 Aromatic Ring S_Group2->CSP_Point2 Interaction S_Group3 Bulky Group S_Group3->CSP_Point3 Steric Clash! R_Analyte Analyte R_Group1 H-Bond Donor (-NH2) R_Group1->CSP_Point1 H-Bond R_Group2 Aromatic Ring R_Group2->CSP_Point2 π-π Stacking R_Group3 Bulky Group R_Group3->CSP_Point3 Good Fit

Caption: Conceptual model of enantiomeric recognition on a polysaccharide CSP.

Data-Driven Comparison: Performance on Analogous Compounds

While specific application data for every reaction product is proprietary, performance can be reliably predicted from the analysis of structurally similar compounds like phenylalanine derivatives and other chiral amines.

Column (CSP Type)Analyte TypeMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Chiralcel® OD-H (Cellulose)Chiral Amines (NBD-derivatized)20% 2-Propanol in Hexane1.15 - 1.451.8 - 4.5[8]
Chiralpak® IE (Amylose)Chiral Amines (NBD-derivatized)20% 2-Propanol in Hexane1.20 - 1.722.1 - 5.8[8]
Whelk-O1 (Pirkle-type)Phenylethylamine derivativesHexane-Alcohol System> 1.5 (qualitative)> 2.0 (qualitative)[7]
Astec CHIROBIOTIC® T (Teicoplanin)D,L-Phenylalanine75% Acetonitrile / 25% Water1.246.17[10]
  • Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value > 1.1 is desirable.

  • Resolution (Rs): The measure of baseline separation between the two peaks. An Rs value ≥ 1.5 indicates baseline resolution.

These data highlight that both polysaccharide and macrocyclic antibiotic CSPs can provide excellent resolution for analogous compounds.[7][8][10] Polysaccharide columns, particularly amylose-based ones, often show very high enantioselectivity for chiral amines under normal phase conditions.[8]

Strategic Workflow for Method Development

A structured, logical workflow is essential for efficiently developing a robust chiral separation method. This process is not random but a systematic narrowing of experimental variables.

G A 1. Analyte Characterization - Determine structure, pKa, solubility - Select appropriate detection (UV, MS) B 2. Initial CSP Screening - Select 2-4 columns based on analyte structure - Recommended: Amylose, Cellulose, and Macrocyclic CSPs A->B C 3. Mobile Phase Screening - Screen Normal Phase (Hexane/IPA) - Screen Polar Organic (ACN/MeOH) - Screen Reversed Phase (ACN/H2O) B->C D 4. Optimization - Fine-tune organic modifier ratio - Adjust additives (e.g., TFA, DEA) if needed - Optimize flow rate and temperature C->D Select best condition E 5. Validation - Assess linearity, precision, accuracy, LOD/LOQ - Confirm peak identity and elution order D->E

Caption: Systematic workflow for chiral HPLC method development.

Self-Validating Experimental Protocol: A Case Study

This protocol provides a robust starting point for the analysis of a typical reaction product where (R)-(-)-1-Amino-1-phenyl-2-methoxyethane was used as a building block.

Objective: To determine the enantiomeric excess (e.e.) of a chiral amino alcohol product.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm. (Immobilized version chosen for its broad solvent compatibility).

  • HPLC-grade Hexane, 2-Propanol (IPA), and Ethanol (EtOH).

  • Class A volumetric flasks and pipettes.

2. Standard and Sample Preparation:

  • Rationale: Accurate concentration is key for quantitative analysis. The solvent must fully dissolve the sample and be miscible with the mobile phase.

  • Stock Standard (Racemate): If a racemic standard of the product is available, prepare a 1.0 mg/mL solution in IPA.

  • Sample Preparation: Accurately weigh and dissolve the reaction product in IPA to a nominal concentration of 1.0 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

3. Chromatographic Conditions:

  • Rationale: Normal phase chromatography with an alcohol modifier is often the most successful mode for polysaccharide CSPs, promoting the hydrogen bonding and π-π interactions necessary for separation.[8]

  • Mobile Phase: Hexane / 2-Propanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm or a wavelength appropriate for the product's chromophore.

  • Injection Volume: 10 µL.

4. Method Execution and Data Analysis:

  • System Suitability: Inject the racemic standard six times. The relative standard deviation (RSD) for the retention times should be < 1% and the resolution (Rs) between the enantiomers should be > 1.5. This validates system performance.

  • Analysis: Inject the prepared sample.

  • Calculation of Enantiomeric Excess (e.e.):

    • Identify the peak areas for Enantiomer 1 (A1) and Enantiomer 2 (A2).

    • e.e. (%) = [ ( |A1 - A2| ) / ( A1 + A2 ) ] * 100

5. Trustworthiness through Self-Validation:

  • Peak Purity: Use a DAD to assess peak purity across the entire peak. A pure peak will have a consistent spectrum.

  • Elution Order: If authentic standards of each enantiomer are available, inject them individually to confirm the elution order. Often, for polysaccharide CSPs, the D-enantiomer is retained longer than the L-enantiomer for amino acid derivatives, but this is not a universal rule and must be experimentally verified.

  • Modifier Effects: To confirm the separation mechanism, slightly alter the mobile phase (e.g., to Hexane/EtOH 80:20). A robust method will maintain separation, though retention times may shift.

Conclusion

The chiral HPLC analysis of reaction products from (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a task that demands a methodical and scientifically-grounded approach. While no single column can guarantee separation for all compounds, a strategy built on screening high-performance polysaccharide and macrocyclic glycopeptide CSPs is proven to be effective. By understanding the underlying principles of chiral recognition and following a systematic method development workflow, researchers can confidently develop accurate, robust, and reliable analytical methods to quantify the stereochemical purity of their synthesized molecules, ensuring they meet the stringent requirements of pharmaceutical and chemical research.

References

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. AKJournals. Available at: [Link]

  • (PDF) Enantioseparation on Amino Alcohol‐Derived Stationary Phases by Supercritical Fluid Chromatography and High‐Performance Liquid Chromatograpy. ResearchGate. Available at: [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Available at: [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC - NIH. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Redalyc. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Publications. Available at: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. Available at: [Link]

Sources

Comparative

The Elusive NMR Chiral Resolving Agent: An In-depth Look at (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric and enantiomeric ratios is a cornerstone of stereoselective synthesis and chiral drug development. Nuclear Mag...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric and enantiomeric ratios is a cornerstone of stereoselective synthesis and chiral drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, when paired with a suitable chiral resolving agent, offers a powerful, non-destructive method for this analysis. This guide provides a comprehensive examination of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, exploring its potential as a chiral resolving agent and comparing it to established alternatives.

While a versatile chiral building block in asymmetric synthesis, a detailed, validated protocol for the application of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral resolving agent for NMR spectroscopic determination of diastereomeric ratios is not extensively documented in publicly available scientific literature. This guide, therefore, will first establish the theoretical framework for its use based on the principles of chiral recognition in NMR. It will then draw comparisons with widely-used, well-documented chiral resolving agents to provide a predictive assessment of its potential efficacy and outline the necessary steps for its validation.

The Fundamental Principle: From Enantiomers to Diastereomers

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. To overcome this, a chiral resolving agent, which is itself enantiomerically pure, is introduced. This agent interacts with the enantiomeric analyte to form a pair of diastereomers. These diastereomers possess distinct physical and spectral properties, leading to separate, quantifiable signals in the NMR spectrum. The ratio of the integrated intensities of these signals directly corresponds to the enantiomeric ratio of the original sample.

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane, with its defined stereocenter, primary amine, and methoxy group, possesses the necessary structural features to act as a chiral resolving agent, most likely as a chiral derivatizing agent (CDA) for acidic analytes.

Mechanism of Chiral Recognition: A Hypothetical Model for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

When reacting with a racemic carboxylic acid, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane would form two diastereomeric amides. The differing spatial arrangements of the substituents around the newly formed and existing stereocenters would place the protons of each diastereomer in unique magnetic environments, leading to distinct chemical shifts in the ¹H NMR spectrum.

The key interactions governing the separation of signals would likely involve:

  • Anisotropic Effects: The phenyl group of the resolving agent would create a cone of magnetic anisotropy, causing protons of the analyte that fall within this cone to be shielded (shifted upfield) and those outside to be deshielded (shifted downfield). The extent of this effect would differ for each diastereomer due to their different three-dimensional conformations.

  • Hydrogen Bonding: Intramolecular hydrogen bonding between the amide proton and other functionalities in the analyte or the resolving agent could lock the diastereomers into specific conformations, enhancing the chemical shift differences.

  • Steric Interactions: Steric hindrance between bulky groups in the analyte and the resolving agent will favor certain conformations for each diastereomer, further contributing to the differentiation of their NMR signals.

A Comparative Analysis: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane vs. Established Chiral Resolving Agents

To understand the potential advantages and limitations of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, it is essential to compare it with well-established chiral resolving agents.

Feature(R)-(-)-1-Amino-1-phenyl-2-methoxyethane (Hypothetical)Mosher's Acid (MTPA)(R)-1-(1-Naphthyl)ethylamine
Agent Type Chiral Derivatizing Agent (CDA)Chiral Derivatizing Agent (CDA)Chiral Derivatizing Agent (CDA)
Analyte Carboxylic AcidsAlcohols, AminesCarboxylic Acids
Mechanism Formation of diastereomeric amides.Formation of diastereomeric esters or amides.Formation of diastereomeric amides.
Key Structural Feature for Discrimination Phenyl group anisotropy, methoxy group.Phenyl and trifluoromethyl group anisotropy.Naphthyl group anisotropy.
Potential Advantages Potentially simpler structure compared to some agents. The methoxy group may offer additional interaction points.Well-established methodology with extensive literature support. The ¹⁹F NMR signal of the CF₃ group provides a clean, singlet signal for integration.The large naphthyl group often induces significant chemical shift differences.
Potential Disadvantages Lack of established protocols and comparative data. The magnitude of induced chemical shift differences is unknown.Can be expensive. The Mosher's acid chloride is moisture-sensitive.Can be expensive.

Experimental Protocol: A Roadmap for Validation

For researchers wishing to explore the utility of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as a chiral resolving agent, the following step-by-step protocol provides a framework for its application and validation with a chiral carboxylic acid.

Objective: To determine the diastereomeric ratio of a chiral carboxylic acid by forming diastereomeric amides with (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and analyzing the product mixture by ¹H NMR spectroscopy.

Materials:

  • Racemic or scalemic chiral carboxylic acid (e.g., ibuprofen, naproxen)

  • (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

  • Peptide coupling agent (e.g., DCC, EDC, HATU)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • High-quality NMR tubes

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 10 mg of the chiral carboxylic acid in 0.5 mL of anhydrous deuterated solvent.

  • Addition of Resolving Agent: To the solution, add 1.1 equivalents of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

  • Derivatization: Add 1.2 equivalents of a suitable peptide coupling agent. The choice of coupling agent may require optimization to ensure complete and epimerization-free reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by taking periodic ¹H NMR spectra until the starting carboxylic acid is fully consumed. This is crucial to avoid kinetic resolution, which would lead to an inaccurate determination of the diastereomeric ratio.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the final reaction mixture.

    • Identify a set of well-resolved signals corresponding to the two diastereomers. Protons close to the stereocenters are most likely to show the largest chemical shift differences (Δδ).

    • Carefully integrate the chosen pair of signals.

    • The diastereomeric ratio is the ratio of the integration values of the two signals.

Data Interpretation Workflow

G cluster_prep Sample Preparation & Derivatization cluster_analysis NMR Analysis & Data Processing racemic_acid Racemic Carboxylic Acid reaction Amide Formation racemic_acid->reaction resolving_agent (R)-(-)-1-Amino-1-phenyl-2-methoxyethane resolving_agent->reaction coupling Peptide Coupling Agent coupling->reaction diastereomers Diastereomeric Amide Mixture reaction->diastereomers nmr_acq ¹H NMR Spectrum Acquisition diastereomers->nmr_acq signal_id Identify Resolved Diastereomeric Signals nmr_acq->signal_id integration Integrate Signals signal_id->integration ratio_calc Calculate Diastereomeric Ratio integration->ratio_calc

Caption: Workflow for diastereomeric ratio determination.

Conclusion and Future Outlook

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane holds theoretical promise as a chiral derivatizing agent for the NMR-based determination of diastereomeric ratios of carboxylic acids. Its structural features suggest that it could induce the necessary chemical shift non-equivalence in the resulting diastereomeric amides. However, the lack of published experimental data necessitates a thorough validation for any given analyte.

Future work should focus on systematically evaluating this compound against a range of chiral carboxylic acids and comparing its performance directly with established reagents like Mosher's acid and (R)-1-(1-Naphthyl)ethylamine. Such studies would quantify the typical magnitude of induced chemical shift differences and identify the optimal experimental conditions, thereby establishing a reliable and validated protocol for its use in the broader scientific community. Until such data is available, researchers should approach its use with a validation-oriented mindset, carefully optimizing the derivatization reaction and NMR analysis for their specific application.

References

Due to the lack of specific literature on the application of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane as an NMR chiral resolving agent, this section provides references to the general principles of chiral analysis by NMR and the use of established resolving agents.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of the absolute configuration of organic compounds by NMR spectroscopy. Chemical Reviews, 104(1), 17-118. [Link]

Validation

A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones versus (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure molecules, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, directing subsequent chemical transformations with a high degree of stereocontrol. Among the pantheon of such tools, Evans oxazolidinone auxiliaries have established themselves as a gold standard, renowned for their reliability and high diastereoselectivity across a range of reactions. This guide provides an in-depth comparison of the well-documented Evans auxiliaries with the less-explored, yet structurally promising, (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental concept behind a chiral auxiliary is the conversion of an enantioselective reaction into a diastereoselective one. By covalently bonding a chiral, enantiomerically pure auxiliary to a prochiral substrate, two diastereomeric transition states are possible for a subsequent reaction. The steric and electronic properties of the auxiliary create a significant energy difference between these transition states, favoring the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

G sub Prochiral Substrate adduct Chiral Substrate- Auxiliary Adduct sub->adduct Attachment aux Chiral Auxiliary aux->adduct reaction Diastereoselective Reaction adduct->reaction diastereomers Diastereomerically Enriched Product reaction->diastereomers cleavage Cleavage of Auxiliary diastereomers->cleavage product Enantiomerically Pure Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Evans Auxiliaries: The Gold Standard

Introduced by David A. Evans and his coworkers, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[1][2] Derived from readily available amino alcohols, these auxiliaries offer a rigid scaffold that provides excellent stereochemical control in a variety of carbon-carbon bond-forming reactions. The most common Evans auxiliaries are derived from valine and phenylalanine.

The high degree of stereoselectivity achieved with Evans auxiliaries is attributed to the formation of a well-defined, chelated transition state. In the case of enolate reactions, deprotonation of the N-acyl oxazolidinone leads to a Z-enolate, which is locked in a specific conformation by chelation to a metal ion (e.g., lithium or boron). The bulky substituent at the 4-position of the oxazolidinone ring then effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.[3]

G Z-enolate Z-enolate Transition State Chelated Transition State Z-enolate->Transition State Electrophile Electrophile (E+) Electrophile->Transition State Attack from less hindered face Product Major Diastereomer Transition State->Product R_group R (e.g., i-Pr, Bn) (Shielding Group) R_group->Z-enolate Steric hindrance G start N-Acyl Evans Auxiliary deprotonation Deprotonation (e.g., LDA, NaHMDS) -78 °C start->deprotonation enolate Chelated Z-Enolate deprotonation->enolate alkylation Alkylation (R-X) -78 °C to RT enolate->alkylation product Diastereomerically Enriched Product alkylation->product cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) product->cleavage final_product Enantiomerically Enriched Carboxylic Acid cleavage->final_product

Caption: Experimental workflow for asymmetric alkylation with an Evans auxiliary.

Step-by-Step Methodology:

  • Acylation of the Auxiliary: The Evans oxazolidinone is acylated with the desired acyl chloride or anhydride to form the N-acyl derivative.

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is added dropwise to generate the Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is allowed to slowly warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The crude product is then purified by flash column chromatography.

  • Auxiliary Cleavage: The purified diastereomer is treated with a cleaving agent, such as lithium hydroperoxide, to yield the enantiomerically pure carboxylic acid and the recovered chiral auxiliary.

Conclusion

Evans oxazolidinone auxiliaries represent a highly reliable and extensively validated platform for asymmetric synthesis, offering exceptional levels of stereocontrol and predictable outcomes. Their performance is backed by a vast body of literature, making them a first choice for many synthetic challenges.

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane, while not as established as a chiral auxiliary, possesses the structural attributes necessary for effective stereochemical induction. The presence of a phenyl group for steric shielding and a potentially coordinating methoxy group makes it an intriguing candidate for further investigation. For researchers looking to explore novel chiral auxiliaries, derivatives of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane could offer new avenues for achieving high stereoselectivity, potentially with unique substrate scope or reaction conditions. However, for applications demanding a high degree of certainty and a well-trodden synthetic path, Evans auxiliaries remain the undisputed benchmark.

References

  • Chiral auxiliary - Wikipedia. (URL: [Link])

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (URL: [Link])

  • Diels-Alder exo selectivity in terminal-substituted dienes and dienophiles: experimental discoveries and computational explanations. - chem.ox.ac.uk. (URL: [Link])

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (URL: [Link])

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (URL: [Link])

  • Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - NIH. (URL: [Link])

  • 3 - Chem 115 Myers. (URL: [Link])

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (URL: [Link])

  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones - SciSpace. (URL: [Link])

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - NIH. (URL: [Link])

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters - PMC - PubMed Central. (URL: [Link])

  • ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - NIH. (URL: [Link])

  • 10.5: Endo and Exo Reactivity in the Diels Alder Reaction - Chemistry LibreTexts. (URL: [Link])

  • Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps. (URL: [Link])

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. (URL: [Link])

  • Endo and Exo Products in Diels-Alder Reactions - YouTube. (URL: [Link])

  • (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary | Request PDF - ResearchGate. (URL: [Link])

  • Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction | ACS Omega. (URL: [Link])

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. (URL: [Link])

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - MDPI. (URL: [Link])

  • Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (URL: [Link])

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC - NIH. (URL: [Link])

  • Chem 115 - Andrew G Myers Research Group. (URL: [Link])

  • Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC - NIH. (URL: [Link])

  • Regio- and Stereoselective Modification of Chiral -Amino Ketones by Pd-Catalyzed Allylic Alkylation | Request PDF - ResearchGate. (URL: [Link])

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Comparative

A Strategic Guide to Chiral Auxiliaries: Oppolzer's Camphorsultam vs. Amino Alcohol Derivatives in Asymmetric Synthesis

A Note on Scope for the Research Professional: The initial topic for this guide was a comparison between (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and Oppolzer's camphorsultam. However, a thorough review of the scientific...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope for the Research Professional: The initial topic for this guide was a comparison between (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and Oppolzer's camphorsultam. However, a thorough review of the scientific literature reveals that while (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a valuable chiral building block, its application as a removable chiral auxiliary for broad synthetic transformations like asymmetric alkylation is not well-documented. To provide a more robust and data-driven comparison for the practicing researcher, this guide will focus on a well-established and mechanistically distinct amino alcohol auxiliary, pseudoephedrine , as a counterpart to the sterically-demanding Oppolzer's camphorsultam . This comparison offers a more insightful look into the strategic choices between chelation-controlled and sterically-controlled asymmetric induction.

Introduction: Two Pillars of Stereocontrol

In the pursuit of enantiomerically pure compounds, chiral auxiliaries offer a reliable and powerful strategy to control the stereochemical outcome of a reaction.[1] These molecular scaffolds are temporarily attached to a prochiral substrate, direct a stereoselective transformation, and are subsequently cleaved to reveal the desired chiral product. This guide delves into a comparative analysis of two of the most successful and widely adopted chiral auxiliaries: the camphor-derived Oppolzer's camphorsultam and amides derived from the amino alcohol pseudoephedrine.

Oppolzer's Camphorsultam , a bicyclic sultam derived from camphor, is a cornerstone of asymmetric synthesis.[2] Its rigid, C2-symmetric framework provides a sterically defined environment that effectively shields one face of a reactive intermediate, such as an enolate, from the approach of an electrophile.[3] Available as both enantiomers, it has been successfully employed in a vast array of transformations, including alkylations, aldol reactions, cycloadditions, and conjugate additions.[2]

Pseudoephedrine , a naturally occurring and inexpensive amino alcohol, serves as the precursor to the Myers' amide auxiliaries.[3][4] Unlike the purely steric control exerted by camphorsultam, pseudoephedrine amides rely on a chelation-controlled mechanism.[3] The auxiliary's hydroxyl group, in concert with a lithium cation, forms a rigid, six-membered chelate with the amide enolate, effectively blocking one face and directing incoming electrophiles to the opposite side.[3]

Feature(1S,2S)-(+)-Pseudoephedrine(1S)-(-)-2,10-Camphorsultam (Oppolzer's)
Origin Natural product, readily available and inexpensive.[3]Derived from camphor.[5]
Attachment Forms a tertiary amide with a carboxylic acid.[3]Forms an N-acylsultam with a carboxylic acid derivative.[2]
Mechanism of Control Chelation control involving the hydroxyl group, amide enolate, and a lithium cation.[3]Steric hindrance from the rigid camphor backbone and sulfonyl group.
Cleavage Typically requires acidic/basic hydrolysis or reduction.[6]Can be cleaved under various conditions, including hydrolysis and reduction.[7]
Recovery Recoverable and reusable.Recoverable and reusable.[2]

Performance in Asymmetric Alkylation: A Head-to-Head Comparison

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and serves as an excellent benchmark for the efficacy of these two auxiliaries.

Table 1: Performance in Asymmetric Alkylation of Propionyl Derivatives

AuxiliaryElectrophile (R-X)BaseYield (%)Diastereomeric Ratio (d.r.)Reference
Pseudoephedrine AmideBenzyl bromideLDA, LiCl≥99>99:1[8]
Pseudoephedrine AmideEthyl iodideLDA, LiCl9898:2[8]
Oppolzer's CamphorsultamAllyl iodideNaHMDS92>99:1[9]
Oppolzer's CamphorsultamBenzyl bromideLDA80-92>99:1[9]

Both auxiliaries demonstrate exceptional levels of stereocontrol, consistently achieving diastereomeric ratios greater than 98:2 for a range of electrophiles. The choice between them often comes down to factors beyond pure selectivity, such as substrate scope, cleavage conditions, and compatibility with other functional groups.

The Mechanistic Underpinnings of Stereoselectivity

The high fidelity of these auxiliaries stems from their ability to enforce a rigid conformational bias in the transition state of the key bond-forming step.

Oppolzer's Camphorsultam: Steric Shielding

In the case of N-acyl camphorsultams, the enolate typically adopts a conformation where one face is effectively blocked by the bulky camphor skeleton. The sulfonyl group is believed to play a crucial role in orienting the acyl side chain away from the C2-substituent. The incoming electrophile is then forced to approach from the less hindered face.

G cluster_oppolzer Oppolzer's Camphorsultam: Steric Control cluster_ts_detail Transition State Model enolate N-Acyl Camphorsultam Enolate ts Transition State enolate->ts Electrophile (E+) approach product Alkylated Product (High Diastereoselectivity) ts->product shielding Bulky camphor skeleton shields top face approach E+ approaches from less hindered bottom face

Caption: Steric shielding model for Oppolzer's camphorsultam.

Pseudoephedrine Amides: Chelation Control

For pseudoephedrine amides, deprotonation with a lithium base in the presence of LiCl generates a rigid Z-enolate that is locked into a six-membered chelate structure. The lithium cation coordinates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This chelation, combined with the steric bulk of the phenyl group, exposes one face of the enolate for alkylation.

G cluster_pseudo Pseudoephedrine Amide: Chelation Control cluster_ts_detail Chelated Transition State Model enolate Pseudoephedrine Amide + LDA/LiCl chelate Rigid Li-Chelated Z-Enolate enolate->chelate Deprotonation ts Transition State chelate->ts Electrophile (E+) approach product Alkylated Product (High Diastereoselectivity) ts->product chelation Li+ coordinates both oxygens, creating a rigid structure phenyl_block Phenyl group blocks one face

Caption: Chelation control model for pseudoephedrine amides.

Experimental Protocols

The following are generalized, yet detailed, protocols for the asymmetric alkylation using each auxiliary.

Asymmetric Alkylation with Oppolzer's Camphorsultam

This protocol is a representative procedure for the alkylation of an N-acylsultam.

Workflow:

G A 1. Acylation of Camphorsultam B 2. Enolate Formation (e.g., NaHMDS, -78 °C) A->B C 3. Alkylation (R-X, -78 °C to RT) B->C D 4. Workup & Purification C->D E 5. Auxiliary Cleavage (e.g., LiOH/H2O2) D->E

Caption: Workflow for camphorsultam-mediated alkylation.

Step-by-Step Procedure:

  • Acylation: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv) in anhydrous THF at 0 °C, add n-BuLi (1.05 equiv) dropwise. After stirring for 30 minutes, add the desired acyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 4-12 hours. Quench with saturated NH4Cl solution and extract with an organic solvent. Purify the N-acylsultam by column chromatography or recrystallization.

  • Enolate Formation: Dissolve the N-acylsultam (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Add a solution of NaHMDS or LDA (1.1 equiv) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the electrophile (e.g., alkyl halide, 1.2-1.5 equiv) to the enolate solution at -78 °C. The reaction is typically stirred at this temperature for several hours and then allowed to warm slowly to room temperature.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Auxiliary Cleavage: The alkylated N-acylsultam can be hydrolyzed to the corresponding carboxylic acid using reagents such as lithium hydroxide and hydrogen peroxide in a THF/water mixture.[7] The chiral auxiliary can be recovered by extraction.

Asymmetric Alkylation with Pseudoephedrine Amide (Myers' Protocol)

This protocol is a generalized version of the highly reliable Myers' asymmetric alkylation.[9]

Workflow:

G A 1. Amide Formation B 2. Enolate Formation (LDA, LiCl, -78 °C) A->B C 3. Alkylation (R-X, 0 °C) B->C D 4. Workup & Purification C->D E 5. Auxiliary Cleavage (e.g., Acid Hydrolysis) D->E

Caption: Workflow for pseudoephedrine-mediated alkylation.

Step-by-Step Procedure:

  • Amide Formation: Couple (1S,2S)-(+)-pseudoephedrine with the desired carboxylic acid using a standard coupling reagent (e.g., DCC, EDC) or via the acyl chloride to form the tertiary amide.

  • Enolate Formation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.[9]

  • Alkylation: Stir the mixture and allow it to warm to 0 °C for 15 minutes, then to room temperature for 5 minutes. Re-cool the reaction to the desired temperature (typically 0 °C) and add the alkylating agent (1.1-1.5 equiv).[9] Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography or recrystallization.

  • Auxiliary Cleavage: The alkylated amide can be cleaved to the corresponding carboxylic acid using acidic (e.g., H2SO4/dioxane/H2O) or basic hydrolysis. Reductive cleavage with reagents like lithium amidotrihydroborate (LAB) can yield the primary alcohol.[6] The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer.

Conclusion: Making the Strategic Choice

Both Oppolzer's camphorsultam and pseudoephedrine amides are exceptionally powerful and reliable chiral auxiliaries, each with distinct advantages.

Choose Oppolzer's Camphorsultam when:

  • A non-chelating, sterically driven approach is required.

  • Working with substrates or reagents that are incompatible with strong Lewis acidic conditions (LiCl).

  • A wide variety of cleavage conditions are desired.

  • The target application has a well-established precedent, such as in Diels-Alder or other pericyclic reactions.[10]

Choose Pseudoephedrine Amides when:

  • Cost is a primary concern, as the auxiliary is inexpensive and readily available.

  • A highly predictable chelation-controlled pathway is desired.

  • Easy separation and recovery of the water-soluble auxiliary are advantageous for scale-up.

  • The synthesis of enantiomerically enriched carboxylic acids, alcohols, or ketones is the primary goal.

Ultimately, the decision rests on the specific synthetic challenge at hand. By understanding the mechanistic basis, practical application, and inherent strengths of each auxiliary, researchers can make an informed and strategic choice to achieve their synthetic goals with precision and efficiency.

References

  • Michigan State University. Asymmetric Induction. Available from: [Link]

  • Wikipedia. Asymmetric induction. Available from: [Link]

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  • Grokipedia. Camphorsultam. Available from: [Link]

  • Labidi, A., & Yacin-Ali, A. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
  • Jee, V.
  • Scribd. Efficient Camphorsultam Removal Method. Available from: [Link]

  • Sci-Hub. ChemInform Abstract: Regioselective SN′ Allylic Substitution versus 1,4‐Addition: Asymmetric Induction with Oppolzer′s Chiral Sultam.
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  • PubMed. Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides.
  • PubMed. Asymmetric synthesis of α-amino acids via homologation of Ni(II)
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Validation

A Senior Scientist's Guide to Chiral Auxiliaries: A Comparative Analysis of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and Its Prominent Alternatives

In the landscape of modern organic and medicinal chemistry, the precise construction of stereogenic centers is a critical endeavor. Chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to dir...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic and medicinal chemistry, the precise construction of stereogenic centers is a critical endeavor. Chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, represent a foundational strategy in asymmetric synthesis.[1] This guide offers an in-depth comparison of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, a valuable chiral amine, with several industry-standard alternatives. We will delve into their mechanisms, performance, and practical applications to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic challenges.

Focus Auxiliary: (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

(R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a chiral primary amine featuring a stereogenic center adjacent to a phenyl ring and a methoxy group.[2][3] This structural arrangement makes it an effective chiral building block and auxiliary, particularly in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry.[2]

Mechanism of Stereocontrol: The efficacy of this auxiliary stems from its ability to form transient intermediates that create a biased conformational environment. This bias dictates the facial selectivity of an approaching reagent, leading to the preferential formation of one diastereomer.[2]

Applications & Limitations: Its primary utility lies in the synthesis of other chiral amines, which are crucial components in approximately 40-45% of small-molecule drugs.[2] While effective, its application scope is somewhat more specialized compared to broader-spectrum auxiliaries. The key challenge often lies in the conditions required for its cleavage from the desired product, which can sometimes be harsh and may not be compatible with sensitive functional groups.

The Alternatives: A Comparative Deep Dive

The selection of a chiral auxiliary is a multi-faceted decision, balancing stereoselectivity, yield, ease of attachment and removal, and recyclability. Below, we compare (R)-(-)-1-Amino-1-phenyl-2-methoxyethane with three of the most robust and widely adopted classes of chiral auxiliaries.

Evans' Oxazolidinone Auxiliaries

Mechanism of Action: The exceptional stereocontrol of Evans' auxiliaries is attributed to the formation of a rigid, chelated (Z)-enolate.[8] The substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl) effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. This predictable steric control consistently leads to high levels of diastereoselectivity.[8][9]

Performance: In asymmetric alkylation reactions, N-acyloxazolidinones routinely achieve diastereomeric ratios exceeding 99:1.[1] For instance, the alkylation of an N-propionyl oxazolidinone with benzyl bromide using LDA as a base can yield the desired product in 80-92% yield with a diastereomeric ratio greater than 99:1.[1]

Cleavage: A significant advantage of Evans' auxiliaries is the variety of mild cleavage conditions available. The N-acyl bond can be hydrolyzed, for example, with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) to yield the carboxylic acid.[10][11][12] Reductive cleavage with reagents like lithium borohydride (LiBH₄) can furnish the corresponding alcohol. This versatility allows for the synthesis of a wide range of enantiomerically pure products.

Experimental Workflow: Asymmetric Alkylation using an Evans' Auxiliary

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Oxazolidinone Auxiliary C N-Acyl Oxazolidinone A->C Base (e.g., n-BuLi or Et3N/DMAP) B Acyl Chloride / Anhydride B->C D N-Acyl Oxazolidinone F Chelated (Z)-Enolate D->F Deprotonation E LDA or NaHMDS @ -78°C E->F H Alkylated Product F->H Alkylation G Alkyl Halide (R-X) G->H I Alkylated Product K Chiral Product (Acid or Alcohol) I->K L Recovered Auxiliary I->L J Cleavage Reagent (e.g., LiOH/H₂O₂ or LiBH₄) J->K

Caption: General workflow for an Evans' auxiliary-mediated asymmetric alkylation.

Detailed Protocol: Evans' Auxiliary Alkylation[8][9][13]
  • Acylation: Dissolve the (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C under an argon atmosphere. Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes. Add propionyl chloride (1.1 equiv) and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl and extract the product.

  • Alkylation: Dissolve the purified N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) and stir for 30 minutes to form the (Z)-enolate. Add allyl iodide (1.2 equiv) and stir at -78 °C for 2 hours. Quench with saturated aqueous NH₄Cl, extract, and purify by column chromatography.

  • Cleavage (to Carboxylic Acid): Dissolve the alkylated product (1.0 equiv) in a 4:1 mixture of THF/H₂O and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous LiOH (2.0 equiv). Stir vigorously for 2 hours. Quench the excess peroxide with sodium sulfite. Extract to isolate the chiral carboxylic acid and recover the auxiliary.

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's sultam is a highly effective chiral auxiliary known for its rigid bicyclic structure.[13][14] This rigidity provides excellent stereochemical control in a wide array of reactions, including alkylations, conjugate additions, and Diels-Alder reactions.[15][16]

Mechanism of Action: The stereoselectivity is governed by the rigid camphor backbone, which effectively blocks one face of the N-acyl enolate. The sulfonyl group plays a crucial role in chelation with the metal counterion (e.g., Li⁺), further locking the conformation and ensuring a highly organized transition state.[17] Recent studies suggest that stereoelectronic effects from the sultam ring, rather than purely steric hindrance from the camphor core, are the dominant factor in directing the electrophile.[17]

Performance: Oppolzer's sultam consistently delivers high levels of diastereoselectivity, often >95% de. It is particularly valued for its performance in reactions where Evans' auxiliaries may be less effective, such as in certain cycloaddition reactions.[13]

Cleavage: Similar to oxazolidinones, the N-acyl sultam can be cleaved under various conditions. Hydrolysis with reagents like lithium hydrogen peroxide or tetrabutylammonium hydrogen peroxide can yield the carboxylic acid.[18] Reductive cleavage using LiAlH₄ or other hydrides produces the corresponding alcohol. A key advantage is the high recovery rate of the auxiliary, which is often crystalline and easily purified for reuse.[13][19]

Pseudoephedrine and Norephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly practical chiral auxiliary.[20][21] Derived from a readily available natural product, it provides a cost-effective and efficient route to a wide range of enantiomerically enriched compounds, including carboxylic acids, alcohols, aldehydes, and ketones.[22][23] Norephedrine offers similar utility.[24][25]

Mechanism of Action: Pseudoephedrine is first acylated to form a tertiary amide.[20] Upon deprotonation with a strong base like LDA, a rigid Z-enolate is formed, which is stabilized by an internal lithium chelate between the enolate oxygen and the benzylic hydroxyl group. The addition of lithium chloride is crucial, as it breaks up enolate aggregates and enhances reactivity.[26] The phenyl group and the C1-methyl group of the auxiliary then effectively shield the top face of the enolate, directing the electrophile to attack from the bottom face with high diastereoselectivity.[26][27]

Performance: Pseudoephedrine amides undergo highly diastereoselective alkylations, with reported diastereomeric excesses often ≥97-99%.[28] A significant advantage of this method is the high crystallinity of both the starting amides and the alkylated products, which often allows for easy purification to ≥99% de by simple recrystallization.[20] This auxiliary has also shown remarkable performance in the challenging synthesis of α-quaternary stereocenters.[29]

Cleavage: The alkylated pseudoephedrine amide can be readily cleaved. Mild acidic hydrolysis (e.g., with H₂SO₄ at reflux) yields the corresponding chiral carboxylic acid. Alternatively, the amide can be reduced to the primary alcohol or converted to a ketone, making this a very versatile system.[30]

Experimental Workflow: Asymmetric Alkylation using Pseudoephedrine

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A (1R,2R)-Pseudoephedrine C Pseudoephedrine Amide A->C Base (e.g., Et3N) B Acyl Chloride B->C D Pseudoephedrine Amide F Chelated (Z)-Enolate D->F Deprotonation E LDA, LiCl @ -78°C to 0°C E->F H Alkylated Amide F->H Alkylation G Alkyl Halide (R-X) G->H I Alkylated Amide K Chiral Product (Acid, Alcohol, etc.) I->K L Recovered Auxiliary I->L J Cleavage Reagent (e.g., H₂SO₄/H₂O or Reducing Agent) J->K

Caption: General workflow for a Myers' pseudoephedrine-mediated asymmetric alkylation.

Detailed Protocol: Pseudoephedrine-Mediated Alkylation[1][27]
  • Amide Formation: To a solution of (1R,2R)-(−)-pseudoephedrine (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv). Stir for 1 hour at 0 °C, then quench with water and extract the amide product.

  • Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv). Stir for 30 minutes, then warm to 0 °C for 15 minutes before cooling back to -78 °C. Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv) and stir for 2-4 hours. Quench with saturated aqueous NH₄Cl and extract the product.

  • Cleavage (to Carboxylic Acid): Dissolve the purified alkylated amide in THF and add 1 N H₂SO₄. Heat the mixture to reflux for 12-24 hours. After cooling, basify the solution to recover the pseudoephedrine auxiliary by extraction. Acidify the aqueous layer and extract to isolate the enantiomerically enriched carboxylic acid.

Head-to-Head Comparison Summary

Feature(R)-(-)-1-Amino-1-phenyl-2-methoxyethaneEvans' OxazolidinonesOppolzer's SultamPseudoephedrine Amides
Primary Use Chiral amine synthesisAsymmetric alkylation, aldol, Diels-AlderAsymmetric alkylation, cycloadditions, conjugate additionAsymmetric alkylation to form acids, alcohols, ketones
Stereocontrol Good to excellentExcellent (>99% de common)Excellent (>95% de common)Excellent (>97% de common)
Mechanism Conformational biasSteric shielding by C4 substituentRigid camphor backbone & sultam stereoelectronicsChelation control with LiCl
Cleavage Generally requires specific, sometimes harsh conditionsVersatile (hydrolytic, reductive, etc.)Versatile (hydrolytic, reductive)Good (hydrolytic, reductive)
Recyclability PossibleHighHigh (often crystalline)High
Key Advantage Direct route to other chiral aminesBroad applicability, highly predictableHigh rigidity, excellent for cycloadditionsLow cost, high crystallinity of intermediates

Conclusion and Senior Scientist's Recommendation

While (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is a valuable tool for specific applications like chiral amine synthesis, its broader utility is challenged by the versatility and robustness of the "big three" chiral auxiliaries.

  • For broad applicability and predictable, high-selectivity results in common transformations like alkylations and aldol reactions, Evans' oxazolidinones remain the gold standard. Their extensive literature precedent and reliable performance make them a primary choice for many synthetic campaigns.[7]

  • Oppolzer's sultam is an exceptional choice for reactions requiring a highly rigid chiral environment, such as Diels-Alder and other cycloaddition reactions. Its robust nature and the ease of auxiliary recovery make it suitable for large-scale synthesis.[15][19]

  • For cost-sensitive projects or when dealing with challenging alkylations (e.g., forming quaternary centers), Myers' pseudoephedrine auxiliary is an outstanding option. The low cost of the starting material and the high crystallinity of the intermediates—which simplifies purification—provide significant practical advantages.[20][29]

Ultimately, the optimal chiral auxiliary depends on the specific reaction, the nature of the substrate, the desired final product, and practical considerations like cost and scale. By understanding the mechanistic nuances and performance characteristics of each of these powerful tools, the synthetic chemist is well-equipped to navigate the complexities of asymmetric synthesis and efficiently construct the chiral molecules of tomorrow.

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  • ChemTube3D. (n.d.). Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. Retrieved from [Link]

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Comparative

The Unambiguous Assignment of Stereochemistry: A Comparative Guide to Determining the Absolute Configuration of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Adducts

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is not merely an academic exercise—it is a cornerstone of modern pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is not merely an academic exercise—it is a cornerstone of modern pharmaceutical development and chemical synthesis. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of X-ray crystallography with key spectroscopic techniques for the definitive assignment of the absolute configuration of adducts of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, a valuable chiral building block.

Introduction: The Imperative of Absolute Configuration in Drug Development

Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, harmful. Consequently, regulatory agencies worldwide demand rigorous characterization of the stereochemistry of new drug candidates. This necessity drives the continuous development and refinement of analytical techniques capable of unambiguously determining absolute configuration.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

The Principle of Anomalous Dispersion

The key to determining absolute configuration via X-ray crystallography lies in the phenomenon of anomalous dispersion (or anomalous scattering).[2] When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number, introducing a phase shift.[2] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (Bijvoet pairs) are equal. The differences in the intensities of these Bijvoet pairs can be analyzed to determine the absolute structure of the crystal.

The Flack Parameter: A Quantitative Measure of Confidence

A critical parameter in the determination of absolute configuration is the Flack parameter, developed by Howard Flack.[3] This parameter is a value between 0 and 1 that is refined during the crystallographic analysis. A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. Conversely, a value near 1 suggests that the inverted configuration is the correct one. A value around 0.5 may indicate a racemic crystal or twinning.[3]

For a chiral amine like (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, obtaining a suitable single crystal of the free base can be challenging. A common and effective strategy is to form a diastereomeric salt with an enantiomerically pure chiral acid, such as L-tartaric acid. The known absolute configuration of the chiral acid then serves as an internal reference, facilitating the unambiguous assignment of the amine's stereocenter.

Spectroscopic Alternatives: Probing Chirality in Solution

While X-ray crystallography provides unparalleled certainty, the requirement for a high-quality single crystal can be a significant bottleneck. Several spectroscopic techniques offer powerful alternatives for determining absolute configuration in the solution phase.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Enantiomers produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be confidently assigned.[1]

Electronic Circular Dichroism (ECD)

ECD is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized UV-Vis light. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. As with VCD, comparison with quantum chemically calculated spectra allows for the determination of the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, a cornerstone of chemical analysis, can also be adapted to determine absolute configuration. This is typically achieved by using a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

  • Chiral Derivatizing Agents (CDAs): The chiral molecule of interest is covalently reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be correlated to the absolute configuration of the original molecule. A classic example is the use of Mosher's acid.

  • Chiral Solvating Agents (CSAs): The chiral molecule is dissolved in a solution containing an enantiomerically pure CSA. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte, leading to observable differences in their NMR spectra.[4] This method is often preferred as it is non-destructive and does not require chemical modification of the analyte.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Principle Diffraction of X-rays by a single crystalDifferential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis lightFormation of diastereomeric species with distinct NMR spectra
Sample Phase Solid (single crystal)Solution or neat liquidSolutionSolution
Certainty Unambiguous (Gold Standard)High (with computational support)High (with computational support)High (empirical correlations)
Requirement High-quality single crystalChiral molecule must have IR active vibrationsChiral molecule must have a chromophoreSuitable chiral auxiliary, observable chemical shift differences
Throughput Low to mediumHighHighHigh
Key Data Flack parameter, 3D atomic coordinatesVCD spectrumECD spectrum (Cotton effects)Chemical shift differences (Δδ)

Experimental Protocols

X-ray Crystallography of a Diastereomeric Salt
  • Salt Formation and Crystallization:

    • Dissolve equimolar amounts of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and L-(+)-tartaric acid in a suitable solvent (e.g., methanol/water mixture).

    • Slowly evaporate the solvent at room temperature until crystals form.

    • Select a single crystal of suitable size and quality for diffraction analysis.

  • Data Collection:

    • Mount the crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

    • During the final stages of refinement, introduce the Flack parameter to determine the absolute configuration. A value close to 0 confirms the (R) configuration of the amine.

Xray_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Salt_Formation Diastereomeric Salt Formation ((R)-Amine + L-Tartaric Acid) Crystallization Crystallization Salt_Formation->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Config Absolute Configuration (Flack Parameter) Refinement->Absolute_Config

Workflow for absolute configuration determination by X-ray crystallography.
NMR Spectroscopy with a Chiral Solvating Agent
  • Sample Preparation:

    • Prepare a solution of racemic 1-Amino-1-phenyl-2-methoxyethane in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-mandelic acid) to the NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Observe the splitting of signals corresponding to the protons near the stereocenter of the amine.

  • Data Analysis:

    • Measure the chemical shift difference (ΔΔδ) between the signals of the two enantiomers.

    • Compare the observed splitting pattern with established models for the specific CSA to assign the absolute configuration.

Conclusion: An Integrated Approach to Stereochemical Elucidation

While X-ray crystallography remains the definitive method for determining absolute configuration, its requirement for single crystals can be a limitation. Spectroscopic techniques such as VCD, ECD, and NMR with chiral auxiliaries provide powerful and often more accessible alternatives for analysis in the solution phase. For drug development professionals and researchers, an integrated approach that leverages the strengths of each technique is often the most effective strategy. The unambiguous structural information from X-ray crystallography can be used to validate and calibrate the empirical models used in spectroscopic methods, leading to a more robust and comprehensive understanding of the stereochemistry of chiral molecules like (R)-(-)-1-Amino-1-phenyl-2-methoxyethane and its derivatives.

References

  • Albright, A. L., & White, J. M. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149–162. [Link]

  • Nemes, A., Csóka, T., Béni, S., Garádi, Z., Szabó, D., & Rábaia, J. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691–723. [Link]

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  • Nafie, L. A. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Journal of Biomedical Optics, 16(1), 011014. [Link]

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  • Aiello, F., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 28(14), 5489. [Link]

  • ResearchGate. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

  • UNIPI. (n.d.). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]

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  • ResearchGate. (n.d.). The crystal structure of R-2′-amino-N-methyl-N-(1-phenylethyl)-[1,1′-biphenyl]-4-carboxamide, C22H22N2O. Retrieved from [Link]

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  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • DTIC. (n.d.). X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Retrieved from [Link]

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  • ResearchGate. (n.d.). Structure of phenethylamine hydrochloride. Retrieved from [Link]

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  • MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess by Chiral Chromatography

For Researchers, Scientists, and Drug Development Professionals The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical industry. The stereochemistry of a drug molecule can...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical industry. The stereochemistry of a drug molecule can significantly influence its pharmacological and toxicological properties.[1] Consequently, regulatory bodies worldwide demand rigorous validation of analytical methods used to quantify enantiomeric purity. This guide provides an in-depth, experience-driven approach to validating chiral chromatography methods, ensuring they are robust, reliable, and compliant with regulatory expectations.

The validation of a chiral purity method should generally adhere to established compendial and regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2] Key validation parameters include specificity, linearity, accuracy, precision, range, and sensitivity (including the limit of detection and quantitation for the minor enantiomer).[2]

The Foundational Principle: System Suitability

Before delving into the formal validation parameters, it is paramount to establish and consistently meet system suitability criteria. This acts as a mini-validation for each analytical run, demonstrating that the chromatographic system is performing adequately.[2] Key system suitability parameters for chiral assays include:

  • Resolution (Rs): This is the most critical parameter in a chiral separation. It measures how well the two enantiomer peaks are separated. A baseline resolution (Rs ≥ 1.5) is typically desired to ensure accurate quantitation.

  • Sensitivity: The ability to detect and quantify low levels of the undesired enantiomer is crucial. This is often demonstrated by a minimum signal-to-noise ratio for the quantitation limit standard.[2]

  • Injection Precision: Repeated injections of a standard solution should yield consistent peak areas, typically with a relative standard deviation (RSD) of ≤ 5% for the major peak.[2]

Comparative Performance of Chiral Chromatography Techniques

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used technique for enantiomeric separations.[1] However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering advantages in speed and reduced solvent consumption.[3][4]

Validation ParameterChiral SFC MethodChiral HPLC Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.5%
Precision (% RSD) - Intraday < 1.5%< 2.0%
Precision (% RSD) - Interday < 2.0%< 2.5%
Limit of Detection (LOD) ~0.01% of the major enantiomer~0.02% of the major enantiomer
Limit of Quantitation (LOQ) ~0.03% of the major enantiomer~0.06% of the major enantiomer

Table 1: A summary of typical validation parameters comparing a chiral SFC method with a conventional chiral HPLC method for the enantiomeric excess determination of a pharmaceutical compound.[3]

The choice between HPLC and SFC often depends on the specific application, with SFC showing particular strength in high-throughput screening and preparative separations.[5][6]

The Pillars of Method Validation: A Causality-Driven Approach

The validation process is not merely a checklist of experiments. Each parameter is designed to build confidence in the method's performance. The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7]

Workflow for Chiral Method Validation

Caption: A typical workflow for the validation of a chiral chromatography method.

Specificity: Ensuring the Signal is True

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8] For a chiral method, this means demonstrating that the peaks for the two enantiomers are well-resolved from each other and from any potential impurities or degradation products.

  • Experimental Protocol:

    • Analyze a placebo (all formulation components except the active pharmaceutical ingredient).

    • Analyze the individual enantiomers (if available).

    • Analyze a racemic mixture.

    • Analyze the drug substance or product spiked with known impurities and/or subjected to stress conditions (e.g., acid, base, oxidation, heat, light).

  • Acceptance Criteria: The enantiomer peaks should be free from interference from the placebo and any impurities. Peak purity analysis using a diode array detector can provide additional evidence of specificity.

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8] The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision.[9]

  • Experimental Protocol:

    • Prepare a series of at least five concentrations of the undesired enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.[10]

    • For the major enantiomer, the range should typically be 80-120% of the test concentration.[11]

    • Analyze each concentration in triplicate.

    • Plot the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: A correlation coefficient of ≥ 0.99 is generally considered acceptable.[12] The y-intercept should be close to zero.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo.

  • Experimental Protocol:

    • Prepare placebo samples spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze a minimum of three preparations at each level.

    • Calculate the percentage recovery of the spiked analyte.

  • Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.[13]

Precision: Agreement Between Measurements

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicate preparations of a sample containing the enantiomers at the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2.0%.[12] For the minor component, an RSD of ≤ 20% as it approaches the quantitation limit may be acceptable.[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise ratio by comparing the peak height of the analyte to the noise of the baseline.

    • The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally accepted as the LOD.

    • The concentration that yields a signal-to-noise ratio of approximately 10:1 is generally accepted as the LOQ.

  • Acceptance Criteria: The LOQ should be verified for precision and accuracy.[10]

Robustness: Resisting Small Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase composition (e.g., ± 2% of the minor component)

    • Analyze a system suitability solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability criteria (e.g., resolution) should still be met under all tested conditions, demonstrating the method's robustness.[15]

Choosing the Right Chiral Stationary Phase (CSP)

The success of a chiral separation is highly dependent on the choice of the CSP. Polysaccharide-based CSPs, derived from cellulose or amylose, are renowned for their broad applicability.[1]

Chiral Stationary PhaseCommon Trade NamesGeneral Characteristics
Cellulose-based Chiralcel® OD, Chiralcel® OJOften provide good resolution for a wide range of compounds.[16]
Amylose-based Chiralpak® AD, Chiralpak® ASKnown for high selectivity and efficiency.[16][17]
Cyclodextrin-based Cyclobond®Effective for separating compounds that can fit into the cyclodextrin cavity.[16]
Protein-based Chiral-AGPUseful for separating polar and ionizable compounds.

Table 2: A comparison of common types of chiral stationary phases.

Method development often involves screening a variety of CSPs and mobile phases to find the optimal conditions.[1][18]

Calculating Enantiomeric Excess

Once a validated method is in place, the enantiomeric excess can be calculated from the peak areas in the chromatogram using the following formula:[19][20]

ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

A racemic mixture (50:50 of both enantiomers) has an ee of 0%, while a single, completely pure enantiomer has an ee of 100%.[20]

Conclusion

The validation of a chiral chromatography method for the determination of enantiomeric excess is a rigorous, multi-faceted process that is essential for ensuring the quality, safety, and efficacy of chiral drug products. By understanding the causality behind each validation parameter and employing a systematic, data-driven approach, researchers can develop and implement robust and reliable analytical methods that meet the stringent requirements of the pharmaceutical industry and global regulatory agencies.

References

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  • Journal of Drug Delivery and Therapeutics. (2019). Analytical Method Development and Validation: A Review. [Link]

  • YouTube. (2022, July 7). ICH Guidelines Part-II;Range,Accuracy, Precision, LOD, LOQ, Robustness & System Suitability Criteria [Video]. [Link]

  • gmp-compliance.org. (n.d.). Reviewer Guidance'. Retrieved from [Link]

  • ResearchGate. (n.d.). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. Retrieved from [Link]

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Comparative

A Comparative Guide to Phenylethylamine-Derived Chiral Auxiliaries in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries, molecular scaffolds that temporarily impart chi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries, molecular scaffolds that temporarily impart chirality to a prochiral substrate, remain a robust and reliable strategy for achieving high levels of stereoselectivity. Among the plethora of chiral auxiliaries developed, those derived from the readily available and relatively inexpensive (R)- and (S)-1-phenylethylamine (PEA) have carved out a significant niche. Their versatility, coupled with predictable stereochemical outcomes, makes them valuable tools in the synthetic chemist's arsenal.

This guide provides an in-depth comparative study of phenylethylamine-derived chiral auxiliaries, evaluating their performance against each other and other common alternatives in key asymmetric transformations. We will delve into the mechanistic underpinnings of stereocontrol, provide detailed experimental protocols, and present quantitative data to empower you to make informed decisions for your synthetic challenges.

The Principle of Stereocontrol: A Game of Steric Hindrance

The efficacy of phenylethylamine-derived chiral auxiliaries hinges on a straightforward yet powerful principle: steric hindrance.[1] When attached to a prochiral substrate, typically forming an amide linkage, the bulky phenyl group of the auxiliary effectively shields one face of the reactive intermediate, most commonly an enolate. This steric blockade dictates the trajectory of incoming electrophiles, forcing them to approach from the less hindered face, thereby leading to the preferential formation of one diastereomer.[1]

The following diagram illustrates the generally accepted model for stereocontrol in the alkylation of an amide derived from (S)-1-phenylethylamine. The formation of a rigid, chelated intermediate with a lithium cation orients the phenyl group to block the si face of the enolate, directing the electrophile to the re face.

G cluster_0 Mechanism of Stereocontrol A Amide from (S)-PEA B Deprotonation (LDA) A->B C Chelated (Z)-Enolate B->C D Electrophilic Attack (E+) C->D Re-face attack F Minor Diastereomer (Sterically Hindered) C->F Si-face attack (disfavored) E Major Diastereomer D->E

Caption: Stereocontrol in the alkylation of an (S)-PEA derived amide.

A Comparative Analysis of Phenylethylamine-Derived Auxiliaries

While the parent 1-phenylethylamine is a competent chiral auxiliary, several of its derivatives have been developed to enhance stereoselectivity, broaden substrate scope, and improve physical properties. Here, we compare some of the most prominent members of this family.

(R)- and (S)-1-Phenylethylamine: The Archetype

The simplest of the series, (R)- and (S)-1-phenylethylamine, are widely used due to their commercial availability and low cost. They are particularly effective in the diastereoselective alkylation of imines and enamines derived from ketones and aldehydes.[2]

Pseudoephedrine and Pseudoephenamine: The Myers Auxiliaries

Pioneered by Andrew G. Myers, (1R,2R)- or (1S,2S)-pseudoephedrine and its analogue, pseudoephenamine, have proven to be exceptionally versatile and effective chiral auxiliaries.[3][4][5][6] A key advantage of pseudoephedrine-derived amides is their ability to form rigid lithium chelated (Z)-enolates, leading to high levels of diastereoselectivity in alkylation reactions.[3][6]

Pseudoephenamine was introduced as a superior alternative to pseudoephedrine, which is subject to regulatory restrictions due to its use in the illicit synthesis of methamphetamine.[4][5][7] Beyond circumventing these regulations, pseudoephenamine often provides equal or even superior diastereoselectivity, particularly in the challenging construction of quaternary carbon centers.[4][5] Furthermore, amides derived from pseudoephenamine tend to be more crystalline, facilitating purification by recrystallization.[4][7]

Performance in Asymmetric Alkylation Reactions

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction, and phenylethylamine-derived auxiliaries have demonstrated exceptional efficacy in this transformation.

Chiral AuxiliaryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)Reference(s)
Pseudoephedrine Methyl Iodideα-Methylated amide>99:195[7]
Pseudoephenamine Methyl Iodideα-Methylated amide>99:195[7]
Pseudoephedrine Benzyl Bromideα-Benzylated amide95:5-[7]
Pseudoephenamine Benzyl Bromideα-Benzylated amide>99:1-[7]
Pseudoephedrine Ethyl Iodide (on α-methyl amide)α-Ethyl-α-methyl amide9:1-[7]
Pseudoephenamine Ethyl Iodide (on α-methyl amide)α-Ethyl-α-methyl amide19:1-[7]

As the data illustrates, both auxiliaries provide excellent stereocontrol in the formation of tertiary stereocenters. However, for the more sterically demanding formation of quaternary centers, pseudoephenamine demonstrates a clear advantage.

Performance in Asymmetric Aldol Reactions

The aldol reaction is another cornerstone of organic synthesis, allowing for the construction of β-hydroxy carbonyl compounds. While Evans' oxazolidinones are often the gold standard in this domain, phenylethylamine-derived auxiliaries, particularly those that form rigid chelates, can also provide high levels of diastereoselectivity. For instance, the acetate aldol reaction of an N-acetyl-imidazolidin-2-one bearing an (R)-1-phenylethyl group has been shown to proceed with high yield and anti-selectivity.[8][9]

Performance in Asymmetric Conjugate Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for the formation of new stereocenters at the β-position. Phenylethylamine-derived auxiliaries have been successfully employed in diastereoselective conjugate addition reactions. For example, the addition of organocuprates to α,β-unsaturated amides derived from (S,S)-(+)-pseudoephedrine proceeds with high diastereoselectivity.[10]

Experimental Protocols

The successful application of these chiral auxiliaries generally follows a three-step sequence: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 1: Asymmetric Alkylation of a Pseudoephenamine Amide

This protocol describes a representative procedure for the acylation, diastereoselective alkylation, and subsequent cleavage of a pseudoephenamine-derived chiral auxiliary.

A. Formation of the N-Propionyl Amide

  • Dissolve (1S,2S)-pseudoephenamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract the organic layer with DCM.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propionyl amide can be purified by column chromatography.

B. Diastereoselective Alkylation

  • Dissolve the N-propionyl pseudoephenamine amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise to form the enolate.

  • Stir the solution at -78 °C for 30 minutes.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by flash column chromatography.

C. Cleavage of the Chiral Auxiliary

The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, alcohol, ketone).

  • To obtain the carboxylic acid: Reflux the alkylated amide in a mixture of ethanol and 6M H₂SO₄ for 12-18 hours. After cooling and neutralization, the liberated auxiliary can be extracted, and the desired carboxylic acid can be isolated from the acidified aqueous layer.[7]

  • To obtain the primary alcohol: Reduction of the amide with a reagent such as lithium amidotrihydroborate (LAB) provides the corresponding primary alcohol in high yield.[7]

  • To obtain the ketone: Addition of an organolithium reagent to the amide affords the enantiomerically enriched ketone.[7]

Protocol 2: Resolution of Racemic 1-Phenylethylamine

Enantiomerically pure 1-phenylethylamine is crucial for its use as a chiral auxiliary. While it is commercially available in both enantiomeric forms, it can also be resolved from the racemate using a classical resolution with a chiral acid, such as (+)-tartaric acid. The procedure relies on the differential solubility of the resulting diastereomeric salts.

  • Dissolve (2R,3R)-(+)-tartaric acid in hot methanol.

  • In a separate flask, dissolve racemic (±)-1-phenylethylamine in methanol.

  • Slowly add the amine solution to the hot tartaric acid solution with stirring.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium (+)-tartrate.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • To liberate the free amine, dissolve the crystals in water and add a 50% aqueous NaOH solution until the solution is strongly basic.

  • Extract the liberated (S)-(-)-1-phenylethylamine with an organic solvent like diethyl ether.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to obtain the enantiomerically enriched amine.

Conclusion: A Versatile and Practical Choice

Phenylethylamine-derived chiral auxiliaries offer a powerful and practical platform for asymmetric synthesis. Their low cost, ready availability, and the high levels of stereoselectivity they can induce make them an attractive option for a wide range of transformations. The development of derivatives like pseudoephenamine has further expanded their utility, providing a superior and unrestricted alternative to pseudoephedrine. By understanding the principles of stereocontrol and utilizing the detailed protocols provided, researchers can confidently employ these valuable tools to construct complex chiral molecules with a high degree of precision.

References

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  • Application Notes and Protocols: The N-(1-Phenylethyl) Moiety as a Chiral Auxiliary in Asymmetric Synthesis. Benchchem. Available at: https://www.benchchem.com/product/b5607.
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: https://www.oreate.com/research-progress-on-the-application-of-pseudoephedrine-as-a-chiral-auxiliary-in-asymmetric-synthesis.html.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7660327/.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: https://www.mdpi.com/1420-3049/25/21/4907.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2000/p1/a909618c.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/New-Advances-in-the-Synthetic-Application-of-1-%28%CE%B1-Wosi%C5%84ska-Hrydczuk-Skar%C5%BCewski/8b3c22b1156230f3c55979505872740a7681f215.
  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4901908/.
  • Methods for cleavage of chiral auxiliary. ResearchGate. Available at: https://www.researchgate.net/figure/Methods-for-cleavage-of-chiral-auxiliary_fig1_322695504.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. OUCI. Available at: https://ouci.dntb.gov.ua/en/works/CN-222N304S/.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/33114098/.
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10822165/.
  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals. Available at: https://www.beilstein-journals.org/bjoc/articles/12/156.
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  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Available at: https://hjic.mk.uni-pannon.hu/index.php/hjic/article/view/178.
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  • Highly effective and recyclable chiral auxiliaries: a study of the synthesis and use of three 4-isopropyl-5,5-diaryloxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2001/p1/b102020j.
  • Efficacy of (R)-Bornylamine as a Chiral Auxiliary in Diastereoselective Alkylation: A Solvent System Comparison. Benchchem. Available at: https://www.benchchem.com/product/b5607.

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Validation

Assessing the Stereochemical Purity of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane Derivatives

An In-Depth Comparative Guide Abstract In the landscape of modern drug development, the stereochemical identity of a chiral molecule is not a trivial detail—it is a critical quality attribute that dictates pharmacologica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide

Abstract

In the landscape of modern drug development, the stereochemical identity of a chiral molecule is not a trivial detail—it is a critical quality attribute that dictates pharmacological activity, safety, and efficacy. For derivatives of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, a class of compounds frequently employed as chiral building blocks and intermediates in asymmetric synthesis, the rigorous assessment of enantiomeric purity is paramount.[1] An incorrect stereochemical composition can lead to diminished therapeutic effect or unforeseen toxicity.[2][3] This guide provides a comprehensive comparison of the principal analytical methodologies for this task: High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases, Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents, and classical Polarimetry. We will dissect the underlying principles of each technique, present detailed, field-tested protocols, and offer comparative data to empower researchers in selecting the optimal strategy for their analytical challenges.

The Centrality of Chiral Purity in Pharmaceutical Sciences

The United States FDA and other global regulatory bodies have long established clear guidelines emphasizing the need to characterize the specific stereoisomeric composition of a new drug substance.[2][4] The rationale is grounded in fundamental pharmacology: enantiomers of a chiral drug can exhibit widely different pharmacokinetic and pharmacodynamic profiles. One enantiomer may be the active agent, while the other could be inactive, antagonistic, or even toxic. Therefore, a robust analytical control strategy is not merely a regulatory hurdle but a scientific necessity. This guide focuses on providing such a strategy for derivatives of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane, a common structural motif in medicinal chemistry.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Chiral HPLC is the most widely adopted and definitive technique for the separation and quantification of enantiomers, offering unparalleled resolution and accuracy.[3][5] Its strength lies in its ability to physically separate the enantiomers, allowing for their individual measurement.

Principle of Chiral Recognition

Separation is achieved through the differential interaction of the analyte enantiomers with a Chiral Stationary Phase (CSP) packed within the HPLC column.[5] These CSPs, often based on polysaccharide derivatives like cellulose or amylose, create a chiral environment.[6][7] As the racemic or enriched mixture passes through the column, transient diastereomeric complexes are formed between the analyte enantiomers and the CSP. The difference in the stability of these complexes leads to one enantiomer being retained longer than the other, resulting in two distinct peaks in the chromatogram.[5][8]

Experimental Workflow & Protocol

The following protocol is a robust starting point for the analysis of a 1-amino-1-phenyl-2-methoxyethane derivative.

Workflow Diagram: Chiral HPLC Analysis

hplc_workflow Figure 1: Chiral HPLC Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Quantification A 1. Prepare Mobile Phase (e.g., 90:10 Hexane/IPA) B 2. Degas Mobile Phase A->B E 5. Equilibrate Column (e.g., Chiralcel® OD-H) B->E C 3. Prepare Racemic Standard (~0.5 mg/mL) D 4. Prepare (R)-Analyte Sample (~0.5 mg/mL) G 7. Inject Analyte Sample (in triplicate) D->G F 6. Inject Racemic Standard (Verify Resolution > 1.5) E->F F->G H 8. Acquire Chromatogram (UV Detection, e.g., 220 nm) G->H I 9. Integrate Peak Areas of (R) and (S) Enantiomers H->I J 10. Calculate % Enantiomeric Excess % e.e. = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 I->J nmr_principle Figure 2: Principle of NMR with a CSA cluster_before Analyte in Achiral Solvent cluster_after Analyte + (R)-CSA R_Analyte (R)-Analyte S_Analyte (S)-Analyte Spectra1 Result: One Signal (Indistinguishable) R_Analyte->Spectra1 RC_Complex Diastereomeric Complex (R)-Analyte : (R)-CSA R_Analyte->RC_Complex + (R)-CSA S_Analyte->Spectra1 SC_Complex Diastereomeric Complex (S)-Analyte : (R)-CSA S_Analyte->SC_Complex + (R)-CSA Spectra2 Result: Two Signals (Quantifiable) RC_Complex->Spectra2 SC_Complex->Spectra2

Sources

Comparative

A Researcher's Guide to Determining Enantiomeric Purity: A Comparative Analysis of Mosher's Acid Analysis and Its Alternatives

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of stereoselective synthesis and the ass...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of stereoselective synthesis and the assurance of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical validation. This guide provides an in-depth, objective comparison of the venerable Mosher's acid analysis with contemporary alternative techniques. By delving into the underlying principles, detailed experimental workflows, and quantitative performance data, this document serves as a practical resource for selecting the most appropriate method for your analytical challenges.

The Enduring Relevance of Mosher's Acid Analysis

Developed by Harry S. Mosher and his colleagues, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA) analysis is a classic NMR-based method for determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.[1][2] The core principle of this technique is the conversion of a pair of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers by derivatization with an enantiomerically pure form of Mosher's acid (typically as its more reactive acid chloride).[3] These resulting diastereomers possess distinct physical and chemical properties, leading to discernible differences in their NMR spectra.[1]

The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomeric esters or amides allows for two critical determinations:

  • Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be determined by integrating the signals corresponding to each diastereomer.[1]

  • Absolute Configuration: By comparing the chemical shift differences (Δδ) of protons on either side of the newly formed stereocenter in the (R)- and (S)-MTPA derivatives, the absolute configuration of the original chiral center can be elucidated.[1]

The Causality Behind the Method: Why It Works

The success of Mosher's method hinges on the formation of diastereomers with predictable conformational preferences. The bulky phenyl and trifluoromethyl groups of the MTPA moiety restrict rotation around the newly formed ester or amide bond. This fixed conformation leads to anisotropic shielding or deshielding of the protons in the substrate by the phenyl group of the MTPA moiety, resulting in distinct chemical shifts for the two diastereomers.

Experimental Workflow for Mosher's Acid Analysis

The following protocol outlines the preparation of Mosher's esters from a chiral secondary alcohol for the determination of absolute configuration and enantiomeric excess.

Materials:

  • Chiral alcohol (~2.5 mg)

  • Anhydrous deuterated solvent (e.g., CDCl₃, ~0.5 mL)

  • Anhydrous pyridine (~5-10 µL)

  • (R)-Mosher's acid chloride (~1.2 equivalents)

  • (S)-Mosher's acid chloride (~1.2 equivalents)

  • Two clean, dry NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.[1]

    • Add a small excess of anhydrous pyridine (approximately 5-10 µL).[1]

    • Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.[1]

    • Cap the NMR tube and gently agitate to mix the reactants.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion, which can be monitored by TLC or ¹H NMR.[1]

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.[1]

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY) may be necessary.

    • For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.

    • For absolute configuration determination, calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.

Mosher_Workflow cluster_R (R)-MTPA Derivatization cluster_S (S)-MTPA Derivatization cluster_Analysis Data Analysis Analyte_R Chiral Analyte Reaction_R Reaction in NMR Tube Analyte_R->Reaction_R R_MTPA_Cl (R)-Mosher's Acid Chloride R_MTPA_Cl->Reaction_R Pyridine_R Pyridine Pyridine_R->Reaction_R NMR_R (R)-Diastereomer NMR Spectrum Reaction_R->NMR_R Integration Integrate Signals for ee% NMR_R->Integration Delta_Delta Calculate Δδ (δS - δR) for Absolute Configuration NMR_R->Delta_Delta Analyte_S Chiral Analyte Reaction_S Reaction in NMR Tube Analyte_S->Reaction_S S_MTPA_Cl (S)-Mosher's Acid Chloride S_MTPA_Cl->Reaction_S Pyridine_S Pyridine Pyridine_S->Reaction_S NMR_S (S)-Diastereomer NMR Spectrum Reaction_S->NMR_S NMR_S->Delta_Delta

A simplified workflow for Mosher's acid analysis.

A Comparative Landscape of Alternative Methodologies

While Mosher's acid analysis remains a valuable tool, several alternative techniques have emerged, each with its own set of strengths and limitations. The choice of method is often dictated by the nature of the analyte, the required accuracy and sensitivity, and the available instrumentation.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is widely regarded as the gold standard for determining enantiomeric purity due to its high accuracy and resolution.[4]

Principle: These techniques achieve the physical separation of enantiomers by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer.

Advantages:

  • High Accuracy and Precision: With good baseline separation, chiral chromatography offers excellent accuracy and precision for ee determination.[1]

  • High Sensitivity: These methods are suitable for trace analysis, often capable of detecting enantiomeric impurities at levels below 0.1%.

  • Direct Quantification: Provides a direct measure of each enantiomer without the need for chemical derivatization in many cases.

Limitations:

  • Method Development: Finding a suitable CSP and mobile phase can be time-consuming and resource-intensive.

  • Cost: Chiral columns and the solvents used in HPLC can be expensive.

  • Analyte Constraints: Chiral GC is limited to volatile and thermally stable compounds, and derivatization may be necessary to improve volatility.[4]

Chiral_Chromatography_Workflow Sample Enantiomeric Mixture Injection Injection into Chromatograph Sample->Injection Column Separation on Chiral Stationary Phase Injection->Column Detection Detection (e.g., UV, MS) Column->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram Quantification Peak Integration and ee% Calculation Chromatogram->Quantification

General workflow for chiral chromatography.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Principle: CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[3] This interaction induces a chemical shift difference (Δδ) between the signals of the two enantiomers in the NMR spectrum, allowing for their integration and the calculation of ee.[4]

Advantages:

  • Rapid Analysis: NMR analysis is typically fast, often taking only a few minutes per sample after sample preparation.[5]

  • Non-destructive: The analyte can be recovered after the analysis.

  • Low Solvent Consumption: Requires only a small amount of deuterated solvent.[5]

Limitations:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods.

  • Peak Overlap: The induced chemical shift differences can sometimes be small, leading to peak overlap and reduced accuracy in integration.

  • Finding an Effective CSA: Requires screening to find a CSA that interacts sufficiently with the analyte to induce a measurable chemical shift difference.

NMR Spectroscopy with Chiral Lanthanide Shift Reagents (CLSRs)

Principle: CLSRs are paramagnetic lanthanide complexes with chiral ligands. When added to a solution of a chiral analyte, they form diastereomeric complexes. The paramagnetic nature of the lanthanide ion induces large chemical shifts in the NMR spectrum of the analyte, and these shifts are different for the two diastereomers, allowing for their resolution and quantification.[6][7]

Advantages:

  • Large Chemical Shift Differences: Can induce significant separation of signals, even for protons distant from the chiral center.

  • Rapid Determination of ee: A quick and efficient method for determining enantiomeric purity.[6]

Limitations:

  • Line Broadening: The paramagnetic nature of the LSR can cause significant broadening of the NMR signals, which can reduce resolution and accuracy.

  • Stoichiometry and Temperature Dependence: The induced shifts are sensitive to the concentration of the LSR and the temperature, requiring careful control of experimental conditions.

  • Analyte Requirements: The analyte must possess a Lewis basic site to coordinate with the lanthanide ion.

Enzymatic Kinetic Resolution

Principle: This method utilizes the high stereoselectivity of enzymes. In an enzymatic kinetic resolution, one enantiomer of a racemic mixture reacts much faster than the other.[8][9] By monitoring the reaction progress (e.g., by chromatography or NMR), the enantiomeric excess of the remaining substrate or the newly formed product can be determined.

Advantages:

  • High Selectivity: Enzymes can exhibit extremely high enantioselectivity, leading to very accurate ee determinations.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions, minimizing the risk of racemization.

Limitations:

  • Enzyme Screening: Finding a suitable enzyme for a specific substrate can require significant screening efforts.

  • Reaction Monitoring: Requires a separate analytical method to monitor the progress of the reaction.

  • Limited to 50% Yield of One Enantiomer: In a simple kinetic resolution, the maximum yield for a single enantiomer is 50%.[9]

Quantitative Performance Comparison

The choice of an analytical technique often involves a trade-off between speed, accuracy, sensitivity, and cost. The following table summarizes key performance metrics for the discussed methods.

FeatureMosher's Acid Analysis (NMR)Chiral HPLC/GCNMR with CSAsNMR with CLSRsEnzymatic Kinetic Resolution
Principle Covalent derivatization to form diastereomersPhysical separation on a chiral stationary phaseNon-covalent diastereomeric complexationParamagnetic complexation leading to shift differencesEnantioselective enzymatic reaction
Primary Output ¹H or ¹⁹F NMR spectrum with distinct diastereomer signalsChromatogram with baseline-separated enantiomer peaksNMR spectrum with separated enantiomer signalsNMR spectrum with largely shifted and separated enantiomer signalsReaction progress monitored by another technique
Determination of Absolute Configuration Yes, by comparing (R)- and (S)-derivatives[1]No, requires a standard of known configurationNoNoIndirectly, if the enzyme's selectivity is known
Sensitivity Generally lower than chromatographic methodsHigh, suitable for trace analysisModerateModerateHigh (depends on monitoring method)
Accuracy for ee Can be less accurate due to peak overlap and integration errors[1]High accuracy and precision with good baseline separation[1]Moderate, dependent on peak separationCan be less accurate due to line broadeningHigh, dependent on enzyme selectivity
Typical Analysis Time 5-15 minutes per sample (after derivatization)[10]15-60 minutes per sample[10]5-15 minutes per sample[5]5-15 minutes per sampleVariable, depends on reaction time
Sample Requirement Typically requires milligrams of sample[1]Can be performed with smaller sample quantitiesMilligrams of sampleMilligrams of sampleVariable
Development Time Generally applicable with minimal developmentRequires method development for CSP and mobile phaseRequires screening for an effective CSARequires optimization of concentration and temperatureRequires enzyme screening and reaction optimization
Instrumentation NMR spectrometerHPLC or GC system with a chiral columnNMR spectrometerNMR spectrometerBioreactor and analytical instrument for monitoring

Conclusion: A Multi-faceted Approach to a Critical Analytical Challenge

The determination of enantiomeric purity is a critical analytical task in modern chemistry and drug development. While Mosher's acid analysis remains a powerful and informative technique, particularly for its ability to also assign absolute configuration, a range of robust alternatives are available to the modern researcher.

Chiral chromatography, especially HPLC, stands out as the gold standard for its high accuracy, precision, and sensitivity, making it the method of choice for quality control and regulatory submissions. NMR-based methods using chiral solvating agents or lanthanide shift reagents offer a rapid and less solvent-intensive alternative, ideal for high-throughput screening and reaction monitoring. Enzymatic kinetic resolution provides a highly selective, albeit more involved, approach.

Ultimately, the selection of the most appropriate technique depends on a careful consideration of the specific analytical problem, including the properties of the analyte, the required level of accuracy and sensitivity, and the available resources. For comprehensive and unambiguous validation of enantiomeric purity, a multi-technique approach, such as a rapid screen by an NMR-based method followed by a more rigorous quantitative analysis by chiral HPLC, can provide the highest degree of confidence in the results.

References

  • NMR determination of enantiomeric excess. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. (1982). PubMed. Retrieved January 17, 2026, from [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and α-Amino Acids. (n.d.). University of Bath. Retrieved January 17, 2026, from [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. (2011). Scilit. Retrieved January 17, 2026, from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education. Retrieved January 17, 2026, from [Link]

  • The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. (1971). Whitesides Research Group. Retrieved January 17, 2026, from [Link]

  • Sequential Kinetic Resolution by two Enantioselective Enzymes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry. Retrieved January 17, 2026, from [Link]

  • Enantiomeric purity determination by NMR: Proving the purity of a single enantiomer. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Science of Synthesis. Retrieved January 17, 2026, from [Link]

  • Kinetic resolution. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Lanthanide shift reagents in nmr. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. (1982). PubMed. Retrieved January 17, 2026, from [Link]

  • Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 17, 2026, from [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • 19.4: Enantiomeric Purity. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? (n.d.). University of Toronto. Retrieved January 17, 2026, from [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Enantiomeric Separation and Determination of the Enantiomeric Impurity of Armodafinil. (n.d.). Journal of Pharmaceutical and Biomedical Sciences. Retrieved January 17, 2026, from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Overview & Determination of Enantiomeric Impurities. (2020). Veeprho. Retrieved January 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

As researchers and drug development professionals, our work with specialized chiral building blocks like (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is fundamental to advancing modern therapeutics. This compound, a valuable...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chiral building blocks like (R)-(-)-1-Amino-1-phenyl-2-methoxyethane is fundamental to advancing modern therapeutics. This compound, a valuable intermediate in asymmetric synthesis, demands not only scientific precision but also an unwavering commitment to safety.[1][2] Its amine structure and associated reactivity profile necessitate a comprehensive understanding of its hazards to establish a robust safety protocol. This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe handling, ensuring that every step is a self-validating component of a secure laboratory environment.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

Before handling any chemical, a thorough hazard assessment is the bedrock of laboratory safety. (R)-(-)-1-Amino-1-phenyl-2-methoxyethane (CAS: 64715-85-1) is a colorless to pale yellow liquid or oil that presents several distinct hazards that directly inform our choice of personal protective equipment.[1][2] The Globally Harmonized System (GHS) classifications for this compound dictate the minimum required safety measures.

Table 1: GHS Hazard Profile for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane

Hazard Class & CategoryHazard StatementPractical Implication in the Lab
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAccidental ingestion can cause illness. Strict prohibition of eating, drinking, and mouth pipetting in the lab is critical.
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can lead to redness, inflammation, or dermatitis. This mandates the use of appropriate chemical-resistant gloves and a lab coat.
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionRepeated exposure may lead to an allergic response, even with small amounts. Consistent glove use is essential to prevent sensitization.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationSplashes can cause significant, potentially painful, eye damage. Chemical splash goggles are non-negotiable.
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract. All handling must be performed in a certified chemical fume hood.

Source: Synthesized from multiple chemical supplier safety data.[3][4]

The Core Protocol: Personal Protective Equipment (PPE)

The identified hazards translate directly into a multi-layered PPE strategy. Each component is chosen specifically to mitigate the risks outlined above. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[3][4]

Eye and Face Protection:

  • Requirement: ANSI Z87.1-compliant, splash-proof chemical goggles are mandatory at all times when handling the compound.

  • Causality: This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.[3][4] A splash to the eye can have severe consequences, and standard safety glasses do not provide adequate protection from splashes, particularly from below. A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching.

Skin and Body Protection:

  • Gloves:

    • Requirement: Chemical-resistant nitrile or neoprene gloves are required. Always inspect gloves for tears or pinholes before use.

    • Causality: This addresses the H315 (skin irritation) and H317 (allergic skin reaction) hazards.[3] Amines can be absorbed through the skin, and preventing direct contact is paramount. Double-gloving is recommended when handling larger quantities or for prolonged procedures.

  • Laboratory Coat:

    • Requirement: A long-sleeved, flame-retardant lab coat is essential. It should be fully buttoned to provide maximum coverage.

    • Causality: The lab coat provides a removable barrier protecting your skin and personal clothing from incidental splashes and contamination.

Respiratory Protection:

  • Requirement: All procedures involving the handling of (R)-(-)-1-Amino-1-phenyl-2-methoxyethane must be conducted within a properly functioning and certified chemical fume hood.

  • Causality: This engineering control is the primary defense against the H335 "May cause respiratory irritation" hazard.[4] The fume hood captures vapors at the source, preventing inhalation. A respirator is generally not required if work is conducted properly within a fume hood, but institutional policy may require respirator training and fit-testing for emergency spill response.[5][6]

Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of handling, from preparation to disposal.

Step 1: Preparation and Engineering Controls

  • Verify Fume Hood: Before starting, confirm that the chemical fume hood has a current certification and that the airflow is optimal.

  • Clear Workspace: Ensure the workspace is uncluttered. Only necessary equipment and reagents should be present.

  • Assemble Spill Kit: Have a chemical spill kit readily accessible. For amines, this should include an absorbent material (like vermiculite or cat litter) and a weak acid (such as citric acid) for neutralization.[7]

  • Locate Safety Equipment: Mentally note the locations of the nearest safety shower, eyewash station, and fire extinguisher.[8]

Step 2: Donning and Using PPE

  • Put on your lab coat, ensuring it is fully fastened.

  • Don chemical splash goggles.

  • Wash and dry hands thoroughly.

  • Put on the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuffs of the outer glove go over the sleeve of the lab coat.

Step 3: Handling and Aliquoting

  • Perform all transfers of the chemical deep within the fume hood to ensure vapors are captured.

  • Use compatible equipment (glass, polyethylene) for handling.

  • Keep containers sealed when not in use.

  • If weighing, do so in the fume hood or a ventilated balance enclosure.

Step 4: Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and gloves. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

  • Minor Spill (inside fume hood): Contain the spill with absorbent pads or vermiculite. Neutralize with a weak acid. Clean the area as per your institution's hazardous waste guidelines.

  • Major Spill: Evacuate the immediate area and alert colleagues. Contact your institution's emergency response team.[11]

Step 5: Waste Disposal

  • All waste, including contaminated gloves, pipette tips, and absorbent materials, must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Aqueous waste containing the amine should be neutralized with a dilute acid (e.g., acetic acid or citric acid) before collection, if permitted by local disposal regulations.[7]

  • Dispose of the hazardous waste container according to your institution's and local environmental regulations.

Visualizing the Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Procedure cluster_end 4. Final Step prep_hood Verify Fume Hood (Certified & Flowing) prep_ppe Assemble PPE (Goggles, Coat, Gloves) prep_hood->prep_ppe prep_spill Ready Spill Kit prep_ppe->prep_spill don_ppe Don All PPE prep_spill->don_ppe Proceed to Handling handle Work Inside Hood don_ppe->handle seal Keep Containers Sealed handle->seal spill_node Spill or Exposure? handle->spill_node decon Decontaminate Glassware (in hood) seal->decon Procedure Complete dispose_waste Segregate Hazardous Waste decon->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash spill_node->seal No emergency_proc Execute Emergency Plan (Flush, Evacuate, Notify) spill_node->emergency_proc Yes

Caption: Safe Handling Workflow for (R)-(-)-1-Amino-1-phenyl-2-methoxyethane.

By integrating this causal understanding of hazards with a strict operational protocol, you create a resilient safety culture. This approach not only protects you and your colleagues but also upholds the scientific integrity of your work by preventing unforeseen incidents and contamination.

References

  • AccelaChemBio. (n.d.). 64715-85-1,(alphaR)-alpha-(Methoxymethyl)benzylamine. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • BASF. (n.d.). Minimize Exposure with Personal Protective Equipment. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Ontario.ca. (2019, November 1). Personal protective equipment (PPE) on farming operations. Retrieved from [Link]

  • Royal Brinkman. (2020, December 4). Personal protective equipment for crop protection. Retrieved from [Link]

  • CUNY. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Bitesize Bio. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]

  • Westfield State University. (n.d.). Westfield State College Organic Chemistry Laboratory Safety. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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